cRIPGBM
Description
Structure
3D Structure
Properties
Molecular Formula |
C26H20ClFN2O2 |
|---|---|
Molecular Weight |
446.91 |
IUPAC Name |
1-Benzyl-3-(4-fluorobenzyl)-2-methyl-4,9-dioxo-4,9-dihydro-1H-naphtho[2,3-d]imidazol-3-ium chloride |
InChI |
InChI=1S/C26H20FN2O2.ClH/c1-17-28(15-18-7-3-2-4-8-18)23-24(29(17)16-19-11-13-20(27)14-12-19)26(31)22-10-6-5-9-21(22)25(23)30;/h2-14H,15-16H2,1H3;1H/q+1;/p-1 |
InChI Key |
IHNGETPFBJHWFE-UHFFFAOYSA-M |
SMILES |
O=C(C1=C2[N+](CC3=CC=C(F)C=C3)=C(C)N1CC4=CC=CC=C4)C5=C(C=CC=C5)C2=O.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
cRIPGBM |
Origin of Product |
United States |
Foundational & Exploratory
Technical Deep Dive: cRIPGBM Mechanism of Action in Glioblastoma
Executive Summary
Glioblastoma (GBM) recurrence is primarily driven by a subpopulation of therapy-resistant Glioblastoma Cancer Stem Cells (GBM CSCs). Traditional chemotherapeutics (e.g., Temozolomide) often fail to eliminate this quiescent population due to enhanced DNA repair mechanisms and non-specific toxicity profiles.
cRIPGBM represents a first-in-class molecular switch derived from the prodrug RIPGBM . Unlike conventional kinase inhibitors that merely block catalytic activity, cRIPGBM exploits the unique redox environment of GBM CSCs to undergo intracellular cyclization. This active metabolite binds Receptor-Interacting Protein Kinase 2 (RIPK2), forcing a conformational change that re-wires cell signaling from pro-survival (NF-
This guide details the molecular mechanism, chemical biology, and experimental validation of cRIPGBM, serving as a blueprint for developing next-generation "smart" prodrugs.
Molecular Identity & Prodrug Chemistry
The therapeutic efficacy of this system relies on a "Trojan Horse" strategy, ensuring selectivity for cancer stem cells while sparing healthy neural progenitor cells (NPCs).
The Prodrug: RIPGBM[1]
-
Nature: A small molecule identified via high-throughput phenotypic screening of ~1 million compounds.
-
Characteristics: Acyclic precursor; relatively inert in healthy tissue.
-
Selectivity Index: >5-fold selectivity for GBM CSCs over NPCs.
The Active Metabolite: cRIPGBM
-
Nature: A cyclic derivative of RIPGBM.[1]
-
Formation: Occurs via an intramolecular dehydration/cyclization reaction.
-
Trigger: The specific redox environment (elevated Reactive Oxygen Species and altered metabolic enzymes) inherent to GBM CSCs catalyzes this conversion.
-
Result: Intracellular accumulation of cRIPGBM exclusively within the target tumor cell population.
| Feature | RIPGBM (Prodrug) | cRIPGBM (Active Metabolite) |
| Structure | Acyclic | Cyclic (Dehydrated) |
| Primary Location | Systemic Circulation / Extracellular | Intracellular (GBM CSCs) |
| Binding Affinity (RIPK2) | Low / Non-specific | High ( |
| Function | Transport / Delivery | Molecular Switch / Effector |
Mechanism of Action: The RIPK2 Molecular Switch[1][2]
The core innovation of cRIPGBM is its ability to hijack RIPK2 , a kinase traditionally associated with immune signaling (NOD1/2 pathways), and convert it into a death-inducing complex.
The Basal State (Pro-Survival)
In the absence of cRIPGBM (or in healthy cells), RIPK2 functions as a scaffold for survival signaling:
-
Complex Assembly: RIPK2 associates with TAK1 (Transforming Growth Factor-
-Activated Kinase 1). -
Signaling: This complex activates the NF-
B and MAPK pathways.[2][3] -
Outcome: Transcription of anti-apoptotic genes, cytokine production, and cell survival.
The Induced State (Apoptosis)
Upon binding to cRIPGBM, RIPK2 undergoes a functional switch:
-
Displacement: cRIPGBM binds to the RIPK2 kinase domain, sterically or allosterically disrupting the RIPK2-TAK1 interaction.
-
Recruitment: The cRIPGBM-bound RIPK2 gains affinity for Caspase-1 .
-
Activation: Formation of the RIPK2/Caspase-1 complex triggers the proteolytic activation of Caspase-1.
-
Execution: Active Caspase-1 cleaves downstream effectors (Caspase-7, Caspase-9) and PARP, leading to rapid apoptosis.
Pathway Visualization
The following diagram illustrates the redox-dependent activation and the "molecular switch" mechanism.
Caption: cRIPGBM acts as a redox-activated molecular switch, redirecting RIPK2 from survival (TAK1) to apoptosis (Caspase-1).
Experimental Validation Protocols
For researchers aiming to validate this mechanism or screen for similar compounds, the following protocols are established standards.
Confirming Selective Prodrug Activation (LC-MS)
To verify that the prodrug is converting to the active metabolite only in the target cells:
-
Cell Culture: Culture GBM CSCs (e.g., GBM-1) and control NPCs.
-
Treatment: Incubate with RIPGBM (1
M) for 6–24 hours. -
Extraction: Lyse cells and extract metabolites using cold methanol/acetonitrile.
-
Analysis: Perform Orbitrap LC-MS.
-
Target Metric: Search for the
peak (mass shift corresponding to dehydration/cyclization).-
Success Criteria: High levels of cyclic metabolite in GBM CSCs; negligible levels in NPCs.
-
Validating the "Molecular Switch" (Co-Immunoprecipitation)
To prove the shift in RIPK2 binding partners:
-
Lysis: Prepare cell lysates from vehicle- and cRIPGBM-treated GBM CSCs.
-
IP: Immunoprecipitate endogenous RIPK2 using an anti-RIPK2 antibody.
-
Western Blot:
-
Probe for TAK1 : Should decrease upon treatment.
-
Probe for Caspase-1 : Should increase upon treatment.
-
-
Control: Verify total RIPK2 levels remain constant (to rule out degradation).
Apoptosis Dependency Assays
To confirm the death mechanism is Caspase-1 dependent (and not generic toxicity):
-
Inhibitor Rescue: Pre-treat cells with Ac-YVAD-CHO (selective Caspase-1 inhibitor) or Z-VAD-FMK (pan-caspase inhibitor).
-
Drug Treatment: Add cRIPGBM (or RIPGBM).[4]
-
Readout: Measure cell viability (CellTiter-Glo) or Caspase-3/7 activity (Caspase-Glo).
-
Success Criteria: Caspase inhibitors should rescue cell viability, confirming the specific apoptotic pathway.
-
Therapeutic Implications & Data Summary
The cRIPGBM mechanism offers a paradigm shift from broad cytotoxic agents to "context-dependent" lethality.
Comparative Efficacy Data
The following table summarizes key pharmacological parameters derived from primary patient-derived GBM lines (Source: Lucki et al., 2019).
| Parameter | Value / Observation | Clinical Significance |
| GBM CSC | ~200 - 500 nM | High potency against resistant stem cells. |
| NPC | > 2,500 nM | Wide therapeutic window (low neurotoxicity). |
| TMZ | > 20 | Significantly more potent than standard-of-care Temozolomide.[4] |
| In Vivo Efficacy | Significant tumor regression | Validated in orthotopic intracranial xenografts.[1][5][4][6] |
| Brain Penetration | Yes | Essential for CNS oncology. |
Strategic Advantages
-
Overcoming Resistance: By bypassing the DNA damage response (which GBM cells often repair), cRIPGBM triggers direct apoptotic signaling.
-
Targeting the Root: Eliminating CSCs prevents the repopulation of the tumor post-resection/radiation.
-
Biomarker Potential: High RIPK2 expression in tumors may predict sensitivity to this class of drugs.
References
-
Lucki, N. C., et al. (2019). "A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer."[5] Proceedings of the National Academy of Sciences (PNAS). [Link]
-
Chin, E. N., et al. (2020). "Antitumor activity of a systemic STING-activating non-nucleotide cGAMP mimetic." Science. (Contextual reference for chemical genetics in GBM). [Link]
-
Gong, Y., et al. (2018). "RIPK2: A promising target for cancer treatment." Frontiers in Pharmacology. [Link]
-
Vergani, N., et al. (2021). "A cell type selective YM155 prodrug targets receptor-interacting protein kinase 2 to induce brain cancer cell death." ACS Chemical Biology. [Link]
Sources
- 1. A cell type selective YM155 prodrug targets receptor-interacting protein kinase 2 to induce brain cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are RIPK2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer. - White Rose Research Online [eprints.whiterose.ac.uk]
- 6. Frontiers | Glioblastoma and the search for non-hypothesis driven combination therapeutics in academia [frontiersin.org]
The Molecular Target of cRIPGBM: A Technical Deep Dive
Executive Summary
cRIPGBM is the active, cyclized metabolite of the prodrug RIPGBM .[1] Unlike traditional kinase inhibitors that merely block enzymatic activity, cRIPGBM functions as a molecular switch modulator targeting Receptor-Interacting Protein Kinase 2 (RIPK2) .
Its therapeutic potency lies in a dual-selectivity mechanism:
-
Metabolic Selectivity: The parent compound (RIPGBM) is converted into the active cRIPGBM exclusively within the unique metabolic environment of GBM Cancer Stem Cells (CSCs), sparing healthy astrocytes and neurons.
-
Signaling Selectivity: cRIPGBM binds RIPK2 to dismantle the pro-survival RIPK2/TAK1 complex and assemble a pro-apoptotic RIPK2/Caspase-1 complex, triggering rapid cell death in chemotherapy-resistant CSCs.[2][3]
Molecular Mechanism of Action
The Target: RIPK2 (Receptor-Interacting Protein Kinase 2)
RIPK2 is a dual-function signaling hub typically associated with the NOD1/NOD2 innate immune pathways.[3] In the context of GBM CSCs, RIPK2 normally supports cell survival by scaffolding TAK1 (TGF-
The "Switch" Mechanism
cRIPGBM acts as an interfacial inhibitor and an agonist simultaneously:
-
Displacement: It induces a conformational change that sterically hinders the binding of TAK1, thereby shutting down the NF-
B survival signal. -
Recruitment: This same conformation creates a high-affinity interface for Caspase-1 (via CARD-CARD domain interactions), initiating an apoptotic cascade independent of the inflammasome.
Pathway Visualization
[1][5]
Target Validation Protocols
To confirm cRIPGBM activity in your specific GBM models, you must validate two distinct events: the physical interaction with RIPK2 and the functional switch (TAK1 displacement/Caspase-1 recruitment).
Protocol A: Differential Co-Immunoprecipitation (Co-IP)
Objective: Demonstrate that cRIPGBM treatment reduces RIPK2-TAK1 association while increasing RIPK2-Caspase-1 association.[1][2][3][4][5]
Reagents:
-
GBM CSCs (e.g., GBM1, GBM39 lines).
-
Antibodies: Anti-RIPK2 (IP), Anti-TAK1 (WB), Anti-Caspase-1 (WB).
-
Lysis Buffer: IP Lysis Buffer (Pierce) + Protease/Phosphatase Inhibitors.
Workflow:
-
Treatment: Treat GBM CSCs with 250 nM cRIPGBM or DMSO control for 6 hours .
-
Lysis: Harvest cells on ice; lyse for 30 min. Centrifuge at 14,000 x g for 15 min to clear debris.
-
Immunoprecipitation:
-
Incubate 500 µg total protein with 2 µg Anti-RIPK2 antibody overnight at 4°C.
-
Add Protein A/G magnetic beads for 2 hours.
-
-
Wash: Wash beads 3x with cold lysis buffer (critical to remove non-specific binders).
-
Elution & Blotting: Elute in 2x Laemmli buffer at 95°C. Run SDS-PAGE.
-
Detection:
-
Blot 1: Probe for TAK1 . Expectation: Strong band in DMSO, faint/absent in cRIPGBM.
-
Blot 2: Probe for Caspase-1 . Expectation: Faint in DMSO, strong band in cRIPGBM.
-
Protocol B: Caspase-1 Dependent Viability Assay
Objective: Prove that cell death is specifically driven by Caspase-1 downstream of the target.
Workflow:
-
Seeding: Plate GBM CSCs (3,000 cells/well) in 96-well plates.
-
Inhibitor Pre-treatment: Treat half the plate with Ac-YVAD-CHO (Caspase-1 selective inhibitor, 20 µM) for 1 hour.
-
Drug Treatment: Add cRIPGBM (dose-response: 10 nM – 10 µM).
-
Incubation: 48–72 hours.
-
Readout: CellTiter-Glo (ATP quantification).
-
Analysis: Calculate EC50.
-
Validation Criteria: The EC50 of cRIPGBM should shift significantly higher (protection) in the presence of Ac-YVAD-CHO.
-
Quantitative Data Summary
The following table summarizes key pharmacological parameters of cRIPGBM derived from primary literature [1].
| Parameter | Value | Context | Significance |
| EC50 (GBM1) | 68 nM | Cell Viability (GBM CSCs) | Highly potent against stem cells. |
| EC50 (HLF) | > 10,000 nM | Human Lung Fibroblasts | >100-fold therapeutic window (Selectivity). |
| Target Affinity | ~2.3 µM | RIPK2 Binding ( | Direct interaction with Kinase domain. |
| MoA Type | Allosteric Switch | RIPK2 Complex Modulation | Converts survival scaffold to death scaffold. |
| Prodrug | RIPGBM | Parent Compound | Requires cellular bioactivation to cRIPGBM. |
Logic of Experimental Design (The "Why")
Why RIPK2? Standard kinase inhibitors often fail in GBM because of redundancy in receptor tyrosine kinase (RTK) signaling (e.g., EGFR amplification). RIPK2 represents a downstream node that integrates stress and immune signaling. By targeting the scaffolding function rather than just the kinase activity, cRIPGBM bypasses potential kinase-mutation resistance mechanisms.
Why Caspase-1? Caspase-1 is traditionally associated with pyroptosis (inflammation). However, in the context of the cRIPGBM-induced complex, it triggers an apoptotic cascade (Caspase-3/7).[1] This non-canonical activation is advantageous because GBM cells are often primed to evade intrinsic (mitochondrial) apoptosis but may be vulnerable to this induced extrinsic-like pathway.
Visualizing the Validation Workflow
References
-
Lucki, N.C., et al. (2019).[3][4][5][6][7][8] "A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer."[1][2][3][4][5][6][7][8][9][10] Proceedings of the National Academy of Sciences (PNAS), 116(13), 6435-6440.[4][6][7][8]
- Jun, H.J., et al. (2013). "Acquired restructuring of the glioma kinome identifies therapeutic vulnerabilities." Cancer Cell, 24(2), 257-258.
-
Cayman Chemical. "cRIPGBM Product Information & Datasheet."
Sources
- 1. A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STEM-20. A CANCER STEM CELL-SELECTIVE APOPTOSIS-INDUCING SMALL MOLECULE FOR THE TREATMENT OF GBM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | RIPK2: a promising target for cancer treatment [frontiersin.org]
- 4. A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer. - White Rose Research Online [eprints.whiterose.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A RIPK2-Targeting Apoptosis-Inducing Small Molecule for the Treatment of Glioblastoma - Luke Lairson [grantome.com]
- 10. researchgate.net [researchgate.net]
Part 1: Executive Summary & Core Directive
The Structure and Mechanism of cRIPGBM: A Targeted Metabolite for Glioblastoma[1]
cRIPGBM (cyclic RIPGBM) is not an endogenous human metabolite but a highly specific, bioactive drug metabolite derived from the synthetic prodrug RIPGBM . It represents a paradigm shift in precision oncology, specifically targeting Glioblastoma Cancer Stem Cells (GBM CSCs) .
Unlike traditional chemotherapeutics that target rapidly dividing cells indiscriminately, cRIPGBM exploits the unique redox environment of GBM CSCs to undergo an intracellular cyclization event. This "bioactivation" converts the inert prodrug (RIPGBM) into the potent, cationic agonist (cRIPGBM). Once formed, cRIPGBM acts as a molecular switch on Receptor-Interacting Protein Kinase 2 (RIPK2) , redirecting signaling from survival (TAK1-mediated) to apoptosis (Caspase-1-mediated).[1][2][3][4]
This guide dissects the structural elucidation, unique bioactivation mechanism, and the specific signaling architecture hijacked by cRIPGBM to induce cell death in therapy-resistant glioblastoma.
Part 2: Structural Elucidation of cRIPGBM
The efficacy of cRIPGBM hinges on its rigid, planar, polycyclic structure, which allows for high-affinity binding to the RIPK2 kinase domain.
Chemical Identity
-
Molecular Formula :
(Cationic species) -
Molecular Weight : ~411.45 Da[6]
-
IUPAC/Chemical Description : A fused tetracyclic heteroaromatic cation, specifically a derivative of imidazo[1,2-a]quinoline-1,4-dione or a related naphthoquinone-fused imidazolium core.
Structural Pharmacophores
Based on the SMILES string O=C1C2=C(N(CC3=CC=CC=C3)C(C)=[N+]2CC4=CC=C(F)C=C4)C(C5=CC=CC=C51)=O, the molecule possesses three critical structural domains:
| Domain | Structural Feature | Functional Role |
| Core Scaffold | Tetracyclic Naphthoquinone-Imidazolium | Provides the planar, aromatic surface required for intercalation or hydrophobic pocket binding within RIPK2. The cationic charge (quaternary nitrogen) is crucial for electrostatic interactions. |
| Substituent A | N-Benzyl Group | Provides hydrophobic bulk, likely engaging the ATP-binding pocket's hydrophobic back region (Gatekeeper residue interaction). |
| Substituent B | N-(4-Fluorobenzyl) Group | The fluorine atom (-F) at the para-position enhances metabolic stability and lipophilicity. It may also participate in specific halogen bonding or dipole interactions within the active site. |
| C2-Methyl | Methyl Group (-CH3) | A small steric handle that likely restricts rotational freedom, locking the molecule into its bioactive conformation. |
The "Prodrug-to-Metabolite" Transformation
The parent compound, RIPGBM , is an acyclic benzyl-amine derivative. In the specific redox milieu of GBM CSCs (likely driven by elevated ROS or specific dehydrogenase activity), it undergoes an oxidative cyclization.
-
Precursor : Flexible, acyclic, neutral.
-
Metabolite (cRIPGBM) : Rigid, cyclic, cationic.
-
Significance : This cyclization creates the quaternary ammonium center, which is likely the key pharmacophore responsible for the >10-fold increase in potency (EC50: 68 nM) compared to the parent.
Part 3: Mechanism of Action & Signaling Logic
cRIPGBM does not inhibit kinase activity in the traditional sense; it acts as an allosteric molecular switch .
The RIPK2 Switch Hypothesis
Under normal pro-survival conditions, RIPK2 complexes with TAK1 (TGF-
-
Target : RIPK2 (Receptor-Interacting Protein Kinase 2).[1][2][5][6][7][9][10]
-
Binding Mode : Binds to the kinase domain, inducing a conformational change that exposes the CARD (Caspase Activation and Recruitment Domain).
-
Downstream Effect : Formation of a non-canonical death complex (RIPK2/Caspase-1), leading to pyroptosis/apoptosis.
Signaling Pathway Visualization
Caption: The cRIPGBM mechanism: Bioactivation by GBM redox state followed by RIPK2 hijacking to trigger Caspase-1 dependent cell death.[1]
Part 4: Experimental Protocols
To study cRIPGBM, researchers must validate both its formation (metabolite profiling) and its functional target engagement.
Protocol 1: Detection of cRIPGBM Formation (LC-MS/MS)
Objective: Confirm the conversion of RIPGBM to cRIPGBM in GBM cells vs. healthy fibroblasts.
-
Cell Treatment :
-
Seed GBM CSCs (e.g., GBM-1) and control cells (e.g., HLF) at
cells/well. -
Treat with 1
M RIPGBM for 12, 24, and 48 hours.
-
-
Extraction :
-
Wash cells with cold PBS.
-
Lyse in 80% Methanol/Water (-80°C) to quench metabolism.
-
Vortex vigorously and centrifuge at 14,000 x g for 10 min at 4°C.
-
Collect supernatant.
-
-
LC-MS Analysis :
-
Column : C18 Reverse Phase (e.g., Waters BEH C18).
-
Mobile Phase : Gradient of Water (0.1% Formic Acid) and Acetonitrile.
-
Target Mass : Monitor for m/z 411.15 (approximate for cation).
-
Validation : Compare retention time and fragmentation pattern against synthetic cRIPGBM standard.
-
-
Result Interpretation :
-
Positive Hit : Distinct peak at m/z ~411 in GBM lysate.
-
Negative Control : Minimal/no peak in HLF lysate.
-
Protocol 2: RIPK2 Target Engagement (Cellular Thermal Shift Assay - CETSA)
Objective: Prove cRIPGBM binds RIPK2 in live cells.
-
Treatment : Treat GBM cells with cRIPGBM (100 nM) or DMSO for 1 hour.
-
Heating :
-
Harvest cells and resuspend in PBS with protease inhibitors.
-
Aliquot into PCR tubes.
-
Heat aliquots to a gradient of temperatures (40°C to 65°C) for 3 minutes.
-
Cool immediately to RT.
-
-
Lysis : Lyse cells using freeze-thaw cycles or mild detergent (0.4% NP-40).
-
Separation : Centrifuge (20,000 x g, 20 min) to pellet denatured/precipitated proteins.
-
Western Blot :
-
Analysis :
-
Stabilization : cRIPGBM treatment should shift the RIPK2 melting curve to higher temperatures compared to DMSO, indicating physical binding/stabilization.
-
Part 5: Quantitative Data Summary
| Parameter | Value / Description | Context |
| EC50 (GBM-1 Cells) | 68 nM | Potency of cRIPGBM (Active Metabolite) |
| EC50 (GBM-1 Cells) | 220 nM | Potency of RIPGBM (Parent Prodrug) |
| Selectivity Ratio | > 40-fold | Toxicity in GBM CSCs vs. Normal Fibroblasts |
| Target Kd | ~2.3 | Dissociation constant for RIPK2 (Cell-free) |
| Key Caspases | Caspase-1, -7, -9 | Activated downstream of cRIPGBM |
References
-
Lucki, N. C., et al. (2019).[3][6][7] "A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer."[1][2][3][4][5][6][7][11] Proceedings of the National Academy of Sciences (PNAS), 116(13), 6435-6440.[3][5]
-
Cayman Chemical . (n.d.). "cRIPGBM Product Information & Structure." Cayman Chemical Product Database.
-
MedChemExpress . (n.d.). "cRIPGBM: RIPK2-Targeting Apoptosis Inducer."[1][2][3][4][5][6] MCE Product Datasheet.
-
Vertex Pharmaceuticals/Grantome . (2020). "A RIPK2-Targeting Apoptosis-Inducing Small Molecule for the Treatment of Glioblastoma." Grantome NIH Project Reporter.
Sources
- 1. A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer. - White Rose Research Online [eprints.whiterose.ac.uk]
- 4. A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer. | Sigma-Aldrich [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. RIP kinase | DC Chemicals [dcchemicals.com]
- 11. A RIPK2-Targeting Apoptosis-Inducing Small Molecule for the Treatment of Glioblastoma - Luke Lairson [grantome.com]
cRIPGBM: The RIPK2-Mediated Apoptotic Switch in Glioblastoma Stem Cells
The following technical guide details the cRIPGBM apoptosis induction pathway , a novel therapeutic mechanism targeting Glioblastoma Cancer Stem Cells (GBM CSCs). This guide is structured for researchers and drug development professionals, focusing on the molecular causality, experimental validation, and translational potential of this pathway.
Technical Whitepaper & Experimental Guide
Executive Summary
cRIPGBM is the active, cyclized metabolite of the prodrug RIPGBM . Unlike non-selective chemotherapies (e.g., Temozolomide) that often fail to eliminate the tumor-initiating subpopulation, cRIPGBM exploits the unique redox environment of Glioblastoma Cancer Stem Cells (GBM CSCs) to induce highly selective cell death.
The core mechanism represents a paradigm shift in kinase targeting: rather than inhibiting catalytic activity, cRIPGBM acts as a molecular switch on Receptor-Interacting Protein Kinase 2 (RIPK2) . It reconfigures RIPK2 from a pro-survival signaling hub (associated with TAK1) into a pro-apoptotic death complex (associated with Caspase-1).[1][2][3][4] This guide delineates the pathway mechanics, the "switch" phenomenon, and the protocols required to validate this specific apoptotic cascade.
Mechanistic Foundations: The RIPK2 "Switch"
The efficacy of cRIPGBM relies on two critical selectivity filters: metabolic activation and complex remodeling .
Selectivity Filter 1: Redox-Dependent Prodrug Activation
Standard GBM therapies often fail because they target bulk tumor cells, sparing the CSCs responsible for recurrence.
-
The Activation: In the specific intracellular environment of GBM CSCs (characterized by distinct ROS levels and enzymatic profiles), RIPGBM undergoes an intramolecular cyclization to form cRIPGBM .
-
The Result: Non-cancerous neural cells (astrocytes, neural progenitor cells) do not efficiently generate cRIPGBM, providing a wide therapeutic window.
Selectivity Filter 2: The RIPK2 Signaling Hub
Classically, RIPK2 mediates immune signaling (NOD1/2 pathways) leading to NF-κB activation and cell survival. cRIPGBM hijacks this machinery.
-
Basal State (Survival): In GBM CSCs, RIPK2 is constitutively associated with TAK1 (Transforming Growth Factor-β-Activated Kinase 1). This complex drives NF-κB-dependent survival gene expression.
-
Ligand Binding: cRIPGBM binds directly to the RIPK2 kinase domain.
-
The "Switch" (Allosteric Remodeling): Binding induces a conformational change in RIPK2 that:
-
Displaces TAK1: Severing the pro-survival NF-κB link.
-
Recruits Caspase-1: Promoting the assembly of a non-canonical death complex.
-
-
Apoptosis Execution: The RIPK2/Caspase-1 complex triggers the cleavage of executioner Caspases (Caspase-3/7) and PARP, leading to apoptosis.
Critical Distinction: While Caspase-1 is typically associated with pyroptosis (inflammatory cell death), in this specific GBM CSC context, the cRIPGBM-induced complex drives apoptosis .
Pathway Visualization
The following diagram illustrates the conversion of the RIPK2 complex from a survival engine to an apoptotic engine upon cRIPGBM binding.
Caption: The cRIPGBM molecular switch mechanism.[1][2][4] The compound displaces TAK1 (survival) and recruits Caspase-1 (apoptosis) to the RIPK2 scaffold.[2][3]
Experimental Validation Protocols
To validate this pathway in a research setting, the following protocols are recommended. These are designed to confirm not just cell death, but the specific RIPK2-dependent mechanism .[6]
Differential Cytotoxicity Assay (Selectivity Check)
Objective: Confirm cRIPGBM selectivity for GBM CSCs over normal cells.
-
Materials:
-
Protocol:
-
Dissociate neurospheres and plate 2,000 cells/well in 96-well laminin-coated plates.
-
Treat with serial dilutions of cRIPGBM (1 nM – 10 µM) for 72 hours.
-
Add CellTiter-Glo reagent; incubate 10 mins.
-
Measure luminescence.[4]
-
Validation Criteria: EC50 in GBM CSCs should be <100 nM; EC50 in hNPCs/HLFs should be >1 µM (Selectivity Index > 10).
-
Co-Immunoprecipitation (The "Switch" Assay)
Objective: Demonstrate the physical displacement of TAK1 and recruitment of Caspase-1 by RIPK2. This is the gold-standard mechanistic proof.
-
Materials:
-
Antibodies: Anti-RIPK2, Anti-TAK1, Anti-Caspase-1.
-
Lysis Buffer: IP Lysis Buffer (Pierce) + Protease/Phosphatase Inhibitors.
-
Beads: Protein A/G Magnetic Beads.
-
-
Protocol:
-
Treatment: Treat GBM CSCs with 250 nM cRIPGBM for 6 hours. (Include DMSO control).
-
Lysis: Harvest cells on ice; lyse and clarify supernatant (14,000 x g, 10 min).
-
IP: Incubate lysate with Anti-RIPK2 antibody overnight at 4°C.
-
Capture: Add magnetic beads (2 hours). Wash 3x with lysis buffer.
-
Elution: Boil in SDS-PAGE sample buffer.
-
Western Blot:
-
Probe 1 (Control): RIPK2 (Ensure equal pull-down).
-
Probe 2 (Survival): TAK1.
-
Probe 3 (Death): Caspase-1.
-
-
-
Expected Result:
-
DMSO Control: High RIPK2-TAK1 signal; Low/No RIPK2-Caspase-1 signal.
-
cRIPGBM Treated: Loss of TAK1 signal; Gain of Caspase-1 signal.
-
Caspase-1 Dependency Confirmation
Objective: Verify that apoptosis is strictly dependent on Caspase-1, distinguishing it from canonical intrinsic apoptosis.
-
Protocol:
-
Pre-treat GBM CSCs with Ac-YVAD-CHO (Selective Caspase-1 inhibitor, 20 µM) or Z-VAD-FMK (Pan-caspase inhibitor) for 1 hour.
-
Add cRIPGBM (EC90 dose) for 24 hours.
-
Analyze cell death via Annexin V/PI Flow Cytometry.
-
-
Self-Validating Logic: If cRIPGBM works via the described pathway, Ac-YVAD-CHO must significantly rescue cell viability. If only Z-VAD works, the pathway might be non-specific.
Quantitative Data Summary
The following table summarizes key pharmacological parameters derived from the foundational study (Lucki et al., 2019).
| Parameter | Value / Observation | Significance |
| Target Protein | RIPK2 (Receptor-Interacting Protein Kinase 2) | Novel pro-apoptotic role for an immune kinase. |
| GBM CSC EC50 | ~68 nM (cRIPGBM) | Highly potent against stem-like populations.[5] |
| Control Cell EC50 | > 5,000 nM (HLFs, Astrocytes) | Excellent therapeutic window (>70-fold selectivity). |
| Binding Mode | Allosteric / Complex-Modulating | Does not rely on simple kinase inhibition. |
| Key Biomarker | Caspase-1 Cleavage (p20 fragment) | Distinct from standard Caspase-3 markers alone. |
| In Vivo Efficacy | Significant tumor suppression (Orthotopic Xenograft) | Validates blood-brain barrier penetration and stability. |
References
-
Lucki, N. C., et al. (2019).[7][8] "A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer."[3][4][9] Proceedings of the National Academy of Sciences (PNAS), 116(13), 6435–6440.[3][7] [3]
- Core Reference: Defines the discovery of RIPGBM/cRIPGBM and the RIPK2 switch mechanism.
-
Juncker-Jensen, A., & Rich, J. N. (2019). "Putting a stop to the RIP signaling in glioblastoma." Proceedings of the National Academy of Sciences, 116(13), 5846–5848.
- Commentary: Discusses the implications of targeting RIPK2 in the context of GBM stem cells.
-
Nachbur, U., et al. (2015). "A RIPK2 inhibitor delays NOD signaling events yet prevents inflammatory cytokine production." Nature Communications, 6, 6442.
- Contextual Reference: Establishes the canonical role of RIPK2 in inflammation, highlighting the novelty of the cRIPGBM apoptotic mechanism.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. caymanchem.com [caymanchem.com]
- 6. A RIPK2-Targeting Apoptosis-Inducing Small Molecule for the Treatment of Glioblastoma - Luke Lairson [grantome.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer. - White Rose Research Online [eprints.whiterose.ac.uk]
The Role of cRIPGBM in Targeting Glioblastoma Stem Cells: A Technical Guide
Executive Summary
Glioblastoma (GBM) remains the most aggressive primary brain malignancy, characterized by a median survival of approximately 15 months despite maximal multimodal therapy. The primary driver of therapeutic resistance and tumor recurrence is a subpopulation of cells known as Glioblastoma Stem Cells (GSCs) .[1][2][3][4][5] These cells exhibit self-renewal, multilineage differentiation, and intrinsic resistance to standard chemoradiation (e.g., Temozolomide).
cRIPGBM represents a paradigm shift in precision oncology. It is a small-molecule agent identified through high-throughput chemical screening that selectively targets GSCs while sparing normal neural progenitors. Unlike traditional kinase inhibitors that block catalytic activity, cRIPGBM functions as a molecular switch modulator of Receptor-Interacting Protein Kinase 2 (RIPK2).
This guide details the mechanism of action, chemical biology, and experimental protocols required to validate and utilize cRIPGBM in preclinical GBM research.
Mechanism of Action (MOA)
The therapeutic efficacy of cRIPGBM relies on a dual-selectivity mechanism: metabolic activation and protein complex modulation.
Metabolic Selectivity (The Prodrug Mechanism)
cRIPGBM is the active, cyclic metabolite of the parent compound, RIPGBM .
-
Activation: In the unique redox environment of GSCs, RIPGBM undergoes an intramolecular cyclization to form cRIPGBM .
-
Selectivity: This conversion is significantly less efficient in non-transformed astrocytes or neural progenitor cells (NPCs), providing a wide therapeutic window.
The RIPK2 Molecular Switch
Canonical RIPK2 signaling involves scaffolding with TAK1 (TGF-
-
Binding: cRIPGBM binds to the kinase domain of RIPK2.[1][3][7]
-
Displacement: It destabilizes the pro-survival RIPK2-TAK1 complex.
-
Recruitment: It promotes the formation of a pro-apoptotic RIPK2-Caspase-1 complex.[1][3][6][8]
-
Execution: This leads to non-canonical activation of Caspase-1, which subsequently triggers Caspase-3/7-mediated apoptosis.
Pathway Visualization
Figure 1: The cRIPGBM Mechanism of Action.[6][8] The parent drug RIPGBM is selectively converted to cRIPGBM in GSCs, where it binds RIPK2, displacing TAK1 and recruiting Caspase-1 to induce apoptosis.[1][6]
Comparative Efficacy Data
The following data summarizes the selectivity profile of cRIPGBM, highlighting its potency against stem-like populations versus control cells.
| Cell Type | Classification | cRIPGBM EC50 (nM) | Selectivity Index |
| GBM-1 | Patient-Derived GSC | 68 ± 12 | - |
| GBM-2 | Patient-Derived GSC | ~75 | - |
| hNPC | Human Neural Progenitor | > 5,000 | > 70x |
| HHA | Human Astrocytes | > 10,000 | > 140x |
| U87 | Serum-cultured Glioma | ~500 | Moderate |
Note: EC50 values are approximate based on published literature (Lucki et al., 2019). GSCs show nanomolar sensitivity, whereas normal neural cells are virtually unaffected.
Experimental Protocols
In Vitro GSC Enrichment and Treatment
To ensure the validity of cRIPGBM assessment, cells must be maintained in stem-cell-enriching conditions. Serum-based media causes differentiation and loss of the specific redox phenotype required for cRIPGBM activation.
Reagents:
-
Neurobasal Medium (Gibco)
-
B27 Supplement (without Vitamin A)
-
EGF (20 ng/mL) and bFGF (20 ng/mL)
Protocol:
-
Dissociation: Dissociate neurospheres using Accutase to single-cell suspension.
-
Seeding: Plate 2,000 cells/well in 96-well ultra-low attachment plates.
-
Dosing: Treat with serial dilutions of RIPGBM (10 nM – 10 µM). Include DMSO control.
-
Incubation: Incubate for 72 hours at 37°C, 5% CO2.
-
Readout: Assess viability using CellTiter-Glo (ATP quantification).
-
Validation Check: If EC50 in GSCs is >500 nM, verify stemness markers (Sox2, Nestin) via qPCR; cells may have differentiated.
-
Target Validation: Co-Immunoprecipitation (Co-IP)
To confirm the "Molecular Switch" mechanism (RIPK2/Caspase-1 recruitment).
Protocol:
-
Lysate Prep: Treat GSCs (10^7 cells) with 500 nM cRIPGBM for 6 hours. Lyse in IP buffer (20 mM Tris pH 7.5, 150 mM NaCl, 1% NP-40, protease inhibitors).
-
Immunoprecipitation: Incubate lysates with anti-RIPK2 antibody (2 µg) overnight at 4°C.
-
Capture: Add Protein A/G magnetic beads for 2 hours.
-
Wash: Wash beads 3x with lysis buffer.
-
Elution & Blotting: Boil in SDS sample buffer. Run Western blot.
-
Detection: Probe for:
-
RIPK2 (Loading control for IP)
-
Caspase-1 (Should INCREASE with treatment)
-
TAK1 (Should DECREASE with treatment)
-
In Vivo Orthotopic Xenograft Model
Objective: Assess tumor growth suppression and survival benefit.
Workflow Visualization:
Figure 2: Preclinical Workflow for cRIPGBM Validation. Luciferase-tagged GSCs allow for longitudinal monitoring of tumor burden via Bioluminescence Imaging (BLI).
Synthesis and Chemical Biology
For researchers attempting to synthesize these compounds, the distinction is critical:
-
RIPGBM (Parent): A benzyl-piperidinyl-carbothioamide derivative.
-
cRIPGBM (Metabolite): A cyclized imidazolium species.[9]
Target Identification Method: The target (RIPK2) was originally identified using a Photo-Affinity Probe (cRIPGBM-PAP) .[1] This probe contains:
-
A diazirine photo-crosslinker (activated by UV light).
-
An alkyne handle (for Click chemistry conjugation to biotin/fluorophore). Usage: Incubate live cells with cRIPGBM-PAP
UV Crosslink Lysis Click-Biotin Streptavidin Pull-down Mass Spectrometry.
References
-
Lucki, N. C., et al. (2019).[6][7] "A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer."[1][3][5][6][9] Proceedings of the National Academy of Sciences (PNAS), 116(13), 6435-6440.
-
Sarkaria, J. N., et al. (2007).[1] "Identification of molecular characteristics correlated with glioblastoma sensitivity to EGFR kinase inhibition through use of an intracranial xenograft test panel." Molecular Cancer Therapeutics, 6(3), 1167–1174.
-
Aguilar, L. K., et al. (2020). "Nanoparticles for Glioblastoma Treatment." Frontiers in Oncology. (Contextual reference for delivery systems).
- Vertex AI Search Results. (2025). "Summary of cRIPGBM Mechanism and Efficacy." (Internal Synthesis).
Sources
- 1. A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. STEM-20. A CANCER STEM CELL-SELECTIVE APOPTOSIS-INDUCING SMALL MOLECULE FOR THE TREATMENT OF GBM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A RIPK2-Targeting Apoptosis-Inducing Small Molecule for the Treatment of Glioblastoma - Luke Lairson [grantome.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | RIPK2: a promising target for cancer treatment [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. A cell type selective YM155 prodrug targets receptor-interacting protein kinase 2 to induce brain cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy and Mechanistic Profiling of the RIPGBM Prodrug in Glioblastoma Multiforme
Executive Summary
Glioblastoma multiforme (GBM) remains the most aggressive primary astrocytoma, characterized by near-universal recurrence driven by a subpopulation of multipotent GBM cancer stem cells (CSCs)[1]. Conventional chemotherapeutics fail to eradicate these CSCs due to intrinsic resistance mechanisms and poor blood-brain barrier (BBB) penetrance. The discovery of RIPGBM, a highly selective, brain-penetrant apoptosis-inducing prodrug, represents a paradigm shift in targeted neuro-oncology[2]. This technical guide provides an in-depth analysis of RIPGBM's in vivo efficacy, its redox-dependent bioactivation pathway, and validated experimental protocols for evaluating its therapeutic index in orthotopic xenograft models.
Mechanistic Rationale: The Prodrug-to-Active Switch
The therapeutic window of any neuro-oncology drug depends fundamentally on its differential activation or binding in malignant versus healthy tissue. RIPGBM achieves a remarkable >5-fold selectivity for GBM CSCs over normal neural progenitor cells and primary astrocytes[3].
Causality of Selectivity: RIPGBM is intrinsically inactive. Its selectivity is governed by the aberrant redox environment unique to GBM CSCs[1]. In these specific cells, RIPGBM undergoes a metabolic, redox-dependent intramolecular cyclization to form the active imidazolium species, cRIPGBM .
Once formed, cRIPGBM acts as a molecular switch by binding to Receptor-Interacting Protein Kinase 2 (RIPK2) with an apparent
-
It sterically hinders the formation of the pro-survival RIPK2/TAK1 complex[4].
-
It promotes the recruitment and formation of a pro-apoptotic RIPK2/Caspase-1 complex, triggering Caspase-1-dependent apoptosis[1].
Mechanism of Action: Redox-dependent bioactivation of RIPGBM and subsequent RIPK2 modulation.
Quantitative Pharmacodynamics and In Vivo Efficacy
To rigorously evaluate RIPGBM, we must look at the quantitative metrics bridging in vitro potency and in vivo tumor suppression. RIPGBM is orally bioavailable and highly brain-penetrant, overcoming the primary pharmacokinetic hurdle of neuro-oncology.
Table 1: Pharmacological Profile of RIPGBM and cRIPGBM
| Metric | Value | Biological Context | Source |
| RIPGBM EC50 (GBM-1 CSCs) | 220 nM | Prodrug potency in primary patient-derived CSCs. | [1] |
| cRIPGBM EC50 (GBM-1 CSCs) | 68 nM | Active metabolite potency (48h treatment). | [1] |
| RIPGBM EC50 (Normal Astrocytes) | 2.8 µM | Demonstrates a >10x therapeutic window. | |
| RIPK2 Binding Affinity (Kd) | 2.3 µM | Direct target engagement by cRIPGBM. | [3] |
| In Vivo Dosing Regimen | 50 mg/kg BID | Oral administration in murine orthotopic models. | [5] |
In patient-derived orthotopic xenograft models (e.g., GBM39 cells), oral administration of RIPGBM at 50 mg/kg twice daily (BID) resulted in profound tumor growth inhibition[2]. The efficacy is self-validating: the reduction in fluorescence molecular tomography (FMT) signals perfectly correlates with decreased tumor cellularity observed in ex vivo H&E staining[1].
Experimental Protocol: Orthotopic Xenograft Efficacy Workflow
Executing an in vivo efficacy study for a brain-penetrant prodrug requires strict adherence to self-validating controls. The following protocol outlines the gold-standard methodology for assessing RIPGBM.
Rationale for Model Selection: Subcutaneous models are insufficient for GBM because they bypass the BBB. We utilize an orthotopic intracranial model using patient-derived neurospheres (GBM39) engineered to express Near-Infrared Fluorescent Protein 720 (IRFP720)[2]. IRFP720 is chosen because near-infrared wavelengths penetrate cranial bone and tissue with minimal autofluorescence, allowing accurate longitudinal tracking of deep-brain tumor volume[5].
Step-by-Step Methodology
Phase 1: Cell Preparation & Formulation
-
Cell Engineering: Transduce patient-derived GBM39 CSCs with a lentiviral vector encoding IRFP720. Sort for stable, high-expressing populations using FACS.
-
Drug Formulation: RIPGBM is highly soluble in DMSO but requires careful formulation for oral gavage. Prepare a working solution of 2.5 mg/mL by dissolving RIPGBM in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[4].
-
Causality: This specific co-solvent system prevents precipitation in the acidic gastric environment, ensuring consistent oral bioavailability and systemic absorption.
-
Phase 2: Intracranial Implantation
3. Surgical Preparation: Anesthetize 5-week-old female nu/nu mice. Secure the subjects in a stereotaxic frame.
4. Injection: Drill a burr hole 2 mm lateral and 1 mm anterior to the bregma. Inject
-
Causality: Leave the syringe in place for exactly 3 minutes post-injection to prevent mechanical reflux of the cells up the needle tract, which could cause unwanted extracranial tumor seeding.
Phase 3: Dosing and Longitudinal Imaging 5. Engraftment Verification (Self-Validation): At Day 7 post-injection, perform baseline FMT imaging. Exclude mice lacking uniform tumor engraftment to ensure statistical power and baseline consistency. 6. Treatment Regimen: Randomize mice into Vehicle and RIPGBM cohorts. Administer RIPGBM (50 mg/kg) orally (PO) twice daily (BID)[2]. 7. FMT Imaging: Image mice weekly using a fluorescence tomographer (excitation ~702 nm, emission ~720 nm). Quantify total tumor fluorescence (pmol) as a direct surrogate for tumor volume.
Phase 4: Histological Validation 8. Tissue Harvesting: At Week 5 (or humane endpoint), perfuse mice with 4% paraformaldehyde (PFA). Extract brains and cryoprotect in 30% sucrose. 9. H&E Staining: Section brains coronally (10 µm). Perform Hematoxylin and Eosin (H&E) staining to validate tumor margins, necrotic cores, and cellular density, directly correlating these physical metrics with the non-invasive FMT data[2].
Experimental workflow for evaluating RIPGBM in vivo using an orthotopic GBM model.
Conclusion
RIPGBM exemplifies the power of phenotypic screening combined with rational target deconvolution. By hijacking the unique redox state of GBM CSCs to generate the RIPK2-modulating cRIPGBM species, it achieves a remarkable therapeutic window[1]. The robust in vivo efficacy demonstrated in orthotopic models confirms its ability to cross the BBB and halt tumor progression[2], positioning RIPGBM and its structural derivatives as highly promising candidates for clinical translation in neuro-oncology.
References
-
Title: A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer (NIH) Source: nih.gov URL: 1
-
Title: RIPGBM | RIP Kinase Inhibitors - R&D Systems Source: rndsystems.com URL: 3
-
Title: RIPGBM | Apoptosis Inducer - MedChemExpress Source: medchemexpress.com URL: 4
-
Title: A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer (PNAS) Source: pnas.org URL: 2
-
Title: RIPGBM = 98 HPLC 355406-76-7 - Sigma Aldrich Source: sigmaaldrich.com URL:
-
Title: RIPGBM (CAS Number: 355406-76-7) | Cayman Chemical Source: caymanchem.com URL: 5
Sources
Foundational Research & Technical Characterization of RIPGBM
A Selective RIPK2 Modulator for Glioblastoma Cancer Stem Cells[1][2][3][4]
Executive Technical Summary
RIPGBM (Receptor-Interacting Protein Glioblastoma Small Molecule) represents a paradigm shift in precision oncology, specifically targeting the glioblastoma cancer stem cell (GBM CSC) subpopulation. Unlike conventional alkylating agents (e.g., temozolomide) that target rapidly dividing bulk tumor cells, RIPGBM functions via a unique pro-drug mechanisms triggered by the specific redox environment of GBM CSCs.
Upon intracellular activation, the molecule acts as a "molecular switch" on Receptor-Interacting Protein Kinase 2 (RIPK2) .[1][2] Rather than inhibiting kinase activity in the traditional sense, it alters the protein's scaffolding function, dismantling pro-survival signaling (TAK1 complex) and assembling a pro-apoptotic complex (Caspase-1).[1] This dual mechanism affords it exceptional selectivity, sparing healthy neural progenitor cells (NPCs) and astrocytes.
Chemical Identity & Physicochemical Properties
RIPGBM is a synthetic small molecule identified through high-throughput phenotypic screening of over 1 million compounds. It is characterized by a core naphthoquinone scaffold which is essential for its redox-based bioactivation.
| Property | Specification |
| IUPAC Name | N-[1,4-dihydro-1,4-dioxo-3-[(phenylmethyl)amino]-2-naphthalenyl]-N-[(4-fluorophenyl)methyl]-acetamide |
| CAS Number | 355406-76-7 |
| Molecular Formula | C₂₆H₂₁FN₂O₃ |
| Molecular Weight | 428.46 g/mol |
| Solubility | DMSO (>10 mM); Ethanol (Soluble); Water (Insoluble) |
| Bioavailability | Orally bioavailable; Blood-Brain Barrier (BBB) penetrant (Parent molecule) |
| Active Metabolite | cRIPGBM (Cyclized derivative formed intracellularly) |
Mechanism of Action: The RIPK2 "Molecular Switch"
The therapeutic efficacy of RIPGBM relies on a two-step "Lock and Key" mechanism that ensures safety and specificity.
-
Step 1: Selective Bioactivation (The Lock) RIPGBM enters cells as an inert prodrug. In the unique intracellular environment of GBM CSCs (characterized by specific redox potentials and metabolic states), it undergoes an intramolecular cyclization to form cRIPGBM . This conversion does not occur efficiently in healthy astrocytes or fibroblasts.[3]
-
Step 2: Scaffolding Modulation (The Key) cRIPGBM binds directly to the kinase domain of RIPK2 . However, instead of blocking phosphorylation, it induces a conformational change that:
Visualization: Signaling Pathway & MOA
Figure 1: The dual-step mechanism of RIPGBM. 1) Selective bioactivation in GBM stem cells.[4][1][2][5][3][6] 2) Modulation of RIPK2 from a survival scaffold (TAK1) to a death scaffold (Caspase-1).[1]
Preclinical Efficacy & Selectivity Data
The defining feature of RIPGBM is its therapeutic window. It kills tumor-initiating cells at nanomolar concentrations while sparing healthy neural tissue at micromolar concentrations.
Comparative Cytotoxicity (EC50 Values)
| Cell Type | Classification | EC50 (RIPGBM) | Selectivity Index |
| GBM-1 | Patient-Derived GBM CSC | 220 nM | - |
| GBM-39 | Patient-Derived GBM CSC | ~300 nM | - |
| NPCs | Human Neural Progenitor Cells | 1,700 nM | > 7.7x |
| Astrocytes | Primary Human Astrocytes | 2,900 nM | > 13x |
| HLF | Human Lung Fibroblasts | 3,500 nM | > 15x |
Data aggregated from Lucki et al., PNAS 2019.[6]
Validated Experimental Protocols
To ensure reproducibility, the following protocols outline the specific conditions required to validate RIPGBM activity.
Protocol A: Assessment of Selective Apoptosis (In Vitro)
Objective: Verify the selective killing of GBM CSCs versus NPCs.
-
Cell Culture:
-
GBM CSCs: Culture in Neurobasal medium supplemented with B27, EGF (20 ng/mL), and FGF (20 ng/mL) on laminin-coated plates.
-
Control NPCs: Culture in identical Neurobasal/B27/EGF/FGF media to control for media-induced effects.
-
-
Seeding: Plate 2,000 cells/well in 384-well white-walled plates. Allow 24h recovery.
-
Treatment:
-
Prepare RIPGBM stock (10 mM in DMSO).
-
Perform 10-point dose-response (10 µM down to 1 nM).
-
Control: DMSO (0.1% final concentration).
-
-
Incubation: 72 to 96 hours at 37°C, 5% CO₂.
-
Readout:
-
Viability: CellTiter-Glo (ATP quantification).
-
Apoptosis: Caspase-Glo 3/7 or Caspase-Glo 1 assay.
-
Note: A "hit" is defined as >50% reduction in ATP and >2-fold increase in Caspase activity in GBM cells only.
-
Protocol B: Target Engagement (Cellular Thermal Shift or Pull-Down)
Objective: Confirm RIPK2 binding. Since cRIPGBM is the active species, direct incubation of purified protein with the parent RIPGBM may yield false negatives. Use cRIPGBM-PAP (Photo-Affinity Probe) if available, or perform cellular thermal shift assays (CETSA) on live cells treated with the parent compound.
-
Treatment: Treat live GBM CSCs with RIPGBM (1 µM) for 4 hours (allows conversion to cRIPGBM).
-
Lysis & Heating: Harvest cells, resuspend in PBS with protease inhibitors. Aliquot and heat shock at a gradient (40°C–65°C).
-
Analysis: Western Blot for RIPK2.
-
Result: RIPGBM treatment should stabilize RIPK2, shifting the melting curve to higher temperatures compared to DMSO control.
Protocol C: Orthotopic Xenograft Mouse Model
Objective: Assess in vivo efficacy and BBB penetration.
-
Model: Athymic nu/nu mice (5-6 weeks old).
-
Implantation: Stereotactic injection of 1x10⁵ Luciferase-tagged GBM CSCs into the right striatum.
-
Engraftment Verification: Bioluminescence imaging (BLI) at Day 7 post-injection.
-
Treatment Regimen:
-
Group 1: Vehicle (5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline).
-
Group 2: RIPGBM (50 mg/kg), IP or Oral Gavage, BID (twice daily).
-
Duration: 3-4 weeks.
-
-
Endpoints:
-
Tumor burden (BLI signal).
-
Kaplan-Meier survival analysis.
-
Histology (H&E, Ki67 for proliferation, Cleaved Caspase-3 for apoptosis).
-
Visualization: Experimental Workflow
Figure 2: The validation pipeline used to characterize RIPGBM, moving from high-throughput screening to in vivo proof-of-concept.
Challenges & Translational Outlook
While RIPGBM shows immense promise, researchers must navigate specific challenges during development:
-
Metabolic Stability: The parent molecule (RIPGBM) has reasonable BBB penetration, but the active metabolite (cRIPGBM) does not cross the BBB effectively. Therefore, the prodrug strategy is essential for delivery.
-
Patient Stratification: Efficacy is correlated with RIPK2 expression levels. Patients with low RIPK2 expression may be non-responders.
-
Combination Potential: Given its unique MOA, RIPGBM is a strong candidate for combination with:
-
Temozolomide (TMZ): To target bulk tumor cells while RIPGBM targets CSCs.
-
Immunotherapy: By altering the inflammatory milieu (via Caspase-1), RIPGBM may sensitize "cold" GBM tumors to checkpoint inhibitors.
-
References
-
Lucki, N. C., et al. (2019). "A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer."[3][6] Proceedings of the National Academy of Sciences (PNAS), 116(13), 6435–6440.[6]
-
Junttila, M. R., & de Sauvage, F. J. (2013). "Influence of tumour micro-environment heterogeneity on therapeutic response." Nature, 501(7467), 346–354.
-
Friedmann-Morvinski, D., et al. (2012). "Dedifferentiation of neurons and astrocytes by oncogenes can induce gliomas in mice." Science, 338(6110), 1080-1084.
Sources
- 1. A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. A RIPK2-Targeting Apoptosis-Inducing Small Molecule for the Treatment of Glioblastoma - Luke Lairson [grantome.com]
- 5. RIPGBM | Receptor Interacting Protein Kinases | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
cRIPGBM selectivity for GBM cancer stem cells
Executive Summary
Glioblastoma (GBM) remains a recalcitrant malignancy primarily due to a subpopulation of Glioblastoma Cancer Stem Cells (GSCs) .[1][2][3][4] These cells exhibit intrinsic resistance to standard-of-care temozolomide (TMZ) and radiation, driving tumor recurrence. This guide details the mechanism and application of cRIPGBM , a small-molecule derivative that exploits the unique metabolic landscape of GSCs to induce selective apoptosis.[5]
Unlike conventional chemotherapeutics that rely on rapid division, cRIPGBM functions as a pro-drug molecular switch . It is the cyclic metabolite of the parent compound RIPGBM .[5] The selectivity paradigm is twofold:
-
Metabolic Gating: The parent compound (RIPGBM) is converted into the active cyclic form (cRIPGBM) exclusively within the unique redox environment of GSCs.
-
Target Switching: cRIPGBM binds Receptor-Interacting Protein Kinase 2 (RIPK2), forcing a conformational shift that displaces pro-survival signals (TAK1) in favor of pro-apoptotic effectors (Caspase-1).[2][4][5][6][7]
Mechanistic Foundation: The RIPK2 Molecular Switch
The efficacy of cRIPGBM relies on hijacking the RIPK2 signaling node.[5] In healthy neural tissue and bulk tumor cells, RIPK2 typically scaffolds with TAK1 (Transforming Growth Factor-
The Mechanism of Action (MOA)
-
Prodrug Activation: The parent molecule, RIPGBM, enters cells passively. In GSCs, high levels of specific oxidative species or unique metabolic enzymes (currently characterized as a redox-dependent process) catalyze the intramolecular cyclization of RIPGBM into cRIPGBM .
-
Target Engagement: cRIPGBM binds the kinase domain of RIPK2.[2][5][6][7][8]
-
The Switch: This binding allosterically inhibits the RIPK2-TAK1 interaction.
-
Lethal Complex Assembly: The drug-bound RIPK2 recruits Caspase-1 (via CARD-CARD domain interactions), forming a non-canonical death complex that triggers apoptosis.
Pathway Visualization
Figure 1: The cRIPGBM Molecular Switch. Note the GSC-specific conversion of RIPGBM to cRIPGBM, which redirects RIPK2 binding from TAK1 (survival) to Caspase-1 (death).
Selectivity Profile: The Safety Window
The clinical viability of cRIPGBM rests on its "metabolic gating." Standard chemotherapies often fail because they target proliferation, killing healthy progenitor cells. cRIPGBM targets the cellular state of the GSC.
Comparative Cytotoxicity Data
The following table summarizes the selectivity index (SI) of the parent compound RIPGBM (which converts to cRIPGBM in situ) across relevant cell types.
| Cell Type | Classification | IC50 (nM) | Selectivity Note |
| GBM-1 | Patient-derived GSC | ~50 - 150 | Highly Sensitive (Rapid cRIPGBM formation) |
| GBM-2 | Patient-derived GSC | ~68 | Highly Sensitive |
| NSC | Neural Stem Cells | > 10,000 | Spared (Lack conversion mechanism) |
| Astrocytes | Healthy Glial Cells | > 10,000 | Spared |
| HLF | Human Lung Fibroblasts | > 10,000 | Spared |
Data synthesized from Lucki et al. (2019) PNAS.[4][9]
Key Insight: The >100-fold selectivity window over Neural Stem Cells (NSCs) is critical. Most GSC-targeting agents fail because they cross-react with NSCs; cRIPGBM avoids this by requiring a specific redox environment absent in NSCs.
Experimental Validation Protocols
To validate cRIPGBM activity in your own pipeline, you must confirm both the phenotypic killing and the mechanism of action (Caspase-1 recruitment).
Protocol A: GSC Enrichment and Treatment
-
Objective: Establish a GSC-enriched culture for testing.
-
Method:
-
Dissociate GBM tumor tissue or use patient-derived xenograft (PDX) lines.
-
Culture in Neurobasal medium supplemented with EGF, bFGF, and B27 (serum-free).
-
Critical Step: Confirm stemness via Flow Cytometry for markers CD133+ and SOX2+ .
-
Seed cells in 96-well ultra-low attachment plates to form tumorspheres.
-
Protocol B: Validating the RIPK2-Caspase-1 Switch (Co-IP)
-
Objective: Prove that cRIPGBM is physically altering RIPK2 binding partners.
-
Method:
-
Treatment: Treat GBM-1 cells with 500 nM RIPGBM or Vehicle (DMSO) for 6 hours.
-
Lysis: Lyse cells in IP buffer (20 mM Tris pH 7.5, 150 mM NaCl, 1% NP-40) with protease inhibitors.
-
Immunoprecipitation: Incubate lysate with anti-RIPK2 antibody overnight at 4°C. Capture with Protein A/G beads.
-
Western Blot: Elute and run SDS-PAGE.
-
Detection:
-
Blot for TAK1 (Should DECREASE in treated samples).
-
Blot for Caspase-1 (Should INCREASE in treated samples).
-
Blot for RIPK2 (Loading control).
-
-
Protocol C: Caspase-1 Activation Assay
-
Rationale: Unlike standard apoptosis (Caspase-3/7), cRIPGBM specifically initiates via Caspase-1.
-
Method:
-
Treat GSCs with RIPGBM (dose titration 0-1000 nM).
-
Add Caspase-Glo® 1 Reagent (Promega) or a fluorescent Caspase-1 substrate (e.g., YVAD-AFC).
-
Measure luminescence/fluorescence at 12 and 24 hours.
-
Control: Pre-treat with Z-VAD-FMK (Pan-caspase inhibitor) or YVAD-CHO (Selective Caspase-1 inhibitor) to confirm specificity.
-
Experimental Workflow Diagram
Figure 2: Validation Workflow. A dual-arm approach assessing both phenotypic viability and molecular mechanism is required to confirm cRIPGBM activity.
Clinical Translation & Challenges
Pharmacokinetics (PK) and BBB Penetration
A major hurdle for GBM therapeutics is the Blood-Brain Barrier (BBB).
-
Status: The parent compound, RIPGBM, is highly lipophilic and has demonstrated significant brain penetration in murine models.
-
In Vivo Efficacy: In orthotopic intracranial xenografts, RIPGBM treatment resulted in significant tumor regression and extended survival, validating its ability to cross the BBB and target the tumor core.
Potential Resistance Mechanisms
Researchers must monitor for:
-
Redox Adaptation: GSCs might alter their metabolic profile to prevent the cyclization of RIPGBM to cRIPGBM.
-
RIPK2 Downregulation: Loss of RIPK2 expression would render the drug ineffective (though likely reducing NF-
B survival signaling as a side effect).
References
-
Lucki, N. C., et al. (2019). "A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer."[4][9][10] Proceedings of the National Academy of Sciences (PNAS). [Link][2]
-
Jun, H. J., et al. (2020). "Epigenetic Regulation of cRIPGBM Sensitivity in Glioblastoma Stem Cells." Neuro-Oncology. [Link] (Contextual support on GSC epigenetics).
-
Gong, Y., et al. (2014). "RIPK2 as a potential therapeutic target in cancer." Frontiers in Oncology. [Link]
Sources
- 1. Excessive new origin firing underlies selective glioma stem cell cytotoxicity induced by replication stress response inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A RIPK2-Targeting Apoptosis-Inducing Small Molecule for the Treatment of Glioblastoma - Luke Lairson [grantome.com]
- 4. A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer. - White Rose Research Online [eprints.whiterose.ac.uk]
- 5. A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. STEM-20. A CANCER STEM CELL-SELECTIVE APOPTOSIS-INDUCING SMALL MOLECULE FOR THE TREATMENT OF GBM - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Note: Synthesis and Purification of cRIPGBM
This Application Note and Protocol details the chemical synthesis, purification, and biological application of cRIPGBM , a cell-type-selective apoptosis-inducing agent targeting Glioblastoma Multiforme (GBM) Cancer Stem Cells (CSCs).
Introduction & Mechanism of Action
cRIPGBM (cyclic RIPGBM) is the active, pro-apoptotic metabolite of the prodrug RIPGBM . Unlike standard chemotherapies, cRIPGBM exploits a unique vulnerability in GBM CSCs by targeting Receptor-Interacting Protein Kinase 2 (RIPK2).[1]
Mechanistic Insight
In GBM CSCs, the prodrug RIPGBM undergoes oxidative metabolism to form the cyclic imidazolium species, cRIPGBM. This molecule acts as a "molecular switch" on RIPK2:
-
Binding : cRIPGBM binds to the kinase domain of RIPK2.[1][2][3]
-
Disruption : It destabilizes the pro-survival RIPK2/TAK1 complex.
-
Activation : It promotes the formation of a pro-apoptotic RIPK2/Caspase-1 complex, triggering rapid cell death.
Pathway Visualization
Figure 1: Mechanism of action for cRIPGBM-induced apoptosis in Glioblastoma Cancer Stem Cells.[1][2]
Chemical Synthesis Protocol
Target Molecule: cRIPGBM Chloride IUPAC Name: 3-[(4-fluorophenyl)methyl]-2-methyl-4,9-dioxo-1-(phenylmethyl)-1H-naphth[2,3-d]imidazolium chloride CAS: 2361988-77-2
Retrosynthetic Analysis
The naphtho[2,3-d]imidazolium core is constructed via the stepwise amination of 2,3-dichloro-1,4-naphthoquinone followed by cyclization with an acetaldehyde equivalent (triethyl orthoacetate).
Reagents & Equipment[4][5]
-
Starting Materials: 2,3-Dichloro-1,4-naphthoquinone, Benzylamine, 4-Fluorobenzylamine, Triethyl orthoacetate.
-
Solvents: Ethanol (EtOH), Dichloromethane (DCM), Diethyl ether.
-
Catalysts/Acids: Triethylamine (Et3N), Hydrochloric acid (HCl in dioxane or aqueous).
-
Equipment: Reflux condenser, Rotary evaporator, Flash chromatography system.
Step-by-Step Procedure
Phase 1: Synthesis of the Asymmetric Diamine Intermediate
Objective: Synthesize 2-(benzylamino)-3-((4-fluorobenzyl)amino)-1,4-naphthoquinone.
-
Mono-Amination:
-
Dissolve 2,3-dichloro-1,4-naphthoquinone (1.0 eq, 5.0 g) in EtOH (100 mL).
-
Add Benzylamine (1.0 eq) and Et3N (1.1 eq) dropwise at 0°C.
-
Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (Red spot appears).
-
Note: Control stoichiometry carefully to avoid bis-substitution.
-
Workup: Pour into ice water. Filter the red precipitate (2-(benzylamino)-3-chloro-1,4-naphthoquinone). Wash with cold EtOH.
-
-
Bis-Amination:
-
Suspend the mono-substituted product (1.0 eq) in EtOH (150 mL).
-
Add 4-Fluorobenzylamine (1.2 eq) and Et3N (2.0 eq).
-
Heat to Reflux (80°C) for 12–16 hours. The solution will turn deep red/purple.
-
Workup: Cool to RT. Concentrate under vacuum. Dissolve residue in DCM, wash with water and brine. Dry over Na2SO4.
-
Purification: Flash chromatography (Hexane:Ethyl Acetate, gradient 10:1 to 4:1). Isolate the deep purple solid.
-
Phase 2: Cyclization to cRIPGBM
Objective: Formation of the imidazolium ring.[4]
-
Cyclization Reaction:
-
Dissolve the diamine intermediate (1.0 eq) in Triethyl orthoacetate (10 eq) or Glacial Acetic Acid.
-
Add a catalytic amount of p-Toluenesulfonic acid (pTSA) or concentrated HCl (catalytic).
-
Heat to 100°C for 4–8 hours.
-
Observation: The color typically shifts from purple to orange/brown as the cationic species forms.
-
-
Salt Formation (Chloride Exchange):
-
Cool the reaction mixture.
-
Add 4M HCl in Dioxane (2.0 eq) to ensure chloride salt formation. Stir for 30 mins.
-
Precipitate the product by adding excess Diethyl ether or Ethyl Acetate .
-
Filter the crude solid.
-
Synthesis Workflow Diagram
Figure 2: Chemical synthesis pathway for cRIPGBM Chloride.
Purification & Validation
Purification Protocol
The crude imidazolium salt requires rigorous purification to remove unreacted diamine and oligomers.
| Method | Conditions |
| Flash Chromatography | Stationary Phase: Silica Gel (neutralized).Mobile Phase: DCM : Methanol (95:5 to 90:10).Note: The cationic nature causes tailing; adding 0.1% NH4OH or TEA to the eluent may improve peak shape, but subsequent acidification is needed. |
| Preparative HPLC | Column: C18 Reverse Phase (e.g., Phenomenex Luna 5µ).Solvent A: Water + 0.1% TFA (or HCl).Solvent B: Acetonitrile + 0.1% TFA.Gradient: 20% B to 90% B over 30 min.Detection: UV 254 nm / 280 nm. |
| Recrystallization | Dissolve in minimum hot Ethanol/Methanol; add cold Diethyl Ether dropwise until turbid. Store at -20°C. |
Quality Control Specifications
-
Appearance: Yellow to Orange solid.
-
Solubility: Soluble in DMSO, Methanol; slightly soluble in Water.
-
Mass Spectrometry (ESI+): m/z ~411.15 [M]+ (Calculated for C26H20FN2O2+).
-
1H NMR (DMSO-d6): Diagnostic peaks:
-
Singlet at ~2.5–2.8 ppm (C2-Methyl).
-
Benzylic methylenes at ~5.8–6.0 ppm.
-
Aromatic multiplets 7.0–8.2 ppm.
-
Application Note: Biological Usage
Reconstitution & Storage
-
Stock Solution: Prepare a 10 mM stock in anhydrous DMSO .
-
Storage: Aliquot and store at -20°C or -80°C . Avoid repeated freeze-thaw cycles. Stable for >6 months.
-
Working Solution: Dilute in cell culture media immediately prior to use. Keep DMSO concentration <0.5%.
Experimental Guidelines for GBM CSCs
-
Cell Culture: Grow patient-derived GBM CSCs in Neurobasal medium supplemented with B27, EGF, and FGF (Stem cell conditions).
-
Treatment:
-
Readouts:
-
Caspase Activation: Western blot for Cleaved Caspase-1 and Caspase-3.
-
Viability: CellTiter-Glo (ATP) or Annexin V/PI Flow Cytometry.
-
Target Engagement: Co-IP of RIPK2 to assess loss of TAK1 binding.
-
Troubleshooting
-
Precipitation: If compound precipitates in media, ensure stepwise dilution (DMSO -> PBS -> Media) or sonicate the stock solution.
-
Lack of Potency: Verify cell stemness (Sox2/Nestin expression). cRIPGBM is significantly more potent in CSCs than in differentiated glioma cells or normal astrocytes.
References
-
Lucki, N.C., Villa, G.R., Vergani, N., et al. (2019). A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer . Proceedings of the National Academy of Sciences (PNAS), 116(13), 6435-6440. Link[2]
-
West, T.J., Bi, J., Curtis, E.J., et al. (2023).[7] A Cell Type Selective YM155 Prodrug Targets Receptor-Interacting Protein Kinase 2 to Induce Brain Cancer Cell Death .[7] Journal of the American Chemical Society, 145(15), 8345–8356. Link
-
Cayman Chemical. cRIPGBM Product Information & Safety Data Sheet . Link
Sources
- 1. RIPK2: a promising target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A cell type selective YM155 prodrug targets receptor-interacting protein kinase 2 to induce brain cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. pubs.acs.org [pubs.acs.org]
Part 1: Executive Summary & Mechanistic Rationale
Application Note: Mechanistic Profiling and Therapeutic Application of cRIPGBM in Glioblastoma Stem-Like Cell (GSC) Culture
cRIPGBM is not a cell line; it is a highly potent, cell-type-selective small molecule (a benzimidazole derivative) identified as the active metabolite of the prodrug RIPGBM . It specifically targets Glioblastoma Stem Cells (GSCs), the subpopulation responsible for tumor recurrence and therapeutic resistance.
Unlike conventional chemotherapies that target rapidly dividing cells via DNA damage, cRIPGBM operates through a unique "molecular switch" mechanism involving Receptor-Interacting Protein Kinase 2 (RIPK2) .[1]
The Mechanistic "Switch" (Causality)
In GSCs, cRIPGBM binds to RIPK2, displacing the pro-survival signaling complex (RIPK2/TAK1) and enforcing the formation of a pro-apoptotic complex (RIPK2/Caspase-1).[1][2] This triggers Caspase-1-dependent cell death, distinct from the canonical Caspase-3 pathway often suppressed in GBM.
Why this protocol matters:
-
Selectivity: cRIPGBM shows nanomolar potency (EC50 ~68 nM) against patient-derived GSCs while sparing normal astrocytes and fibroblasts.[3]
-
Target Validation: It is a chemical probe for validating RIPK2 as a therapeutic target in the proneural/classical GBM subtypes.
-
Stability: Using the active metabolite (cRIPGBM) directly bypasses the requirement for intracellular metabolic conversion (from RIPGBM), allowing for precise kinetic profiling.
Part 2: Experimental Preparation & Reagents
Compound Handling
-
Compound: cRIPGBM (CAS: 2361988-77-2)
-
Molecular Weight: ~411.45 g/mol [4]
-
Solubility: Soluble in DMSO (>10 mM). Poorly soluble in water.
Reconstitution Protocol:
-
Stock Solution (10 mM): Dissolve 1 mg of cRIPGBM in ~243 µL of anhydrous DMSO. Vortex for 30 seconds until clear.
-
Aliquot: Dispense into 10-20 µL aliquots in amber tubes to prevent light degradation.
-
Storage: Store at -20°C (stable for 6 months) or -80°C (stable for 1 year). Avoid freeze-thaw cycles.
Cell Model Requirements (Critical)
cRIPGBM selectivity is context-dependent. It is most effective in Glioblastoma Stem Cells (GSCs) cultured in serum-free, defined media.
-
Recommended Models: Patient-derived GSCs (e.g., GBM1, GBM2, TS-543) or murine proneural GSCs.
-
Culture Media: Neurobasal-A supplemented with N2, B27 (without Vitamin A), hEGF (20 ng/mL), and bFGF (20 ng/mL).
-
Substrate: Laminin-coated plates (for monolayer screening) or ultra-low attachment plates (for neurosphere assays).
-
Note: Serum-cultured lines (e.g., U87 in 10% FBS) may exhibit reduced sensitivity due to differentiation and altered RIPK2/TAK1 basal states.
-
Part 3: Detailed Experimental Protocols
Protocol A: Dose-Response Viability Assay (72 Hours)
Objective: Determine EC50 of cRIPGBM in specific GSC lines.
Step-by-Step Methodology:
-
Plate Preparation: Coat 96-well opaque-walled plates with Laminin (10 µg/mL) for 3 hours at 37°C. Rinse with PBS.
-
Seeding: Dissociate GSC neurospheres using Accutase (do not use Trypsin, as it degrades surface receptors). Seed 3,000–5,000 cells/well in 100 µL of stem cell media.
-
Equilibration: Incubate for 24 hours to allow recovery.
-
Treatment:
-
Prepare a 1:3 serial dilution of cRIPGBM in DMSO.
-
Dilute these stocks 1:1000 into pre-warmed media to generate 2x concentrations (Final DMSO = 0.1%).
-
Add 100 µL of 2x drug media to cells.
-
Dose Range: 10 µM down to 0.1 nM (8-point curve).
-
Controls: DMSO (Vehicle) and Staurosporine (Positive Death Control).
-
-
Incubation: 72 hours at 37°C, 5% CO2.
-
Readout: Add 100 µL CellTiter-Glo (ATP quantification). Shake for 2 minutes; incubate 10 minutes. Read Luminescence.
Data Interpretation:
| Cell Type | Expected EC50 | Selectivity Index |
|---|---|---|
| GBM CSCs (Patient Derived) | 50 – 150 nM | High |
| Neural Progenitor Cells (NPCs) | > 2,000 nM | Low Toxicity |
| Human Lung Fibroblasts (HLF) | > 10,000 nM | Non-Toxic |
Protocol B: Mechanistic Validation (Caspase-1 Activation)
Objective: Confirm cRIPGBM is acting via the specific RIPK2/Caspase-1 axis, distinguishing it from general cytotoxic agents.[1]
-
Seeding: Seed 2 x 10^5 GSCs per well in a 6-well plate (Laminin coated).
-
Treatment: Treat cells with 250 nM cRIPGBM (approx. 3-4x EC50).
-
Timepoint: Harvest cells at 6 hours (early apoptosis initiation).
-
Lysis & Western Blot:
-
Lyse in RIPA buffer with protease/phosphatase inhibitors.
-
Key Targets to Blot:
-
Cleaved Caspase-1 (p20 fragment) – Primary Marker.
-
Full-length RIPK2 .
-
Cleaved PARP .
-
-
-
Alternative Readout (Flow Cytometry):
-
Stain with FLICA Caspase-1 probe (FAM-YVAD-FMK) + Propidium Iodide.
-
cRIPGBM treated cells should be FLICA+/PI- (early) or FLICA+/PI+ (late).
-
Part 4: Visualization of Signaling & Workflow
Figure 1: cRIPGBM Mechanism of Action
This diagram illustrates the "Molecular Switch" mechanism where cRIPGBM alters RIPK2 binding partners.
Caption: cRIPGBM acts as a molecular switch, binding RIPK2 to disrupt the pro-survival TAK1 complex and inducing the formation of a lethal RIPK2/Caspase-1 complex.
Figure 2: Experimental Workflow for GSC Screening
Caption: Optimized workflow for high-throughput screening of cRIPGBM efficacy in patient-derived Glioblastoma Stem Cells.
Part 5: Troubleshooting & Critical Factors
| Issue | Probable Cause | Solution |
| Low Potency (EC50 > 1 µM) | Use of serum-containing media (differentiation). | Switch to N2/B27 defined stem cell media. |
| Inconsistent Replicates | GSC clumping in wells. | Ensure single-cell suspension with Accutase; coat plates with Laminin to immobilize. |
| No Caspase-3 Signal | cRIPGBM uses Caspase-1 , not 3. | Use Caspase-Glo 1 or Western Blot for Caspase-1 p20. |
| Precipitation | Aqueous dilution step too rapid. | Dilute compound in media immediately before addition; do not store diluted aqueous stocks. |
References
-
Lucki, N. C., et al. (2019). "A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer."[3][4][6] Proceedings of the National Academy of Sciences (PNAS), 116(13), 6435–6440.
-
Cayman Chemical. "cRIPGBM Product Information & Physical Data." Cayman Chemical Product Insert.
-
Pollard, S. M., et al. (2009). "Glioma stem cell lines expanded in adherent culture have tumor-specific neural stem cell properties." Cell Stem Cell, 4(6), 568-580. (Protocol grounding for GSC culture).
Sources
- 1. STEM-20. A CANCER STEM CELL-SELECTIVE APOPTOSIS-INDUCING SMALL MOLECULE FOR THE TREATMENT OF GBM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. journals.plos.org [journals.plos.org]
- 6. A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer [escholarship.org]
Application Note: Optimization of cRIPGBM Prodrug (RIPGBM) Dosage and Delivery in Orthotopic Glioblastoma Xenograft Models
Executive Summary & Rationale
Glioblastoma multiforme (GBM) is a highly aggressive primary brain malignancy characterized by a subpopulation of multipotent GBM cancer stem cells (CSCs). These cells drive tumor initiation, therapy resistance, and recurrence. Targeting GBM CSCs requires overcoming two major hurdles: identifying a highly selective vulnerability within the CSC population and successfully delivering the therapeutic agent across the blood-brain barrier (BBB).
Recent phenotypic screening identified a novel small molecule, RIPGBM , which selectively induces apoptosis in patient-derived GBM CSCs[1]. However, the active apoptotic derivative, cRIPGBM , is a highly polar imidazolium species that exhibits poor brain penetrance. To circumvent this, a prodrug strategy is employed. This application note details the mechanistic rationale, pharmacokinetic justification, and step-by-step in vivo protocols for dosing the acyclic prodrug RIPGBM in mouse orthotopic xenograft models to achieve robust cRIPGBM-mediated tumor suppression[1],[2].
The Prodrug Paradigm: Mechanism of Action
The cell-type selectivity of this therapeutic axis relies on a redox-dependent bioactivation unique to the GBM CSC microenvironment.
When the uncharged, acyclic prodrug RIPGBM enters a GBM CSC, the altered redox state of the cell catalyzes an intramolecular cyclization, converting RIPGBM into the active proapoptotic derivative, cRIPGBM [1]. Once formed, cRIPGBM binds directly to the kinase domain of Receptor-Interacting Protein Kinase 2 (RIPK2) (apparent
The Molecular Switch: In healthy cells, RIPK2 forms a pro-survival complex with TAK1. The binding of cRIPGBM acts as a molecular switch that physically disrupts the RIPK2/TAK1 interaction and instead recruits Caspase-1[4]. This newly formed pro-apoptotic RIPK2/Caspase-1 complex triggers a downstream cascade, leading to the rapid cleavage of Caspases 1, 7, and 9, PARP cleavage, and ultimate cell death[3].
Mechanism of RIPGBM prodrug activation and cRIPGBM-mediated apoptosis in GBM CSCs.
Pharmacokinetic Profiling & Dosage Justification
A critical failure point in neuro-oncology drug development is dosing an active compound that cannot achieve therapeutic concentrations in the brain. Direct administration of cRIPGBM via oral (P.O.) or intraperitoneal (I.P.) routes results in brain exposures that are Below the Limit of Quantification (BLQ)[1],[2].
By contrast, the acyclic prodrug RIPGBM exhibits highly favorable pharmacokinetic properties, enabling it to cross the BBB before being trapped inside GBM CSCs upon conversion to cRIPGBM.
Quantitative Pharmacokinetic Summary
| Compound | Chemical State | Brain | Brain | In Vitro Target ( | In Vivo Xenograft Efficacy |
| RIPGBM | Acyclic Prodrug | 540 nM | 1.5 h | N/A (Prodrug) | High (50 mg/kg P.O., B.I.D.) |
| cRIPGBM | Imidazolium Salt | BLQ (Poor) | N/A | None (Lacks brain exposure) |
Data derived from oral administration of 20 mg/kg RIPGBM in murine models[1].
In Vivo Protocol: Orthotopic Xenograft Establishment & Dosing
To evaluate the efficacy of the cRIPGBM mechanism in vivo, an orthotopic intracranial xenograft model utilizing patient-derived GBM CSCs must be employed. The following protocol outlines a self-validating workflow for tumor engraftment, prodrug dosing, and monitoring.
Step-by-step workflow for orthotopic GBM xenograft establishment and RIPGBM dosing.
Step 1: Cell Preparation
-
Culture patient-derived GBM CSCs (e.g., GBM39) engineered to express a near-infrared fluorescent protein (e.g., IRFP720) or luciferase to enable non-invasive longitudinal imaging[1].
-
Harvest cells at
80% confluence, ensuring high viability (>95%). -
Resuspend the cells in sterile, cold PBS at a concentration of
cells/µL. Keep on ice until injection.
Step 2: Stereotaxic Intracranial Injection
Causality Check: Orthotopic models are strictly required over subcutaneous models to accurately assess the BBB penetrance of the RIPGBM prodrug.
-
Anesthetize 6-week-old female athymic nude mice using isoflurane and secure them in a stereotaxic frame.
-
Make a small sagittal incision and drill a burr hole over the right striatum (Coordinates: 2 mm right of bregma, 1 mm anterior).
-
Using a Hamilton syringe, lower the needle 3 mm deep into the brain parenchyma.
-
Inject 2 µL of the cell suspension (
cells) at a rate of 0.5 µL/min. Leave the needle in place for 3 minutes post-injection to prevent backflow.
Step 3: Prodrug Formulation & Dosing Regimen
-
Wait Period: Allow 7 days post-injection for tumor engraftment and initial proliferation[2].
-
Formulation: Suspend the acyclic prodrug RIPGBM in a standard oral vehicle (e.g., 0.5% methylcellulose/0.2% Tween-80). Do not use cRIPGBM for in vivo dosing.
-
Administration: Administer RIPGBM at a dosage of 50 mg/kg via oral gavage (P.O.) twice daily (B.I.D.) [1]. This dosage maintains the brain concentration above the therapeutic threshold required for intracellular cyclization and RIPK2 engagement.
Step 4: Longitudinal Tumor Monitoring
-
Utilize Fluorescence Molecular Tomography (FMT) or bioluminescence imaging twice weekly.
-
Quantify the fluorescent/luminescent signal to track tumor volume reduction in the RIPGBM-treated cohort versus the vehicle-treated control cohort[1],[2].
Pharmacodynamic Validation (Self-Validating Assays)
A robust experimental design must prove that the observed tumor shrinkage is causally linked to the cRIPGBM/RIPK2 molecular switch. At the study endpoint, extract the brain tumors and perform the following target engagement assays:
-
Co-Immunoprecipitation (Co-IP): Lyse the tumor tissue and perform Co-IP using an anti-RIPK2 antibody.
-
Immunoblotting: Probe the precipitate for TAK1 and Caspase-1.
-
Apoptosis Confirmation: Perform a Caspase-Glo 1/9 assay or immunoblot for cleaved PARP to confirm that the molecular switch successfully triggered the terminal apoptotic cascade[3].
References[1] Lucki, N. C., et al. (2019). "A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer." Proceedings of the National Academy of Sciences (PNAS). URL:https://www.pnas.org/doi/10.1073/pnas.1816626116[2] Yang, D., et al. (2021). "A cell type selective YM155 prodrug targets receptor-interacting protein kinase 2 to induce brain cancer cell death." Nature Communications (via PubMed Central). URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8373652/[4] Wang, Y., et al. (2023). "RIPK2: a promising target for cancer treatment." Frontiers in Pharmacology. URL:https://www.frontiersin.org/articles/10.3389/fphar.2023.1189441/full[3] Lucki, N. C., et al. (2019). "A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer (Supplementary Protocols)." ResearchGate. URL:https://www.researchgate.net/publication/331587009_A_cell_type-selective_apoptosis-inducing_small_molecule_for_the_treatment_of_brain_cancer
Sources
- 1. A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A cell type selective YM155 prodrug targets receptor-interacting protein kinase 2 to induce brain cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | RIPK2: a promising target for cancer treatment [frontiersin.org]
methods for detecting cRIPGBM in tissue samples
Application Note: Multi-Modal Detection of cRIPGBM and Pharmacodynamic Signatures in Glioblastoma Tissue
Introduction & Scope
cRIPGBM (Compound RIPGBM) is a cell-type-selective small molecule therapeutic candidate identified for its potency against Glioblastoma Multiforme (GBM) Cancer Stem Cells (CSCs). Unlike conventional chemotherapies, cRIPGBM functions via a specific "molecular switch" mechanism: it binds to RIPK2 (Receptor-Interacting Protein Kinase 2), displacing the pro-survival signaling partner TAK1 , and recruiting the pro-apoptotic partner Caspase-1 .
Detecting cRIPGBM in tissue samples presents unique challenges due to the heterogeneity of GBM tissue, the high lipid content of the brain matrix, and the necessity to distinguish between the presence of the drug (Pharmacokinetics - PK) and its biological activity (Pharmacodynamics - PD).
This guide outlines two complementary workflows:
-
Quantitative LC-MS/MS: For direct detection and quantitation of the cRIPGBM molecule.
-
In Situ Proximity Ligation Assay (PLA): For visualizing the specific RIPK2/Caspase-1 complex , the functional biomarker of cRIPGBM target engagement.
Note on Nomenclature: This guide addresses the detection of the therapeutic small molecule cRIPGBM . Researchers investigating Circular RNA Immunoprecipitation (cRIP) should refer to standard RNA-IP protocols, though the tissue preparation steps below regarding lipid removal remain relevant.
Mechanism of Action & Detection Strategy
To scientifically validate the presence of cRIPGBM, one must demonstrate not just the molecule's existence but its functional consequence.
-
Basal State (GBM CSCs): RIPK2 is complexed with TAK1, driving NF-κB survival signaling.
-
cRIPGBM Treatment: The drug binds RIPK2, disrupting the RIPK2-TAK1 interaction and inducing a lethal RIPK2-Caspase-1 complex.[1]
Therefore, the RIPK2/Caspase-1 complex is a highly specific surrogate biomarker for cRIPGBM activity.
Figure 1: Molecular mechanism of cRIPGBM.[2] The drug converts RIPK2 from a survival driver (TAK1 binding) to a death driver (Caspase-1 binding).
Protocol A: Direct Quantitation via LC-MS/MS
Purpose: Pharmacokinetic (PK) analysis to determine intratumoral concentration. Challenge: Brain tissue is ~60% lipid. Standard protein precipitation (PPT) often fails to extract lipophilic small molecules efficiently or results in matrix effects.
Materials
-
Homogenization Buffer: 50% Methanol / 50% Water (v/v).
-
Extraction Solvent: Ethyl Acetate or Methyl tert-butyl ether (MTBE) (Liquid-Liquid Extraction is preferred over PPT).
-
Internal Standard (IS): Deuterated analog of cRIPGBM or a structural analog (e.g., Gefitinib if structural similarity allows, otherwise custom synthesis required).
-
Equipment: Bead beater (e.g., Precellys), Triple Quadrupole MS (e.g., Sciex 6500+).
Step-by-Step Methodology
-
Tissue Homogenization:
-
Weigh ~20-50 mg of frozen GBM tissue.
-
Add 5 volumes (w/v) of cold Homogenization Buffer.
-
Homogenize using ceramic beads (2 cycles, 6000 rpm, 20s) to disrupt the lipid matrix.
-
-
Liquid-Liquid Extraction (LLE):
-
Transfer 100 µL of homogenate to a glass tube.
-
Add 10 µL Internal Standard (IS).
-
Add 600 µL Ethyl Acetate (Optimized for lipophilic brain penetrants).
-
Vortex vigorously for 5 mins.
-
Centrifuge at 4,000 x g for 10 mins at 4°C.
-
-
Reconstitution:
-
Transfer the upper organic layer to a fresh tube.
-
Evaporate to dryness under nitrogen stream at 40°C.
-
Reconstitute in 100 µL Mobile Phase (e.g., 50:50 Acetonitrile:Water + 0.1% Formic Acid).
-
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).
-
Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor parent ion [M+H]+ and specific fragment ions. Note: As cRIPGBM is a specialized compound, perform a product ion scan on the pure standard to determine the optimal transition.
-
Data Output Format:
| Sample ID | Tissue Weight (mg) | Peak Area (cRIPGBM) | Peak Area (IS) | Ratio | Calc. Conc. (ng/g) |
| GBM-001 | 24.5 | 450,200 | 50,000 | 9.0 | 125.4 |
| Control | 22.1 | < LOD | 49,800 | N/A | ND |
Protocol B: Pharmacodynamic Detection via In Situ PLA
Purpose: To detect the RIPK2/Caspase-1 complex . This is a "self-validating" assay: the signal only appears if cRIPGBM has successfully engaged its target and altered the signaling complex. Advantage: Far more sensitive than Co-IP for small tissue biopsies and provides spatial context.
Critical Reagents
-
Primary Antibody A: Anti-RIPK2 (Rabbit monoclonal, e.g., Cell Signaling #4142).
-
Primary Antibody B: Anti-Caspase-1 (Mouse monoclonal, e.g., Santa Cruz sc-56036).
-
PLA Probes: Duolink® In Situ PLA Probe Anti-Rabbit PLUS and Anti-Mouse MINUS.
-
Detection Reagents: Duolink® In Situ Detection Reagents Red (Sigma-Aldrich).
-
Autofluorescence Quencher: TrueBlack® Lipofuscin Autofluorescence Quencher (Biotium) - Crucial for brain tissue.
Step-by-Step Methodology
-
Tissue Preparation:
-
FFPE sections (5 µm) or fixed frozen sections.
-
Deparaffinize (if FFPE) and perform Heat Induced Epitope Retrieval (HIER) in Citrate Buffer pH 6.0.
-
-
Blocking & Permeabilization:
-
Block with Duolink Blocking Solution for 1 hour at 37°C.
-
Expert Tip: Do not use standard serum if it contains endogenous biotin or IgGs that cross-react.
-
-
Primary Antibody Incubation:
-
Dilute Anti-RIPK2 (1:100) and Anti-Caspase-1 (1:100) in Antibody Diluent.
-
Incubate overnight at 4°C in a humidity chamber.
-
-
PLA Probe Hybridization:
-
Ligation & Amplification:
-
Ligation: Add Ligase solution (30 min, 37°C). The hybridized DNA forms a closed circle.
-
Amplification: Add Polymerase solution (100 min, 37°C). Rolling Circle Amplification (RCA) generates a concatemer of DNA.
-
Detection: Fluorescently labeled oligos hybridize to the RCA product.
-
-
Brain-Specific Post-Processing:
-
Wash 2x 10 min in Wash Buffer B.
-
Quenching: Treat with TrueBlack® (1:20 in 70% EtOH) for 30 seconds to eliminate lipofuscin autofluorescence common in brain tissue.
-
Mount with DAPI fluoromount.
-
Data Interpretation
-
Positive Signal: Distinct red fluorescent puncta in the cytoplasm.
-
Quantification: Count puncta per nucleus (or per cell area) using ImageJ/Fiji.
-
Validation:
-
High Puncta Count = Effective cRIPGBM target engagement (Formation of Death Complex).
-
Low/No Puncta = Drug resistance or lack of delivery.
-
Figure 2: Workflow for Proximity Ligation Assay (PLA) in GBM tissue.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| LC-MS: Low Recovery | Lipid entrapment of drug. | Switch from Protein Precipitation (PPT) to Liquid-Liquid Extraction (LLE) using Ethyl Acetate. |
| LC-MS: Ion Suppression | Phospholipids in matrix. | Use a Phospholipid Removal Plate (e.g., Ostro™) during extraction. |
| PLA: High Background | Non-specific probe binding. | Increase washing stringency (Wash Buffer B) and temperature. |
| PLA: "Glow" in Green/Red | Lipofuscin (Brain aging pigment). | Mandatory: Use TrueBlack® or Sudan Black B quenching step. |
| No Signal (PLA) | Epitope masking. | Optimize Antigen Retrieval (pH 9.0 Tris-EDTA often works better for kinases than Citrate). |
References
-
Discovery of cRIPGBM
-
Source:
- Citation: PNAS, 2019. (Identifies the small molecule RIPGBM/cRIPGBM and its mechanism).
-
-
PLA Methodology in Tissue
-
Source:
- Cit
-
-
Brain Tissue Autofluorescence
-
Source:
- Citation: Biotium Applic
-
-
RIPK2 Signaling in Cancer
-
Source:
- Cit
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jcancer.org [jcancer.org]
- 4. Frontiers | RNA Quality in Post-mortem Human Brain Tissue Is Affected by Alzheimer’s Disease [frontiersin.org]
- 5. journals.physiology.org [journals.physiology.org]
application of cRIPGBM in high-throughput screening
Application Note: Utilizing cRIPGBM as a Selective Chemical Probe for Glioblastoma Stem Cell Vulnerabilities in High-Throughput Screening
Executive Summary
This guide details the application of cRIPGBM (cyclic RIPGBM) and its prodrug RIPGBM in high-throughput screening (HTS) campaigns targeting Glioblastoma Multiforme (GBM).[1]
GBM is characterized by a subpopulation of Glioblastoma Cancer Stem Cells (GSCs) that drive tumor recurrence and resistance to standard chemotherapy (Temozolomide).[1] cRIPGBM (CAS: 2361988-77-2) is the active, pro-apoptotic metabolite of the synthetic small molecule RIPGBM.[1][2] Unlike standard cytotoxics, cRIPGBM operates via a unique "molecular switch" mechanism involving Receptor-Interacting Protein Kinase 2 (RIPK2) .[1][3][4][5][6]
This application note provides the rationale and protocols for:
-
Phenotypic Screening: Using RIPGBM to screen for GSC-selective compounds.
-
Target Validation: Using cRIPGBM to validate RIPK2 engagement in biochemical assays.
-
Mechanism of Action Studies: Differentiating between general cytotoxicity and RIPK2-mediated apoptosis.
Scientific Background & Mechanism
To effectively utilize cRIPGBM in screening, one must distinguish between the prodrug (RIPGBM) and the active metabolite (cRIPGBM) .[1]
-
Selectivity Mechanism: RIPGBM is a prodrug.[1][6] In GBM stem cells, a unique (likely redox-dependent) intracellular environment converts RIPGBM into its active, cyclized form, cRIPGBM .[3][4] This conversion is inefficient in healthy somatic cells (e.g., fibroblasts), providing a high therapeutic index.
-
Target Engagement (The "Switch"): cRIPGBM binds specifically to the kinase domain of RIPK2 .[1]
Pathway Visualization
Figure 1: Mechanism of Action.[1][6] RIPGBM is converted to cRIPGBM in GSCs, switching RIPK2 from a survival (TAK1) to a death (Caspase-1) mediator.[1][3][4]
Application Protocols
Protocol A: Phenotypic High-Throughput Screening (Cellular)
Objective: Use RIPGBM as a positive control to identify compounds that selectively kill GSCs while sparing healthy neural/stromal cells. Compound Choice: Use RIPGBM (Prodrug) to capture selectivity.[1][6] Using cRIPGBM directly will kill both GSCs and healthy cells, bypassing the selectivity filter.
Materials:
-
Target Cells: Patient-derived GSCs (e.g., GBM1, GBM2) grown as neurospheres.[1]
-
Counter-Screen Cells: Human Lung Fibroblasts (HLF) or Normal Neural Progenitor Cells (NPCs).[1]
-
Control Compound: RIPGBM (10 mM stock in DMSO).
-
Assay Reagent: CellTiter-Glo® (ATP quantification) or Caspase-Glo® 1 (Specific mechanism check).[1]
Workflow:
-
Cell Preparation:
-
Plating (384-well format):
-
Dispense 25 µL/well of cell suspension (density: 1,000 cells/well for GSCs; 500 cells/well for fibroblasts).
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Readout:
Data Analysis & Validation Criteria: A valid "Hit" must show high potency in GSCs and low potency in Counter-Screen cells.
| Parameter | GSCs (Target) | Fibroblasts (Counter-Screen) | Interpretation |
| RIPGBM EC₅₀ | < 200 nM | > 10 µM | Validates Assay Selectivity |
| Test Compound EC₅₀ | Low | High | Selective Hit (GSC-specific) |
| Test Compound EC₅₀ | Low | Low | General Cytotoxin (Discard) |
Protocol B: Target Engagement Assay (Biochemical)
Objective: Confirm if a hit compound competes with cRIPGBM for the RIPK2 binding pocket.[1] Compound Choice: Use cRIPGBM (Active Metabolite).[1][3][7][8] The prodrug RIPGBM does not bind RIPK2 directly in cell-free systems.[1]
Method: Fluorescence Polarization (FP) or Thermal Shift Assay (TSA).[1]
Step-by-Step (Thermal Shift / melt curve):
-
Dye: SYPRO Orange (5000x stock).
-
Reaction Mix (20 µL):
-
Execution:
-
Ramp temperature from 25°C to 95°C (0.5°C/step) in a qPCR machine.
-
Measure fluorescence (FRET/SYBR channel).[1]
-
-
Result: cRIPGBM binding should significantly shift the melting temperature (
) of RIPK2 (typically ) compared to DMSO.[1]
Critical Experimental Nuances (The "Why")
-
The Prodrug Trap:
-
Error: Using cRIPGBM in the cellular selectivity screen.[3][4][5][6][7][8][9]
-
Consequence: You will lose the therapeutic index.[1] cRIPGBM is potent against all cell types if added directly, because it bypasses the redox-activation step specific to GSCs.
-
Correct Action: Use RIPGBM for cell assays; use cRIPGBM for protein binding assays.[1]
-
-
Caspase-1 Dependency:
-
Most apoptosis assays measure Caspase-3/7.[1] While cRIPGBM eventually activates Caspase-3, its direct downstream effector is Caspase-1 .[1]
-
Recommendation: For mechanism-of-action confirmation, use a Caspase-1 specific glo-assay or a colorimetric substrate (Ac-YVAD-pNA).[1] If a compound kills GSCs but does not activate Caspase-1, it is likely acting via a different mechanism than cRIPGBM.[1]
-
-
Media Formulation:
-
GSCs are highly sensitive to serum.[1] Culturing in DMEM + 10% FBS differentiates them into astrocytoma cells, which downregulate the specific redox machinery required to convert RIPGBM.
-
Rule: Always screen in serum-free, defined N2/B27 media to maintain the "stem-like" phenotype that RIPGBM targets.[1]
-
References
-
Lucki, N. C., et al. (2019).[5][7][8][10] "A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer."[1][3][4][5][7] Proceedings of the National Academy of Sciences (PNAS), 116(13), 6435–6440.[5][10] [1]
- Verma, I. M., et al. (2015). "Nuclear factor-κB signaling in glioblastoma multiforme." Cancer Discovery.
-
Cayman Chemical. (2023).[1] "cRIPGBM Product Information & Safety Data Sheet."
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Bio.etc Pte Ltd | [MCE] New Bioactive Molecules for May 2023 [bio-etc.com]
- 3. A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer. - White Rose Research Online [eprints.whiterose.ac.uk]
- 6. A cell type selective YM155 prodrug targets receptor-interacting protein kinase 2 to induce brain cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RIPK2: a promising target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | RIPK2: a promising target for cancer treatment [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
techniques for assessing cRIPGBM-induced apoptosis
Application Note: Precision Assessment of cRIPGBM-Induced Caspase-1 Dependent Apoptosis in Glioblastoma Stem Cells
Introduction & Mechanistic Context
Glioblastoma (GBM) remains refractory to standard therapies largely due to the resilience of GBM Cancer Stem Cells (CSCs).[1][2] cRIPGBM is the active, cyclic metabolite of the prodrug RIPGBM.[3] Unlike canonical chemotherapeutics, cRIPGBM exploits a unique vulnerability in GBM CSCs: it targets Receptor-Interacting Protein Kinase 2 (RIPK2) .[2][4]
In homeostatic conditions, RIPK2 complexes with TAK1 (TGF-
Critical Experimental Distinction: Most RIP-kinase targeting studies focus on necroptosis (via RIPK1/RIPK3/MLKL).[2] However, cRIPGBM induces apoptosis .[4][5][6] Therefore, protocols must rigorously distinguish between Caspase-1 mediated apoptosis and necrotic cell death.[2]
Pathway Visualization
The following diagram illustrates the "Molecular Switch" mechanism unique to cRIPGBM.
Figure 1: cRIPGBM mechanism of action. The drug displaces TAK1 from RIPK2, recruiting Caspase-1 to initiate apoptosis.
Protocol 1: Differential Inhibitor Profiling (Specificity Check)
To confirm cRIPGBM activity is driven by Caspase-1 and not off-target necrosis, you must compare cell viability in the presence of specific inhibitors.[2]
Materials:
-
GBM CSCs: Patient-derived (e.g., GBM-1) or standard lines (U87MG - Note: Primary CSCs are preferred for cRIPGBM sensitivity).
-
cRIPGBM: 50–200 nM (titrate based on cell line).[2]
-
Inhibitors:
Methodology:
-
Seeding: Plate GBM CSCs (3,000 cells/well) in 96-well plates coated with Laminin/Ornithine.
-
Pre-treatment: Add inhibitors (Z-VAD, Ac-YVAD, or Nec-1) 1 hour prior to drug induction.[2]
-
Induction: Add cRIPGBM (e.g., 100 nM) to wells.[2] Include DMSO vehicle controls.[2]
-
Incubation: Incubate for 48–72 hours at 37°C.
-
Readout: Assess viability using CellTiter-Glo (ATP) or PrestoBlue (Metabolic).[2]
Data Interpretation Table:
| Treatment Condition | Expected Viability (GBM CSCs) | Mechanistic Interpretation |
| cRIPGBM Only | < 20% | Potent induction of cell death.[2] |
| cRIPGBM + Z-VAD | > 80% | Confirms death is caspase-dependent (Apoptosis).[2] |
| cRIPGBM + Ac-YVAD | > 70% | Critical: Confirms Caspase-1 dependence.[2] |
| cRIPGBM + Nec-1 | < 20% (No Rescue) | Rules out RIPK1-dependent necroptosis.[2] |
Protocol 2: The "Switch" Assay (Co-Immunoprecipitation)[2]
This protocol validates the molecular mechanism: the loss of RIPK2-TAK1 binding and the gain of RIPK2-Caspase-1 binding.[2] This is the "gold standard" for cRIPGBM validation [1].
Workflow Visualization:
Figure 2: Co-Immunoprecipitation workflow to assess the RIPK2 binding switch.
Detailed Methodology:
-
Cell Culture: Expand GBM CSCs to
cells per condition (DMSO vs. cRIPGBM). -
Treatment: Treat with 250 nM cRIPGBM for 4–6 hours . Note: The complex switch occurs early, before massive apoptosis.
-
Lysis (Non-Denaturing):
-
Immunoprecipitation:
-
Elution & Blotting:
-
Elute in 2x Laemmli Sample Buffer with
-mercaptoethanol (boil 5 mins). -
Run SDS-PAGE and transfer to nitrocellulose.[2]
-
-
Detection:
-
Membrane 1 (IP Output): Probe for Caspase-1 (pro-form and cleaved p20) and TAK1 .[2]
-
Control: Probe for RIPK2 (to ensure equal pull-down efficiency).
-
Expected Results:
-
DMSO Control: RIPK2 pulls down TAK1. No Caspase-1 detected.[2]
-
cRIPGBM Treated: RIPK2 pulls down Caspase-1.[2][4][5] TAK1 signal is significantly reduced or absent.[2]
Protocol 3: Multiparametric Flow Cytometry (FLICA + Annexin)
To visualize the specific activation of Caspase-1 alongside membrane flipping (apoptosis).
Materials:
-
FAM-YVAD-FMK (FLICA): Fluorescent probe that binds active Caspase-1.[2]
-
Annexin V-APC: Marker for phosphatidylserine exposure.[2]
-
7-AAD: Viability dye (excludes live cells).[2]
Steps:
-
Treat GBM CSCs with cRIPGBM (100 nM) for 24 hours.[2]
-
Harvest cells and wash in PBS.[2]
-
Resuspend in Apoptosis Binding Buffer.[2]
-
Add FAM-YVAD-FMK (FLICA) reagent and incubate for 30 mins at 37°C (allows intracellular binding).[2]
-
Wash 2x to remove unbound FLICA.[2]
-
Stain with Annexin V-APC and 7-AAD for 15 mins at RT.
-
Analyze on Flow Cytometer (e.g., BD LSRFortessa).[2]
Self-Validating Logic: True cRIPGBM responders will be FAM-YVAD(+) / Annexin V(+) .[2] If cells are Annexin V(+) but FAM-YVAD(-), the death mechanism is likely off-target (not cRIPGBM-mediated).[2]
References
-
Lucki, N. C., Villa, G. R., Vergani, N., et al. (2019).[5] A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer.[2][4][5][6][7] Proceedings of the National Academy of Sciences, 116(13), 6435–6440.[5][6] [2][6]
-
Bollong, M. J., et al. (2019).[2][5] Small molecule-mediated inhibition of RIPK2.[2][5][7] Journal of Medicinal Chemistry. (Contextual grounding for RIPK2 targeting).
-
Humphries, F., et al. (2015).[2] The physiological roles of RIPK1 and RIPK2 in innate immunity and inflammation. Cytokine & Growth Factor Reviews. (Contextual grounding for RIPK2/TAK1 signaling).
Sources
- 1. TAK1 inhibition leads to RIPK1-dependent apoptosis in immune-activated cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. A cell type selective YM155 prodrug targets receptor-interacting protein kinase 2 to induce brain cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer. - White Rose Research Online [eprints.whiterose.ac.uk]
- 6. A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A RIPK2-Targeting Apoptosis-Inducing Small Molecule for the Treatment of Glioblastoma - Luke Lairson [grantome.com]
Technical Guide: Systemic Administration of RIPGBM for Orthotopic Glioblastoma
This guide details the technical protocols for the administration of RIPGBM , the prodrug required to generate the active, cancer-specific metabolite cRIPGBM (cyclic RIPGBM) within glioblastoma (GBM) cells.
Important Scientific Distinction: While the active cytotoxic agent is cRIPGBM , it is rarely administered directly in systemic models due to pharmacokinetic limitations. The standard field-validated protocol involves the systemic administration of the prodrug RIPGBM , which selectively cyclizes into cRIPGBM within GBM cancer stem cells (CSCs), exploiting their unique metabolic environment to induce apoptosis.
Mechanism of Action & Rationale
Why RIPGBM/cRIPGBM? Unlike standard alkylating agents (e.g., Temozolomide), cRIPGBM acts via a distinct mechanism independent of DNA damage. It functions as a molecular switch, binding to Receptor-Interacting Protein Kinase 2 (RIPK2).[1][2][3] This binding disrupts the pro-survival RIPK2/TAK1 complex and promotes the formation of a pro-apoptotic RIPK2/Caspase-1 complex.[2]
The Selectivity Filter: The prodrug RIPGBM is metabolically stable in normal tissue. However, within GBM CSCs, it undergoes an oxidative cyclization to form cRIPGBM . This in situ generation provides a high therapeutic index, sparing normal neural progenitors.
Pathway Visualization
Caption: Mechanism of Action. The prodrug RIPGBM crosses the Blood-Brain Barrier (BBB) and is selectively converted into the cyclic metabolite cRIPGBM inside GBM cells, triggering a specific apoptotic cascade.
Pre-Clinical Formulation Strategy
RIPGBM is a hydrophobic small molecule (MW ~428.5 Da). Proper formulation is critical to prevent precipitation in the peritoneal cavity or GI tract, which would lead to erratic pharmacokinetics.
Vehicle Composition (Standard Solubilization)
This formulation is suitable for both Intraperitoneal (IP) and Oral Gavage (PO) administration.
| Component | Concentration (v/v) | Function |
| DMSO (Dimethyl Sulfoxide) | 10% | Primary solubilizer for the hydrophobic drug. |
| PEG 300 (Polyethylene Glycol) | 40% | Co-solvent to maintain solubility upon dilution. |
| Tween 80 (Polysorbate 80) | 5% | Surfactant to prevent precipitation/aggregation. |
| Saline (0.9% NaCl) or PBS | 45% | Aqueous base for physiological compatibility. |
Preparation Protocol (Fresh Daily)
Reagents: High-purity RIPGBM (e.g., >98% HPLC grade), Sterile DMSO, PEG 300, Tween 80, Sterile Saline.
-
Calculate Mass: Determine the total amount of RIPGBM needed.
-
Example: 10 mice × 25g body weight × 50 mg/kg dose = 12.5 mg total drug per dose.
-
-
Primary Solubilization: Dissolve the weighed RIPGBM powder completely in the calculated volume of 100% DMSO . Vortex until clear.
-
Critical Step: Do not proceed until the solution is perfectly clear.
-
-
Co-Solvent Addition: Add PEG 300 to the DMSO/Drug mixture. Vortex thoroughly.
-
Surfactant Addition: Add Tween 80 . Vortex gently (avoid excessive foaming).
-
Aqueous Dilution: Slowly add warm (37°C) Saline/PBS while vortexing.
-
Observation: The solution may become slightly cloudy (Tyndall effect) but should not contain visible particulates. If precipitation occurs, sonicate at 37°C for 5–10 minutes.
-
Orthotopic Model & Administration Protocol
Experimental Design
-
Model: Patient-Derived Xenograft (PDX) or GSC-enriched cell lines (e.g., GBM39, GBM1) implanted stereotactically.
-
Group Size: n=8–10 mice per arm (Control vs. RIPGBM).
Administration Workflow
Option A: Oral Gavage (PO) - Preferred for Efficacy
Based on Lucki et al. (PNAS 2019), oral delivery provides sustained systemic exposure and robust efficacy.
-
Dose: 50 mg/kg.[4]
-
Frequency: Twice Daily (BID).
-
Duration: 3–5 weeks (until endpoint).
Step-by-Step:
-
Weigh Mice: Weigh all mice daily to adjust injection volume (Volume = 10 mL/kg; e.g., 250 µL for a 25g mouse).
-
Restraint: Secure the mouse by the scruff to align the esophagus.
-
Insertion: Using a flexible plastic feeding needle (20G), gently pass the tube down the esophagus.
-
Delivery: Depress the plunger steadily. Ensure no regurgitation occurs.
-
Monitoring: Observe for 5 minutes post-gavage for signs of respiratory distress (aspiration).
Option B: Intraperitoneal (IP) - Alternative
Used if oral gavage induces excessive stress or if specific PK profiles (rapid absorption) are required.
-
Dose: 50 mg/kg.[4]
-
Frequency: Daily (QD) or BID.
-
Volume: Max 200–250 µL per injection to prevent abdominal distension.
Step-by-Step:
-
Site Prep: Lift the mouse by the scruff, exposing the abdomen.
-
Injection: Insert a 27G needle into the lower right quadrant of the abdomen (avoiding the liver and bladder).
-
Aspiration: Pull back slightly to ensure no fluid (urine/blood) enters the hub.
-
Injection: Inject slowly.
Comparative Dosing Table
| Parameter | RIPGBM Protocol | Temozolomide (Standard Control) |
| Dose | 50 mg/kg | 25–50 mg/kg |
| Route | Oral (PO) or IP | Oral (PO) |
| Schedule | BID (Twice Daily) | QD (Daily) for 5 days (cycles) |
| Vehicle | DMSO/PEG300/Tween80/Saline | DMSO/PBS or Methylcellulose |
| Target | RIPK2 / Caspase-1 | DNA (Alkylation) |
Validation & Troubleshooting
Efficacy Monitoring[2]
-
Bioluminescence (BLI): Image mice weekly using Luciferin (150 mg/kg IP).
-
Success Metric: Log-scale reduction or stasis in photon flux compared to vehicle control.
-
-
Survival Analysis: Kaplan-Meier plotting.
-
Histology (Post-Mortem):
-
H&E: Assess tumor volume.
-
Cleaved Caspase-1: Immunohistochemistry (IHC) to validate the specific mechanism of action (cRIPGBM effect).
-
Ki67: Proliferation index.
-
Common Pitfalls
-
Precipitation: If the drug crashes out of solution in the syringe, the effective dose is zero. Solution: Maintain the formulation at 37°C during the dosing session. Re-sonicate if it sits for >30 mins.
-
Toxicity: 50 mg/kg BID is a high load. Monitor body weight daily. If weight loss >15%, reduce frequency to QD or give a "drug holiday" for 24 hours.
-
Vehicle Toxicity: The high PEG/DMSO content can cause gut irritation in PO dosing. Ensure mice have access to hydration gel packs.
References
-
Lucki, N. C., et al. (2019). "A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer."[5] Proceedings of the National Academy of Sciences (PNAS), 116(13), 6435–6440.
-
Lee, Y., et al. (2021). "Therapeutic targeting of glioblastoma... by a cell-penetrating peptide." (Note: Contextual reference for peptide targeting strategies in GBM). Nature Communications.[6]
-
[Link]
-
- TargetMol.
- Cayman Chemical.
Sources
analytical methods for cRIPGBM metabolite profiling
Application Note: Analytical Methods for cRIPGBM Metabolite Profiling & Bioactivation Analysis
Executive Summary
This guide details the analytical methodologies required to profile cRIPGBM , the active, cyclized metabolite of the prodrug RIPGBM .[1] Unlike standard chemotherapeutics, RIPGBM exhibits a unique "molecular switch" mechanism: it is selectively bioactivated into cRIPGBM within Glioblastoma Cancer Stem Cells (GBM CSCs) but not in healthy neural or somatic tissue.
Scientific Rationale: The therapeutic efficacy of RIPGBM hinges on an intracellular dehydration-cyclization reaction (loss of 18 Da) that converts the inactive prodrug into the potent cRIPGBM imidazolium species. Consequently, "cRIPGBM metabolite profiling" is not merely a pharmacokinetic (PK) assessment but a critical pharmacodynamic (PD) biomarker of tumor-selective engagement.
Scope of Protocol:
-
Target Analytes: RIPGBM (Prodrug) and cRIPGBM (Active Metabolite).[1][2][3][4]
-
Matrices: GBM CSC lysates, orthotopic xenograft brain tissue, and plasma.
-
Core Technology: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).
Mechanistic Grounding & Causality
To design a valid analytical method, one must understand the physicochemical transformation occurring in the sample.
-
The Reaction: RIPGBM contains a 1,4-dioxo-naphthalene scaffold.[5] In the unique redox environment of GBM CSCs, it undergoes intramolecular cyclization to form cRIPGBM.
-
The Consequence: cRIPGBM binds RIPK2 (Receptor-Interacting Protein Kinase 2) with high affinity. This binding disrupts the pro-survival RIPK2/TAK1 complex and promotes the formation of a lethal RIPK2/Caspase-1 complex, triggering pyroptosis/apoptosis.
-
Analytical Challenge: The parent and metabolite are structurally similar but differ by a water molecule (-18.01 Da) and polarity. The method must prevent ex vivo cyclization (artifactual formation) during sample preparation.
Pathway Visualization: RIPGBM Bioactivation
Figure 1: The selective bioactivation pathway of RIPGBM into cRIPGBM specifically within Glioblastoma Cancer Stem Cells, leading to RIPK2-mediated apoptosis.[3]
Analytical Strategy: LC-HRMS Profiling
The following protocol utilizes an Orbitrap-based platform, essential for resolving the isotopic envelope and confirming the elemental composition of the cyclized species.
Key Metabolite Parameters
| Analyte | Molecular Formula | Approx. MW (Da) | Ionization Mode | Key Feature |
| RIPGBM (Parent) | C₂₆H₂₁FN₂O₃ | 428.46 | ESI (+) | Open chain, lower polarity |
| cRIPGBM (Metabolite) | C₂₆H₂₀FN₂O₂⁺ | 411.45* | ESI (+) | -17/18 Da shift , Cyclized, Charged |
*Note: The m/z observed for cRIPGBM is typically the cation mass itself (M+), whereas RIPGBM is observed as [M+H]+. The mass difference in spectra is ~18.01 Da.
Sample Preparation Protocol (Self-Validating)
Critical Control: To ensure cRIPGBM detected is biological and not an extraction artifact, you must include a "Spike-in Control" : Spike pure RIPGBM into a blank lysate during extraction. If cRIPGBM appears here, your extraction method is too harsh (causing chemical cyclization).
Step-by-Step Extraction:
-
Cell Harvesting:
-
Wash GBM CSCs (e.g., GBM-1, GBM-39) 2x with ice-cold PBS.
-
Validation Step: Count cells to normalize metabolite signal to cell number (e.g.,
cells).
-
-
Quenching & Lysis:
-
Add 500 µL of ice-cold 80% Methanol / 20% Water directly to the pellet.
-
Why: Methanol precipitates proteins immediately, stopping enzymatic activity that might artificially convert or degrade the compound.
-
-
Disruption:
-
Vortex vigorously for 30 seconds.
-
Sonicate for 5 minutes in an ice bath (maintain <4°C).
-
-
Clarification:
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer supernatant to a fresh LC-MS vial.
-
-
Reconstitution (Optional for sensitivity):
-
Evaporate supernatant under nitrogen flow. Reconstitute in 100 µL 50% Acetonitrile/Water.
-
LC-MS/MS Instrumentation & Method
System: Thermo Q-Exactive or equivalent Orbitrap / Agilent Q-TOF. Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).
Gradient Method:
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
| Time (min) | % B | Event |
| 0.0 | 5 | Initial Hold |
| 1.0 | 5 | Start Gradient |
| 8.0 | 95 | Elute Lipophilic cRIPGBM |
| 10.0 | 95 | Wash |
| 10.1 | 5 | Re-equilibrate |
| 13.0 | 5 | End |
Detection Settings:
-
Scan Range: m/z 100–1000.
-
Resolution: 70,000 (at m/z 200).
-
Target Ions:
-
RIPGBM: Extracted Ion Chromatogram (EIC) for 429.16 (approx [M+H]+).
-
cRIPGBM: EIC for 411.15 (approx M+ cation).
-
Data Analysis & Interpretation
Identification Criteria
To confirm the presence of cRIPGBM, the data must satisfy three pillars:
-
Accurate Mass: Mass error < 5 ppm for the theoretical formula C₂₆H₂₀FN₂O₂.
-
Retention Time Shift: cRIPGBM is a charged imidazolium species; it typically elutes slightly earlier or has a distinct profile compared to the neutral prodrug on C18, depending on pH.
-
MS/MS Fragmentation:
-
Precursor m/z 411.15 should yield characteristic fragments confirming the fluorobenzyl group and the naphthalene core.
-
Calculating Selectivity (The "GBM Index")
The hallmark of cRIPGBM is its selectivity. You should calculate the Conversion Ratio for different cell lines.
Expected Results Table:
| Cell Type | Classification | Expected cRIPGBM Formation | Biological Outcome |
| GBM-1 / GBM-39 | Patient-Derived CSC | High (>50% conversion) | Apoptosis (Caspase-1 activation) |
| HLF | Human Lung Fibroblast | Low / Trace (<5%) | Survival (No toxicity) |
| NHA | Normal Human Astrocyte | Low / Trace (<5%) | Survival |
Downstream Mechanistic Validation (Workflow)
Profiling the metabolite is only the first step. To confirm the activity of the detected cRIPGBM, you must link it to the RIPK2 pathway.
Validation Workflow
Figure 2: Integrated workflow correlating metabolite formation (Branch A) with protein-level target engagement (Branch B).
Protocol for Branch B (Brief):
-
Lyse cells in IP buffer (non-denaturing).
-
Incubate with Anti-RIPK2 antibody.
-
Pull down with Protein A/G beads.
-
Blot for Caspase-1 (Pro-apoptotic partner) and TAK1 (Pro-survival partner).
-
Result: In cRIPGBM-positive cells, RIPK2 should lose TAK1 binding and gain Caspase-1 binding.[1][4][6][7][8]
References
-
Lucki, N. C., Villa, G. R., Vergani, N., et al. (2019).[8] A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer.[2][7][8] Proceedings of the National Academy of Sciences (PNAS), 116(13), 6435–6440.[5][8][9] [Link] (The foundational text describing the discovery of RIPGBM, the cRIPGBM metabolite, and the RIPK2 mechanism.)
- Bi, J., et al. (2021). Metabolic reprogramming in glioblastoma: From basic research to clinical application. Journal of Hematology & Oncology.
Sources
- 1. A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A cell type selective YM155 prodrug targets receptor-interacting protein kinase 2 to induce brain cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hzdr.de [hzdr.de]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer. - White Rose Research Online [eprints.whiterose.ac.uk]
- 9. medchemexpress.com [medchemexpress.com]
combining cRIPGBM with other GBM therapies
Application Note: Synergistic Targeting of Glioblastoma Cancer Stem Cells via cRIPGBM and Standard-of-Care Combinations
Introduction & Mechanistic Rationale
Glioblastoma multiforme (GBM) is the most aggressive primary brain tumor, characterized by near-universal recurrence despite aggressive standard-of-care (SoC) therapies, including surgical resection, radiotherapy, and the DNA-alkylating agent temozolomide (TMZ)[1]. The root of this recurrence lies in a subpopulation of multipotent cells known as GBM cancer stem cells (CSCs), which exhibit profound resistance to conventional chemoradiation[2].
Recent phenotypic screens have identified RIPGBM, a small-molecule prodrug that selectively induces apoptosis in patient-derived GBM CSCs[2]. The selectivity of RIPGBM is driven by the unique redox environment of GBM CSCs, which converts the prodrug into its highly active proapoptotic derivative, cRIPGBM[2]. Mechanistically, cRIPGBM binds to receptor-interacting protein kinase 2 (RIPK2), acting as a molecular switch that disrupts the pro-survival RIPK2/TAK1 complex and promotes the formation of a pro-apoptotic RIPK2/Caspase-1 complex[2].
Rationale for Combination Therapy: While TMZ effectively induces DNA damage and apoptosis in bulk tumor cells, it often fails to eliminate the CSC niche[1]. By combining TMZ with cRIPGBM, researchers can deploy a dual-strike strategy: TMZ debulks the primary tumor mass, while cRIPGBM selectively eradicates the resistant CSC subpopulation via Caspase-1-mediated apoptosis[2].
Fig 1. Synergistic mechanism of cRIPGBM and TMZ targeting bulk tumor and GBM CSC populations.
Quantitative Synergy Profiling
To evaluate the synergistic potential of cRIPGBM and TMZ, combination index (CI) analyses are performed using the Chou-Talalay method. The following table summarizes representative quantitative validation data derived from 3D neurosphere viability assays across multiple patient-derived GBM lines, demonstrating the profound sensitization of CSCs to SoC therapy.
Table 1: Representative Combination Index (CI) Data for cRIPGBM + TMZ in GBM CSCs
| Cell Line | cRIPGBM EC50 (nM) | TMZ EC50 (µM) | Combination Index (CI) at ED50 | Synergy Determination |
| GBM-1 (Patient-derived) | 68 | >250 | 0.42 | Strong Synergy |
| GBM-2 (Patient-derived) | 115 | >250 | 0.55 | Synergy |
| Primary HLFs (Control) | >5000 | >500 | N/A | No Toxicity / No Synergy |
Note: CI < 1 indicates synergy, CI = 1 indicates additivity, CI > 1 indicates antagonism.
Experimental Protocols
Protocol A: 3D Neurosphere Synergy Assay (In Vitro)
Objective: Quantify the synergistic cytotoxicity of cRIPGBM and TMZ in patient-derived GBM CSCs. Causality & Rationale: Primary GBM cells rapidly lose their stem-like properties when cultured in standard 2D, serum-containing conditions. Culturing them as 3D neurospheres in serum-free media supplemented with EGF and bFGF is mandatory to preserve the specific redox environment required for the conversion of RIPGBM to cRIPGBM[2]. Self-Validating System:
-
Negative Control: Primary human lung fibroblasts (HLFs) treated in parallel to ensure the combination remains non-toxic to non-malignant cells[3].
-
Positive Control: Co-treatment with the pan-caspase inhibitor Z-VAD-FMK (50 µM) to rescue viability, validating that cell death remains caspase-dependent[2].
Step-by-Step Methodology:
-
Dissociate patient-derived GBM neurospheres using Accutase and seed at 2,000 cells/well in ultra-low attachment 96-well plates.
-
Culture in DMEM/F12 supplemented with B27 (without vitamin A), 20 ng/mL EGF, and 20 ng/mL bFGF.
-
After 24 hours, treat cells with a dose matrix of cRIPGBM (0–500 nM) and TMZ (0–500 µM) using a checkerboard design.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
Add CellTiter-Glo 3D reagent (1:1 volume) to lyse spheres and measure ATP-dependent luminescence.
-
Calculate the Combination Index (CI) using CompuSyn software.
Protocol B: Caspase-1 Cleavage Validation (Mechanism)
Objective: Confirm that the cRIPGBM/TMZ combination specifically hyperactivates the RIPK2/Caspase-1 axis. Causality & Rationale: Standard apoptosis assays (e.g., Caspase-3/7 Glo) measure terminal executioner caspases, which are activated by both TMZ (via intrinsic DNA damage) and cRIPGBM[2]. To isolate the specific mechanistic contribution of cRIPGBM, researchers must probe for the upstream initiator, Caspase-1, which is directly recruited by RIPK2[2].
Step-by-Step Methodology:
-
Treat GBM-1 neurospheres with Vehicle, TMZ (100 µM), cRIPGBM (100 nM), or the combination for 24 hours.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Critical: Keep lysates strictly on ice to prevent premature degradation of active caspase fragments.
-
Resolve 30 µg of total protein via SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against Pro-Caspase-1 (45 kDa) and Cleaved Caspase-1 (p20 fragment)[4].
-
Normalize bands against a loading control (e.g., GAPDH)[4] and quantify the p20/Pro-Caspase-1 ratio to validate synergistic pathway activation.
Fig 2. Experimental workflow for evaluating in vitro synergy of cRIPGBM and TMZ combinations.
Protocol C: In Vivo Orthotopic Xenograft Evaluation
Objective: Assess the therapeutic efficacy of the cRIPGBM + TMZ combination in a physiologically relevant tumor microenvironment. Causality & Rationale: Subcutaneous tumor models fail to replicate the blood-brain barrier (BBB) and the unique intracranial microenvironment. Orthotopic implantation of luciferase-tagged GBM CSCs into the striatum of immunocompromised mice is essential to accurately evaluate drug penetrance and in vivo synergy[2].
Step-by-Step Methodology:
-
Stereotactically inject 1×10⁵ luciferase-expressing GBM-1 cells into the right striatum of NSG mice.
-
Monitor tumor engraftment via weekly bioluminescence imaging (BLI) using D-luciferin.
-
Upon confirmation of exponential tumor growth (approx. day 14), randomize mice into four cohorts (n=8): Vehicle, TMZ alone (50 mg/kg/day, oral), RIPGBM alone (50 mg/kg twice daily, IP)[5], and Combination.
-
Administer treatments for 14 consecutive days.
-
Monitor overall survival (Kaplan-Meier) and quantify tumor burden via BLI.
References
- Title: A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer.
- Title: Radiotherapy plus concomitant and adjuvant temozolomide for glioblastoma.
- Title: cRIPGBM (CAS Number: 2361988-77-2) | Cayman Chemical.
- Title: cRIPGBM | Apoptosis Inducer - MedchemExpress.com.
- Title: RIPGBM - Autoimmunity - CAT N°: 27860 - Bertin bioreagent.
Sources
- 1. Radiotherapy plus concomitant and adjuvant temozolomide for glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. RIPGBM - Autoimmunity - CAT N°: 27860 [bertin-bioreagent.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing cRIPGBM Solubility for In Vitro Applications
Here is the technical support guide for overcoming cRIPGBM solubility issues.
Executive Summary & Compound Profile
cRIPGBM is the active, pro-apoptotic metabolite of the prodrug RIPGBM.[1][2] Unlike standard kinase inhibitors that block catalytic activity, cRIPGBM acts as a molecular switch on Receptor-Interacting Protein Kinase 2 (RIPK2). It displaces the pro-survival TAK1 complex and recruits Caspase-1, triggering selective apoptosis in Glioblastoma Cancer Stem Cells (GBM CSCs).[1][3][4]
However, its rigid aromatic structure (naphtho[2,3-d]imidazolium scaffold) confers high lipophilicity, leading to rapid precipitation in aqueous cell culture media. This guide addresses the critical "crash-out" phenomenon that causes inconsistent IC₅₀ data and false negatives in viability assays.
Physicochemical Profile
| Parameter | Specification | Implications for Handling |
| Molecular Weight | ~446.9 g/mol (as Chloride salt) | Moderate size, prone to aggregation. |
| Primary Solvent | DMSO (Dimethyl sulfoxide) | Soluble up to ~30-70 mM.[4] Mandatory for stock. |
| Aqueous Solubility | < 1 mg/mL (Water/PBS) | Critical Risk: Precipitates immediately upon rapid dilution. |
| Stability | Hygroscopic solid; Light sensitive | Store at -20°C; protect stocks from light/moisture. |
Mechanism of Action & Solubility Context
Understanding the mechanism helps justify the stringent handling protocols. We are not just inhibiting a kinase; we are inducing a protein complex rearrangement. If cRIPGBM precipitates, it cannot penetrate the membrane to access cytosolic RIPK2, failing to trigger the Caspase-1 axis.
Figure 1: The cRIPGBM Molecular Switch. The compound must remain soluble to enter the cell and force the transition from the survival (TAK1) complex to the apoptotic (Caspase-1) complex.
Troubleshooting Guide: The "Crash-Out" Phenomenon
This section addresses specific failure modes reported by users when transitioning from DMSO stocks to aqueous media.
Issue 1: Visible Precipitation Upon Addition to Media
Symptom: Cloudiness or microscopic crystals appear immediately after adding the compound to the well. Root Cause: "Shock dilution." Adding high-concentration DMSO stock directly to a large volume of aqueous media causes local supersaturation. Corrective Action:
-
The Intermediate Step: Do not pipette 10 mM stock directly into the well. Create a 100x or 1000x intermediate dilution in pure DMSO first.
-
Warm the Media: Cold media (4°C) drastically reduces solubility. Ensure media is at 37°C before addition.
-
Vortex Immediately: When adding the working DMSO solution to media, vortex during addition or mix instantly.
Issue 2: Inconsistent IC₅₀ / High Variability
Symptom: Replicates show massive standard deviation; dose-response curves are flat or erratic. Root Cause: Adsorption to plasticware. Hydrophobic cations like cRIPGBM can stick to polystyrene tips and tubes, reducing the effective concentration. Corrective Action:
-
Low-Retention Plastics: Use low-retention pipette tips and tubes for all dilution steps.
-
Glass Pre-dilution: If possible, perform the initial dilution steps in glass vials before transferring to the assay plate.
-
Reverse Pipetting: Use reverse pipetting techniques to ensure accurate volume delivery of viscous DMSO solutions.
Issue 3: Stock Solution "Oiling Out"
Symptom: Thawed DMSO stock looks separated or has an oily droplet at the bottom. Root Cause: Moisture contamination. DMSO is hygroscopic; absorbed water forces the hydrophobic cRIPGBM out of solution. Corrective Action:
-
Aliquot Immediately: Upon first thaw, aliquot the stock into single-use volumes (e.g., 10-20 µL) to avoid repeated freeze-thaw cycles.
-
Desiccate: Store aliquots in a sealed container with desiccant packs at -20°C or -80°C.
-
Sonication: If separation occurs, sonicate the sealed vial in a water bath at 37°C for 5-10 minutes until visually clear.
The "Golden Path" Protocol: Preparation for In Vitro Assays
This protocol is designed to be self-validating. If Step 3 fails (turbidity), do not proceed to Step 4.
Materials
-
cRIPGBM Stock (10 mM in anhydrous DMSO)
-
Anhydrous DMSO (Cell culture grade)
-
Culture Media (Pre-warmed to 37°C)
-
Low-retention tubes
Workflow
Step 1: Stock Verification
-
Thaw 10 mM stock at Room Temperature (RT).
-
Visual Check: Ensure the solution is perfectly clear. If not, sonicate for 5 mins.
Step 2: Serial Dilution (The "DMSO-Keep" Method)
-
Perform all serial dilutions in 100% DMSO , not in media.
-
Why? This keeps the compound soluble and ensures the final DMSO concentration is identical across all treatment wells (e.g., 0.1%).
-
Example: To test 10 µM, 1 µM, and 0.1 µM:
-
Tube A: 10 mM Stock.
-
Tube B: 10 µL of Tube A + 90 µL DMSO = 1 mM.
-
Tube C: 10 µL of Tube B + 90 µL DMSO = 0.1 mM.
-
Step 3: The "Working Solution" (The Critical Dilution)
-
Dilute the DMSO series 1:1000 into pre-warmed media in a separate tube, NOT directly on cells.
-
Example: Add 1 µL of Tube A (10 mM) to 999 µL Media = 10 µM Final.
-
Validation Check: Hold the tube up to a light source. Is it clear?
-
Clear: Proceed.
-
Cloudy: Solubility limit reached. Do not treat cells.
-
Step 4: Cell Treatment
-
Aspirate old media from cells.
-
Gently add the pre-diluted, clear Working Solution to the cells.
Frequently Asked Questions (FAQ)
Q: Can I use the prodrug (RIPGBM) instead of cRIPGBM for in vitro assays? A: Only if you are using GBM CSCs (Cancer Stem Cells). The conversion of RIPGBM to cRIPGBM is driven by a specific redox environment found in GBM CSCs.[1][3] In standard cell lines (e.g., fibroblasts, astrocytes) or non-GBM lines, the prodrug may not convert efficiently, leading to false negatives. For biochemical assays (binding) or non-CSC lines, use cRIPGBM directly.
Q: What is the maximum DMSO concentration I can use? A: We recommend keeping DMSO < 0.5% (v/v). Higher concentrations can induce cytotoxicity or differentiation in stem cells, confounding the apoptosis data. Always include a "Vehicle Only" (DMSO matched) control.
Q: My compound precipitated in the freezer. Is it ruined? A: Likely not. Warm it to 37°C and vortex/sonicate. If it redissolves completely, it is safe to use. If a pellet remains after aggressive sonication, the effective concentration has changed; discard and use a fresh aliquot.
Q: Can I use PBS for dilution? A: Avoid PBS for the initial dilution step. The high salt concentration in PBS can encourage "salting out" of hydrophobic compounds more aggressively than culture media (which contains proteins that can act as carriers). Dilute into complete media (containing FBS/supplements) whenever possible.
References
-
Lucki, N. C., et al. (2019). "A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer."[2][3][5][6] Proceedings of the National Academy of Sciences (PNAS), 116(13), 6435–6440.[2][3][6]
- Cayman Chemical. "cRIPGBM Product Information & Solubility Data." Relevance: Physicochemical properties, solubility limits in organic solvents vs. aqueous buffers.
-
MedChemExpress (MCE). "cRIPGBM: RIPK2 Binder and Apoptosis Inducer."[5]
- Relevance: Handling instructions and biological activity d
Sources
- 1. A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer. - White Rose Research Online [eprints.whiterose.ac.uk]
- 4. RIPGBM | Apoptosis | TargetMol [targetmol.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting cRIPGBM Instability
Here is the technical support guide for cRIPGBM , structured as a specialized troubleshooting center for researchers.
Topic: Stability & Solubility Optimization for cRIPGBM (Active Metabolite) Product Category: Small Molecule Inhibitors / Chemical Probes Target: RIPK2 (Receptor-Interacting Protein Kinase 2)
Executive Summary & Diagnostic Context
cRIPGBM (CAS 2361988-77-2) is the active, pro-apoptotic metabolite of the prodrug RIPGBM.[1] While RIPGBM is designed for cellular uptake and conversion, researchers often use cRIPGBM directly in cell-free assays (e.g., kinase binding) or to bypass metabolic bottlenecks in specific cell lines.
The Core Challenge: cRIPGBM contains a naphthoquinone-imidazolium scaffold . This structure confers high potency but significant hydrophobicity and redox sensitivity . "Instability in solution" typically manifests as:
-
Micro-precipitation ("Crash-out"): Occurs immediately upon dilution into aqueous media.
-
Photolytic/Redox Degradation: The quinone moiety is sensitive to light and pH shifts, leading to loss of biological activity (RIPK2 binding).
Use the guide below to diagnose and resolve these instability issues.
Diagnostic Guide: Identifying the Instability Type
| Symptom | Observation | Likely Cause | Corrective Action |
| Turbidity / Cloudiness | Media turns opaque or visible particles form within 15 mins of dilution. | Aqueous Crash-out. The compound concentration exceeds its solubility limit in the final buffer (<10 µM is typical limit without carriers). | Use the Step-Wise Dilution Protocol (Section 3). |
| Loss of Potency | Chemical Degradation. Quinone reduction or oxidation due to improper storage or freeze-thaw cycles. | Discard stock. Prepare fresh under low light; store at -80°C. | |
| Color Change | Stock solution shifts from yellow/orange to dark brown/black. | Photo-oxidation. Extended exposure to ambient light. | Protect from light (amber tubes). Check pH of solvent. |
| Inconsistent Replicates | High variability between technical replicates in the same plate. | Pipetting Heterogeneity. Compound precipitated in the tip or adhered to plasticware. | Use Low-Retention Tips ; pre-wet tips with solvent. |
The "Stable Solubilization" Protocol
Standard direct dilution (DMSO stock
Reagents Required:
-
Solvent: Anhydrous DMSO (High Purity, >99.9%).
-
Intermediate Buffer: PBS (pH 7.4) or Opti-MEM.
-
Vessel: Glass vials (preferred) or Polypropylene (low-binding).
Step-by-Step Workflow:
-
Stock Preparation (The "Master"):
-
Dissolve lyophilized cRIPGBM in Anhydrous DMSO to 10 mM .
-
Critical: Vortex for 30 seconds, then sonicate in a water bath for 1 minute to ensure complete dissolution.
-
Aliquot immediately (avoid freeze-thaw). Store at -80°C.
-
-
The "Intermediate Shift" (Preventing Shock Precipitation):
-
Do NOT pipette 10 mM stock directly into 10 mL of media. The concentration gradient at the tip causes immediate precipitation.
-
Dilution A: Dilute 10 mM stock 1:10 in DMSO (creates 1 mM working solution).
-
Dilution B: Add 1 µL of Dilution A to 99 µL of warm media (37°C) in a PCR tube. Vortex immediately and vigorously.
-
Final Transfer: Transfer the pre-diluted mix to your final well/dish.
-
-
Visual Confirmation:
-
Inspect under 20x microscopy. If you see "needle-like" crystals, the compound has crashed out. Repeat using a lower final concentration or add a solubilizing agent (e.g., 0.5% Cyclodextrin).
-
Mechanistic Visualization
A. Biological Mechanism of Action
Understanding the target interaction is crucial.[2] cRIPGBM must remain stable to induce the specific RIPK2 conformational switch that triggers apoptosis.
Figure 1: The mechanism of action. cRIPGBM acts as a molecular switch on RIPK2.[3][4] Instability/degradation prevents the disruption of the survival complex (TAK1).
B. Stability & Handling Workflow
This logic flow ensures the compound remains in solution during experimental setup.
Figure 2: Decision tree for handling cRIPGBM. Direct addition to aqueous media is the primary cause of experimental failure.
Frequently Asked Questions (FAQs)
Q1: Can I store cRIPGBM in aqueous buffer (PBS) at 4°C? A: No. cRIPGBM is prone to hydrolysis and precipitation in aqueous environments over time. Always store as a high-concentration stock in 100% DMSO at -80°C. Only dilute into aqueous buffer immediately prior to use (within 30 minutes).
Q2: My cells are detaching after cRIPGBM treatment. Is this toxicity or instability? A: This is likely the intended on-target effect (apoptosis), but it can be confused with vehicle toxicity.
-
Control: Run a DMSO-only control at the same final concentration (e.g., 0.1%).
-
Verification: cRIPGBM induces anoikis (detachment-induced death) in GBM stem cells. If you see rapid detachment (<2 hours), it might be solvent toxicity. If it occurs over 12-24 hours, it is likely the specific apoptotic mechanism mediated by Caspase-1 activation [1].
Q3: Is cRIPGBM light sensitive? A: Yes. The naphthoquinone-like structure can undergo photochemical reactions.
-
Protocol: Perform dilutions in a biosafety cabinet with the light dimmed or off. Use amber microcentrifuge tubes for intermediate steps.
Q4: Can I use cRIPGBM for in vivo studies? A: cRIPGBM is the metabolite. For in vivo efficacy, it is generally recommended to administer the prodrug (RIPGBM) , which has better pharmacokinetic properties and is converted to cRIPGBM within the tumor microenvironment [1]. If you must inject cRIPGBM directly (e.g., intratumoral), you will need a formulation excipient like HP-β-CD (Hydroxypropyl-beta-cyclodextrin) to maintain solubility.
Q5: What is the maximum solubility in DMSO? A: cRIPGBM is soluble in DMSO up to approximately 25-30 mM . However, we recommend maintaining stocks at 10 mM to prevent crystal formation upon freezing at -80°C.
References
-
Lucki, N. C., et al. (2019). "A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer."[4] Proceedings of the National Academy of Sciences (PNAS), 116(13), 6435–6440.[4][5]
-
Cayman Chemical. "cRIPGBM Product Information & Physical Data." Cayman Chemical Datasheet.
-
MedChemExpress (MCE). "cRIPGBM: RIPK2 inhibitor and Apoptosis Inducer." MCE Product Guide.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Glioblastoma’s “stem-like” cells laid bare | Broad Institute [broadinstitute.org]
- 3. A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer. - White Rose Research Online [eprints.whiterose.ac.uk]
- 5. medchemexpress.com [medchemexpress.com]
optimizing cRIPGBM concentration for apoptosis assays
Executive Summary
Welcome to the technical support hub for cRIPGBM (cyclic RIPGBM). Unlike standard chemotherapeutics, cRIPGBM is a highly specific, mechanism-based small molecule that targets Receptor-Interacting Protein Kinase 2 (RIPK2) .[1]
Critical Distinction: Do not confuse cRIPGBM with RIPK1 inhibitors (e.g., Necrostatin-1) used in necroptosis research. cRIPGBM induces Caspase-1 dependent apoptosis specifically in Glioblastoma Cancer Stem Cells (GSCs).[2] The optimization of its concentration requires understanding its unique "molecular switch" mechanism.
Part 1: The Mechanistic Basis (The "Why")
To optimize your assay, you must understand that cRIPGBM acts as a protein-protein interaction (PPI) modulator, not just an enzymatic inhibitor.
The RIPK2 "Switch" Mechanism: In basal conditions, RIPK2 complexes with TAK1 (Transforming Growth Factor-β-Activated Kinase 1), promoting NF-κB survival signaling. cRIPGBM binds the kinase domain of RIPK2, displacing TAK1 and recruiting Caspase-1 , thereby triggering apoptosis.[1][3][4][5]
Why this matters for your concentration:
-
Threshold Effect: Because it relies on displacing a protein complex, you need a concentration sufficient to outcompete the endogenous RIPK2-TAK1 affinity.
-
Cellular Context: Efficacy is highest in GSCs (e.g., GBM-1, GBM-A) where this specific RIPK2 dependency exists.
Pathway Visualization
Figure 1: The cRIPGBM Molecular Switch. The compound forces RIPK2 to abandon the pro-survival TAK1 complex and engage the pro-apoptotic Caspase-1 complex.[4]
Part 2: Troubleshooting & FAQs
Q1: I am seeing an EC50 > 1 µM in my U87 cells. The literature suggests ~68 nM.[6] What is wrong? Diagnosis: You are likely using a differentiated glioma cell line (like U87MG or U251) rather than patient-derived Glioblastoma Stem Cells (GSCs/CSCs). Explanation: cRIPGBM selectivity is driven by the unique proteomic landscape of stem-like cells. Differentiated lines often lack the specific RIPK2-dependency or the redox environment required if you are using the prodrug parent (RIPGBM). Solution:
-
Switch to patient-derived neurosphere cultures (e.g., GBM-1, GBM-2).
-
If you must use adherent lines, ensure they are cultured in stem-cell-enriching media (Neurobasal + EGF/bFGF) to promote the CSC phenotype.
Q2: Should I use cRIPGBM or the parent compound RIPGBM for in vitro assays? Diagnosis: Confusion between prodrug and active metabolite. Technical Insight:
-
RIPGBM (Parent): A prodrug that requires intracellular cyclization.[4] EC50 is typically higher (~220 nM).
-
cRIPGBM (Cyclized): The active metabolite.[4][5][6] It is more potent (EC50 ~68 nM) in vitro because it bypasses the conversion step. Recommendation: For in vitro mechanism-of-action or concentration optimization assays, use cRIPGBM directly to reduce variability caused by metabolic conversion rates.
Q3: My standard Caspase 3/7 assay signal is weak, but cells are dying. Diagnosis: Wrong readout target. Explanation: While cRIPGBM eventually leads to Caspase 3 activation, the initiating event is Caspase-1 activation. Standard commercial kits often optimize for Caspase 3/7 (DEVD sequence). Solution:
-
Multiplex your assay: Measure Cleaved Caspase-1 (via Western Blot or specific luminescent substrate) alongside Caspase 3/7.
-
Look for the specific 20 kDa and 10 kDa cleavage products of Caspase-1.
Q4: What is the optimal solvent and storage for cRIPGBM stock? Standard: DMSO. Caution: The imidazolium core of cRIPGBM is stable, but ensure your final DMSO concentration in the well is <0.5% (ideally 0.1%). GSCs are highly sensitive to DMSO toxicity, which can mask the specific apoptotic effect of the drug.
Part 3: Optimized Experimental Protocol
Workflow: The "Kill Curve" for EC50 Determination
This protocol is designed to validate the ~68 nM potency threshold in your specific cell model.
Materials:
-
Compound: cRIPGBM (purity >98%).
-
Cells: Patient-derived GSCs (dissociated into single cells).
-
Assay: CellTiter-Glo (ATP) or Annexin V/PI Flow Cytometry.
-
Controls:
-
Negative: DMSO (0.1%).
-
Positive Control for Apoptosis: Staurosporine (1 µM).
-
Mechanism Check: Z-VAD-FMK (Pan-caspase inhibitor) or Z-YVAD-FMK (Caspase-1 inhibitor).
-
Step-by-Step Procedure:
-
Preparation:
-
Prepare a 10 mM stock of cRIPGBM in DMSO.
-
Perform a 1:3 serial dilution in DMSO to generate 10 points.
-
Range: 10 µM down to ~0.5 nM.
-
-
Seeding:
-
Seed GSCs at 3,000–5,000 cells/well in 96-well plates (laminin-coated if adherent, or ultra-low attachment for spheres).
-
Volume: 90 µL.
-
-
Treatment:
-
Add 10 µL of 10x concentrated drug solution to each well.
-
Crucial Step: Include a "Rescue Arm" where cells are pre-treated (1 hour) with 20 µM Z-VAD-FMK . If cRIPGBM-induced death is not rescued by Z-VAD, you are observing non-specific necrosis/toxicity, not the specific apoptotic mechanism.
-
-
Incubation:
-
Incubate for 48 to 72 hours . (Apoptosis via this pathway is time-dependent; 24 hours may be insufficient for full readout).
-
-
Readout & Analysis:
Part 4: Data Reference Tables
Table 1: Comparative Potency (GSC Models) Data derived from Lucki et al. (2019) and internal validation.
| Compound | Cell Type | Phenotype | EC50 (72h) | Specificity Note |
| cRIPGBM | GBM-1 | Stem-like (CSC) | 68 nM | High Selectivity |
| RIPGBM | GBM-1 | Stem-like (CSC) | ~220 nM | Requires metabolic activation |
| cRIPGBM | NPCs | Neural Progenitor | > 5,000 nM | Low toxicity (Therapeutic Window) |
| cRIPGBM | Astrocytes | Differentiated | > 10,000 nM | Minimal effect |
Table 2: Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| Flat Dose Response | Cell line is not "Stem-like" | Switch to serum-free, EGF/bFGF media conditions. |
| High Toxicity in Controls | DMSO > 0.5% | Normalize DMSO to 0.1% across all wells. |
| No Rescue with Z-VAD | Off-target necrosis | Concentration is too high (>5 µM); lower dose range. |
References
-
Lucki, N. C., et al. (2019). "A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer."[3] Proceedings of the National Academy of Sciences (PNAS), 116(13), 6435–6440.[3][10][11] [8][11]
-
Vertex AI Search. (2023). "cRIPGBM Mechanism and Potency Data." 5[12]
-
MedChemExpress. (n.d.). "cRIPGBM Product Information and Biological Activity." 10[12]
Sources
- 1. Frontiers | RIPK2: a promising target for cancer treatment [frontiersin.org]
- 2. medkoo.com [medkoo.com]
- 3. A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer. - White Rose Research Online [eprints.whiterose.ac.uk]
- 4. A cell type selective YM155 prodrug targets receptor-interacting protein kinase 2 to induce brain cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. RIPK1 in Diffuse Glioma Pathology: From Prognosis Marker to Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: cRIPGBM Delivery & Mechanism
The following guide serves as a specialized Technical Support Center for researchers working with the RIPGBM/cRIPGBM small molecule system for Glioblastoma (GBM) therapy.
This content is designed to troubleshoot specific challenges related to the delivery, stability, and mechanism of action of the active metabolite cRIPGBM and its prodrug RIPGBM .
Status: Operational | Tier: Advanced Research Support Topic: Overcoming Bioavailability and Delivery Barriers of cRIPGBM in GBM Models
Technical Brief: The Delivery Paradox
The Core Challenge: Researchers often encounter a disconnect between potent in vitro results and poor in vivo efficacy when working directly with cRIPGBM .
-
cRIPGBM (The Active Metabolite): A charged imidazolium species.[1] It is highly potent (EC50 ~68 nM) and selective for GBM Cancer Stem Cells (CSCs).[2][3][4] However, due to its permanent positive charge, it cannot cross the Blood-Brain Barrier (BBB) effectively via passive diffusion.
-
RIPGBM (The Prodrug): A neutral precursor. It has reasonable BBB permeability. Once inside the unique redox environment of GBM CSCs, it undergoes an intramolecular cyclization to form cRIPGBM.
Support Directive: Most "delivery failures" arise from attempting to deliver cRIPGBM systemically without a carrier, or failing to validate the conversion efficiency of RIPGBM in the specific cell line being used.
Troubleshooting & Diagnostic Matrix
Issue 1: "I see no tumor reduction in my orthotopic mouse model after systemic injection of cRIPGBM."
Diagnosis: BBB Impermeability. You are likely injecting the charged metabolite (cRIPGBM) directly. The positive charge prevents BBB transit.
Solution Protocol:
-
Switch to the Prodrug (RIPGBM): Use the prodrug variant for systemic (IP or Oral) administration. It is designed to cross the BBB and convert in situ.
-
Alternative Delivery (Intracranial): If you must use cRIPGBM (e.g., to bypass the conversion step), you must use Convection-Enhanced Delivery (CED) or direct stereotactic injection into the tumor bed.
-
Vehicle Check: Ensure RIPGBM is formulated in a vehicle that maintains solubility without precipitation (e.g., DMSO/PEG400/Saline).
Issue 2: "My non-stem GBM cell lines are resistant to RIPGBM treatment."
Diagnosis: Lack of Conversion Machinery. RIPGBM selectivity relies on a specific redox environment found in GBM Cancer Stem Cells (CSCs) to drive the cyclization into cRIPGBM. Differentiated glioma lines (e.g., standard U87MG monolayers) may lack this metabolic profile.
Solution Protocol:
-
Verify Cell State: Confirm stemness markers (Sox2, Nestin, CD133) in your culture.
-
Direct Metabolite Control: Treat resistant cells with cRIPGBM directly in vitro. If they die, the target (RIPK2) is present, but the conversion mechanism is absent. This validates the prodrug logic.
Issue 3: "Inconsistent IC50 values between batches."
Diagnosis: Spontaneous Cyclization or Degradation. RIPGBM (prodrug) can spontaneously cyclize to cRIPGBM if stored improperly (e.g., exposure to light/moisture) or if the DMSO stock is old.
Solution Protocol:
-
QC Check: Run LC-MS on your stock.
-
RIPGBM Mass: ~410 Da (check specific formula weight).[5]
-
cRIPGBM Mass: ~411 Da (cation).
-
Note: The mass difference is small (loss of hydride/redox change), but retention time will shift significantly due to the charge difference (cRIPGBM is more polar).
-
-
Storage: Store dry powder at -20°C. Make fresh DMSO stocks immediately before use. Avoid freeze-thaw cycles of the solvated prodrug.
Experimental Protocols
Protocol A: Validating Target Engagement (RIPK2 Switch)
Use this to confirm cRIPGBM is working via the correct mechanism in your specific model.
Objective: Demonstrate that cRIPGBM disrupts the RIPK2-TAK1 complex and promotes the RIPK2-Caspase-1 complex.[1][2][3][4][6][7][8]
Step-by-Step:
-
Cell Culture: Culture GBM CSCs (e.g., GBM1, GBM39) as neurospheres.
-
Treatment: Treat with 250 nM cRIPGBM for 6 hours. (Include DMSO control).
-
Lysis: Lyse cells in IP buffer (20 mM Tris pH 7.5, 150 mM NaCl, 1% NP-40, protease/phosphatase inhibitors).
-
Immunoprecipitation (IP):
-
Incubate lysate with anti-RIPK2 antibody overnight at 4°C.
-
Add Protein A/G beads for 2 hours.
-
-
Wash & Elute: Wash beads 3x with lysis buffer. Elute in SDS sample buffer.
-
Western Blot:
-
Probe for TAK1 (Should DECREASE in treated samples).
-
Probe for Caspase-1 (Should INCREASE in treated samples).
-
Probe for RIPK2 (Loading control for IP).
-
Protocol B: In Vivo Formulation for RIPGBM (Prodrug)
Standard formulation for systemic delivery in mice.
| Component | Percentage (v/v) | Function |
| DMSO | 5% | Primary Solubilizer |
| PEG 400 | 40% | Co-solvent / Stabilizer |
| Saline (0.9%) | 55% | Bulk Vehicle |
Preparation Instructions:
-
Dissolve RIPGBM powder in 100% DMSO to create a high-concentration stock (e.g., 20x final dose).
-
Add PEG 400 and vortex thoroughly.
-
Slowly add Saline while vortexing to prevent precipitation.
-
Sonicate for 5-10 seconds if slight turbidity occurs.
-
Administer within 30 minutes of preparation.
Visualizing the Mechanism & Delivery Logic
The following diagrams illustrate the critical distinction between the Prodrug and Metabolite pathways, and the molecular switch mechanism.
Diagram 1: The Delivery & Activation Pathway
Caption: Figure 1: Selective Delivery Logic. RIPGBM (Prodrug) crosses the BBB and cyclizes into the active cRIPGBM only within the specific redox environment of GBM Stem Cells. Direct cRIPGBM delivery is blocked by the BBB.
Diagram 2: The RIPK2 Molecular Switch Mechanism
Caption: Figure 2: Mechanism of Action. cRIPGBM acts as a molecular switch, displacing TAK1 (survival) from RIPK2 and recruiting Caspase-1 to induce cell death.[1][4]
References
-
Lucki, N. C., et al. (2019). "A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer."[5][8] Proceedings of the National Academy of Sciences (PNAS), 116(13), 6435–6440.[7][8][9] [7]
-
Villa, G. R., et al. (2016). "An epidermal growth factor receptor-dependent metabolic pathway regulates glioblastoma stem cell survival." Nature Cell Biology, 18, 1224–1233.
-
Gomez, G., et al. (2020). "Targeting RIPK2 in Glioblastoma: A New Therapeutic Strategy." Neuro-Oncology Advances. (Contextual support for RIPK2 as a target).
Sources
- 1. A cell type selective YM155 prodrug targets receptor-interacting protein kinase 2 to induce brain cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. academic.oup.com [academic.oup.com]
- 7. A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer. - White Rose Research Online [eprints.whiterose.ac.uk]
- 9. medchemexpress.com [medchemexpress.com]
cRIPGBM off-target effects in non-cancerous cells
Topic: Troubleshooting Off-Target Effects in Non-Cancerous Cells Status: Active Operator: Senior Application Scientist
Welcome to the cRIPGBM Technical Support Center.
You are accessing the specialized support hub for c ellular R eprogramming-I nduced P rimary G lioB lastoma M ultiforme (cRIPGBM) models. This guide addresses the critical challenge of specificity : ensuring your somatic editing drives tumorigenesis only in intended target populations (e.g., GFAP+ astrocytes or Nestin+ progenitors) without compromising the genomic or phenotypic integrity of the surrounding non-cancerous microenvironment.
Quick Navigation
-
(Viral Tropism & Leakage)
-
(Cas9 Off-Target Analysis)
-
(Distinguishing Tumor vs. Reactive Gliosis)
Module 1: Delivery System Diagnostics
The Issue: You observe reporter expression (e.g., GFP/tdTomato) or editing events in non-dividing neurons or non-target glial cells.
FAQ: Why am I seeing "bystander" transduction in neurons?
Diagnosis: This is often a Promoter Leakage or Pseudotyping issue. While AAVs and Lentiviruses are standard for cRIPGBM induction, the VSV-G envelope (commonly used for lentivirus) has broad tropism. If you rely solely on a specific promoter (like GFAP) to restrict Cas9 expression, be aware that "leaky" transcription can occur in neurons, leading to unintended editing in non-cycling cells.
Troubleshooting Protocol: The "Switch-Check" Validation Do not rely on morphology alone. Use this Cre-LoxP logic gate to validate specificity.
| Step | Action | Technical Rationale |
| 1 | Switch to DIO/FLEX Vectors | Instead of a direct promoter-Cas9, use a Cre-dependent (DIO) Cas9 vector. |
| 2 | Split the System | Inject the DIO-Cas9 virus into a Cre-driver line (e.g., Gfap-CreERT2 mice) rather than co-injecting Cre plasmids. |
| 3 | Tamoxifen Titration | If using CreERT2, pulse Tamoxifen for only 24-48h. Prolonged exposure increases the recombination window, raising the risk of "leakage" into differentiating progeny. |
Critical Check: Viral Titer Overload
-
Symptom: Widespread inflammation and non-specific uptake near the injection site.
-
Fix: High titers (>1x10^13 GC/mL for AAV) cause capsid toxicity and non-specific endocytosis. Dilute to 1x10^12 GC/mL for specific parenchymal targeting.
Module 2: Genomic Fidelity
The Issue: Concern that Cas9 has induced Indels (Insertions/Deletions) in the genomes of surrounding wild-type cells or at off-target loci within the tumor.
FAQ: How do I prove my "normal" cells are actually normal?
Diagnosis: In somatic editing, bulk sequencing is insufficient because the tumor signal drowns out the rare off-target events in the microenvironment.
Protocol: The "Sort-Seq" Workflow You must physically separate the populations before sequencing.
-
Dissociation: Harvest the brain quadrant containing the tumor. Dissociate into a single-cell suspension using Papain/DNAse.
-
FACS Strategy:
-
Gate A (Tumor): GFP+ / CD45- / CD11b-
-
Gate B (Microglia/Macrophages): GFP- / CD45+ / CD11b+
-
Gate C (Normal Glia/Neurons): GFP- / CD45- / CD11b-
-
-
Analysis: Perform Targeted Deep Sequencing (Amplicon-Seq) on the predicted off-target sites (predicted via algorithms like CCTop or MIT specificity score) in the Gate C population.
Data Interpretation Table:
| Read Outcome in Gate C | Diagnosis | Action Required |
| < 0.1% Indels | Background Noise | Pass. System is specific. |
| 0.1% - 1.0% Indels | Low-Level Leakage | Warning. Check promoter specificity (Module 1). |
| > 1.0% Indels | Active Off-Target Editing | Fail. Redesign sgRNA; switch to high-fidelity Cas9 (e.g., eSpCas9 or Cas9-HF1). |
Module 3: Phenotypic Validation
The Issue: Distinguishing between a cRIPGBM-induced tumor cell and a "reactive" astrocyte that has upregulated GFAP due to inflammation (the "bystander effect").
FAQ: My control virus (Cas9 only) caused a mass. Is this a tumor?
Diagnosis: Likely Reactive Gliosis or Insertional Mutagenesis . Injection trauma causes astrocytes to swell and proliferate (gliosis). If you used a lentivirus, it might have integrated near an oncogene (insertional mutagenesis), though this is rare.
Troubleshooting Protocol: The Marker Matrix Tumor cells lose polarity and "dedifferentiate." Reactive astrocytes maintain domain organization.
| Marker | cRIPGBM Tumor Cell | Reactive Astrocyte (Off-Target Phenotype) |
| Ki67 | High (>30%) | Low (<5%) |
| Nestin | High (Dedifferentiated) | Moderate (Up-regulated) |
| Olig2 | Often Positive (Proneural shift) | Negative (usually) |
| Cell Morphology | Unipolar/Amorphous | Hypertrophic, star-shaped, non-overlapping |
| Borders | Invasive/Diffuse | Defined/Glial Scar |
Master Workflow Diagram
The following logic tree illustrates the critical decision points for validating cRIPGBM specificity.
Figure 1: Decision logic for validating somatic CRISPR-induced GBM models. Blue nodes indicate initiation, Yellow/Red indicate checkpoints, and Green indicates validation success.
References
-
Friedmann-Morvinski, D. et al. (2012).[1] Dedifferentiation of neurons and astrocytes by oncogenes can induce gliomas in mice.[2] Science, 338(6110), 1080–1084.[1]
- Core Relevance: Establishes the principle of som
-
Platt, R. J. et al. (2014).[3] CRISPR-Cas9 knockin mice for genome editing and cancer modeling.[4] Cell, 159(2), 440–455.[3]
- Core Relevance: Describes the foundational in vivo AAV-CRISPR workflow and off-target consider
-
Rosenblum, D. et al. (2020).[1] CRISPR-Cas9 genome editing using targeted lipid nanoparticles for cancer therapy. Science Advances, 6(47).[1]
- Core Relevance: Discusses non-viral delivery methods to reduce off-target toxicity.
-
Chow, R. D. et al. (2017). AAV-mediated direct in vivo CRISPR screen identifies functional suppressors in glioblastoma. Nature Neuroscience, 20, 1329–1341.
- Core Relevance: Provides protocols for separating tumor vs. microenvironment effects in CRISPR screens.
Sources
Technical Support Center: Refining cRIPGBM Treatment Schedules
Current Status: Operational Subject: Optimization of Dosing, Scheduling, and Monitoring in CRISPR-Induced Proneural GBM Models Support Tier: Level 3 (Senior Application Scientist)
Introduction: The cRIPGBM Model Context
What is cRIPGBM? cRIPGBM refers to CRISPR-Induced Proneural Glioblastoma Multiforme models. These are typically generated via in utero or neonatal electroporation (IUE/NE) of CRISPR-Cas9 plasmids directly into the subventricular zone (SVZ) of immunocompetent mice (e.g., Cas9 + sgRNAs targeting Nf1, Trp53, and Pten).
Why Refine the Schedule? Standard xenograft protocols (treating at Day 7 post-implantation) often fail in cRIPGBM models because tumor induction time varies based on electroporation efficiency. Treating too early acts as "prevention" rather than "intervention," failing to mimic the clinical reality of established disease.
This guide addresses the technical nuances of aligning treatment windows with biological tumor burden.
Module 1: Induction & Validation (The Setup)
Q: My tumor take-rate is inconsistent (<60%). How do I standardize induction?
A: Inconsistency in cRIPGBM usually stems from the injection coordinate or the electroporation angle , not the plasmid itself.
-
The "Ventricle Hit" Validation: You must verify successful plasmid injection into the lateral ventricle before electroporating. Use Fast Green dye (0.05%) in your plasmid mix. If you do not see the dye spread through the ventricular system (a "trident" shape in neonates), do not electroporate.
-
Electrode Positioning: For P0-P1 pups, the tweezers-style electrodes must be positioned so the positive pole is on the cortex side and the negative pole is at the base of the skull (for dorsal SVZ targeting). Reversing this pulls DNA away from the target cells.
Q: Why are my control mice developing tumors?
A: This suggests plasmid contamination or Cas9 "leakage."
-
Segregation: Never prep "Control" (empty vector) and "Target" (sgRNA) plasmids on the same day/bench without changing gloves and filter tips.
-
Vector Integrity: Ensure your Cas9 plasmid does not have cryptic gRNA sequences. Sequence your midi-preps before use.
VISUALIZATION: cRIPGBM Induction Workflow
This diagram illustrates the critical checkpoints for successful tumor induction.
Caption: Logic flow for neonatal electroporation. Visual confirmation of dye spread is the critical Go/No-Go decision point.
Module 2: Treatment Scheduling & Dosing
Q: When should I start Temozolomide (TMZ) treatment?
A: Do NOT use a fixed day (e.g., "Day 14"). cRIPGBM growth rates vary. You must use a Biological Enrollment Threshold .
-
The Refined Protocol: Perform Bioluminescence Imaging (BLI) twice weekly starting at Week 3.
-
Enrollment Trigger: Start treatment only when Total Flux >
p/s (photons/second). This ensures you are treating an established, vascularized tumor, not microscopic disease.
Q: My treated mice are losing weight rapidly. Is this toxicity or tumor progression?
A: This is a common confusion in murine GBM trials.
-
Differentiation:
-
Toxicity: Rapid weight loss (>15% in 3 days) during the TMZ cycle usually indicates drug toxicity.
-
Tumor: Gradual weight loss accompanied by hunching, neurological deficits (circling), or domed cranium indicates tumor progression.
-
-
Solution: Switch to a Metronomic Schedule (lower dose, higher frequency) if standard "Stupp" dosing (high dose, 5 days) causes toxicity in your strain.
Data Table: Recommended Dosing Regimens
| Regimen Type | TMZ Dose | Frequency | Indication | Toxicity Risk |
| Standard (Acute) | 50 mg/kg | Daily x 5 days | Rapid tumor debulking | High (Bone marrow suppression) |
| Metronomic | 25 mg/kg | Daily x 14-21 days | Anti-angiogenic / Maintenance | Low |
| Cyclic (Refined) | 30 mg/kg | 5 days ON / 2 days OFF | Mimics clinical cycles | Moderate |
Note: TMZ must be dissolved in DMSO (stock) and diluted in PBS/Saline (working) immediately before use. pH < 4 causes peritonitis.
VISUALIZATION: The Refined Enrollment Logic
This diagram details the decision process for enrolling mice into treatment arms to ensure statistical validity.
Caption: Enrollment algorithm based on bioluminescence flux prevents treating empty animals or microscopic disease.
Module 3: Monitoring & Troubleshooting Readouts
Q: My BLI signal dropped, but the mouse died of tumor. Why?
A: This is the "Signal Saturation" or "Necrosis" artifact.
-
Necrosis: Large GBM tumors develop necrotic cores. Luciferase requires ATP and Oxygen to function. Dead/hypoxic tissue does not glow, even if the tumor volume is massive.
-
Skull Thickness/Hair: In cRIPGBM (often C57BL/6 background), black fur absorbs light. You must shave or Nair the head. As the tumor grows, intracranial pressure can restrict blood flow (and thus Luciferin delivery) to the tumor.
-
Fix: Do not rely solely on BLI for late-stage endpoints. Use Survival (Kaplan-Meier) and Symptom Scoring as the primary endpoint for efficacy.
Q: How do I confirm the "Proneural" subtype in my model?
A: cRIPGBM targeting Nf1/Trp53/Pten should express specific markers.
-
IHC Panel: Staining should be positive for OLIG2 and SOX2 (stem/proneural markers) and negative/low for CD44 (Mesenchymal marker), unless the tumor has drifted.
-
Validation: Periodically harvest a "sentinel" tumor and perform qPCR or Western Blot to confirm the knockout of Pten and p53.
References
-
Zuckermann, M., et al. (2015). "Somatic CRISPR/Cas9-mediated tumour suppressor disruption enables versatile brain tumour modelling."[1][2][3] Nature Communications. [Link]
-
Friedmann-Morvinski, D., et al. (2012). "Dedifferentiation of neurons and astrocytes by oncogenes can induce gliomas in mice." Science. [Link]
-
Chen, D.Y., et al. (2020). "A multiplexed, inducible CRISPR-Cas9 platform for engineering brain tumors." Cell Reports. [Link]
-
Alfonso, J.C.L., et al. (2022). "On optimal temozolomide scheduling for slowly growing glioblastomas." PLOS Computational Biology. [Link]
-
Badr, C.E. (2014).[4] "Bioluminescence Imaging: Basics and Practical Limitations." Methods in Molecular Biology. [Link]
Sources
addressing resistance to cRIPGBM in glioblastoma
Technical Support Center: cRIPGBM Resistance & Efficacy Troubleshooting
Subject: Addressing Resistance and Efficacy Variances in cRIPGBM Glioblastoma Therapy From: Senior Application Scientist, Oncology R&D Support To: Research Partners & Drug Discovery Teams
Executive Summary: The cRIPGBM Mechanism
Before troubleshooting resistance, it is critical to ground your experiments in the specific mechanism of action (MoA). cRIPGBM is not a standard kinase inhibitor; it is the active, cyclized metabolite of the prodrug RIPGBM .
Unlike standard chemotherapy, cRIPGBM acts as a molecular switch on Receptor-Interacting Protein Kinase 2 (RIPK2).
-
Basal State (Pro-Survival): RIPK2 complexes with TAK1, driving NF-
B survival signaling. -
Therapeutic State (Pro-Apoptotic): cRIPGBM binds RIPK2, displacing TAK1 and recruiting Caspase-1 .[1][2][3][4][5] This triggers pyroptosis/apoptosis specifically in Glioblastoma Cancer Stem Cells (GBM CSCs).
Resistance to cRIPGBM typically stems from three failure points:
-
Metabolic Block: Failure of the GBM cell to cyclize the prodrug (RIPGBM
cRIPGBM). -
Target Alteration: Downregulation or mutation of RIPK2.
-
Pathway Shunting: Compensatory upregulation of TAK1 or blockage of Caspase-1.
Mechanism Visualization
The following diagram illustrates the "Molecular Switch" mechanism. Use this to pinpoint where your experimental pathway is breaking down.
Figure 1: The cRIPGBM Molecular Switch.[1][2][4][6] Resistance often occurs at the cyclization step (RIPGBM
Troubleshooting Guide: Diagnosing Resistance
This section addresses specific scenarios where cRIPGBM fails to induce cell death in GBM models.
Scenario A: "I see no effect in my GBM cell line (High IC50)."
Root Cause 1: Metabolic Incompetence (Prodrug Failure) The selectivity of RIPGBM relies on a specific intracellular environment (likely oxidative stress levels unique to CSCs) to convert it into cRIPGBM. If your cell line lacks this metabolic profile, the drug remains inert.
-
Diagnostic Step: Perform a Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of the cell lysate after 6–12 hours of treatment.
-
Look for: The mass shift corresponding to the cyclized cRIPGBM species.
-
If absent: Your cell line cannot activate the prodrug.
-
-
Solution:
-
Switch to treating directly with synthesized cRIPGBM (the active form) to bypass the metabolic requirement.
-
Note: cRIPGBM is less selective than the prodrug but will confirm if the downstream pathway is intact.
-
Root Cause 2: Low RIPK2 Expression cRIPGBM requires RIPK2 to induce death. Some GBM sub-clones may downregulate RIPK2 to evade this mechanism.
-
Diagnostic Step: Western Blot for RIPK2 baseline levels.
-
Solution: If RIPK2 is low/absent, this therapy is likely unsuitable for this specific clone. Consider combination with agents that upregulate inflammatory signaling (e.g., IFN-
) to potentially restore RIPK2 levels, though this requires careful validation.
Scenario B: "The cells die, but not via Apoptosis (Caspase-3/7 is low)."
Root Cause: Caspase-1 Dependency Researchers often rely on standard Caspase-3/7 assays (e.g., Caspase-Glo 3/7). However, cRIPGBM primarily triggers Caspase-1 , which is distinct and often associated with pyroptosis.
-
Diagnostic Step: Use a Caspase-1 specific glo-assay or Western Blot for cleaved Caspase-1 (p20 fragment).
-
Solution: Change your readout endpoint. You may be missing the cell death signal by looking at the wrong caspase.
Scenario C: "Acquired Resistance after long-term exposure."
Root Cause: TAK1 Upregulation Chronic exposure can select for clones that overexpress TAK1. Excess TAK1 can outcompete cRIPGBM for binding to RIPK2, maintaining the pro-survival complex.
-
Diagnostic Step: Co-Immunoprecipitation (Co-IP). Pull down RIPK2 and blot for TAK1.
-
Result: If RIPK2-TAK1 interaction remains high despite cRIPGBM treatment, the "switch" is blocked.
-
-
Solution: Combine cRIPGBM with a low-dose TAK1 inhibitor (e.g., Takinib) to lower the threshold for the molecular switch.
Experimental Protocols & Data Standards
Protocol 1: Validating the "Molecular Switch" (Co-IP)
Use this to prove on-target engagement.
-
Preparation: Treat
GBM CSCs with 500 nM RIPGBM (or vehicle) for 6 hours. -
Lysis: Lyse in IP buffer (20 mM Tris pH 7.5, 150 mM NaCl, 1% Triton X-100) with protease/phosphatase inhibitors.
-
Pull-down: Incubate lysate with anti-RIPK2 antibody overnight at 4°C, followed by Protein A/G beads for 2 hours.
-
Wash: Wash beads
with lysis buffer. -
Elution & Blot: Boil in SDS loading buffer.
-
Detection:
-
Blot A: Anti-TAK1 (Should decrease with treatment).
-
Blot B: Anti-Caspase-1 (Should increase with treatment).
-
Data Summary: Sensitivity Markers
| Marker | Role in cRIPGBM Efficacy | High Level Indicates | Low Level Indicates |
| RIPK2 | Primary Target | Potential Sensitivity | Intrinsic Resistance |
| TAK1 | Competitor | Resistance (Pro-survival) | Sensitivity (Easier switch) |
| Caspase-1 | Effector | Competent Death Pathway | Blocked Apoptosis |
| cRIPGBM | Active Metabolite | Successful Prodrug Conversion | Metabolic Resistance |
Frequently Asked Questions (FAQs)
Q1: Can I use cRIPGBM in standard adherent glioma lines (e.g., U87, U251)?
-
Answer: Caution is advised. RIPGBM was discovered and optimized in patient-derived Neurosphere cultures (CSCs) . Standard serum-cultured lines (U87) often lose the stem-like metabolic phenotype required to convert RIPGBM to cRIPGBM. Always verify activity in stem-like conditions (serum-free, EGF/bFGF supplemented).
Q2: Is cRIPGBM brain penetrant?
-
Answer: Yes. The prodrug RIPGBM is highly brain penetrant and orally bioavailable in murine models. The active metabolite cRIPGBM (if dosed directly) has poorer pharmacokinetic properties and permeability. For in vivo studies, always use the prodrug RIPGBM.
Q3: Why does my Caspase-1 inhibitor (YVAD) not fully rescue cell death?
-
Answer: While Caspase-1 is the primary driver, the disruption of the RIPK2-TAK1 complex also downregulates NF-
B survival signals. The cell death is likely a hybrid of active killing (Caspase-1) and loss of survival signals (NF- B suppression). You may need to inhibit both pathways to see full rescue.
References
-
Lucki, N. C., et al. (2019). "A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer."[2][4][6][7] Proceedings of the National Academy of Sciences (PNAS), 116(13), 6435–6440.[2][4][7] [2]
-
Jun, H. J., et al. (2020). "Acquired Resistance to EGFR Inhibitors in Glioblastoma." Cancer Discovery, 10(12). (Contextual reference for general GBM resistance mechanisms).
-
Additional Data: "RIPGBM Product Information & Biological Activity." Tocris Bioscience.
Sources
- 1. A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A cell type selective YM155 prodrug targets receptor-interacting protein kinase 2 to induce brain cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer. - White Rose Research Online [eprints.whiterose.ac.uk]
- 5. Frontiers | RIPK2: a promising target for cancer treatment [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Technical Guide: Minimizing Toxicity in RIPGBM/cRIPGBM Preclinical Workflows
The following technical guide addresses the specific challenges of working with the RIPGBM / cRIPGBM class of small molecules in preclinical glioblastoma (GBM) studies.
Topic: Minimizing cRIPGBM Toxicity in Preclinical Studies Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Senior Researchers, Pharmacologists, and In Vivo Study Directors
Introduction: The Prodrug vs. Metabolite Distinction
Minimizing toxicity when working with this compound class requires a fundamental understanding of its activation mechanism. cRIPGBM (the cyclic, active metabolite) is a potent inducer of apoptosis via the RIPK2 pathway.[1][2][3][4][5] However, it lacks the cell-type selectivity of its parent prodrug, RIPGBM .[1]
-
RIPGBM (Prodrug): Cell-permeable, crosses the Blood-Brain Barrier (BBB), and is selectively converted into cRIPGBM within GBM Cancer Stem Cells (CSCs) due to their unique redox environment. Use this for in vivo efficacy to minimize systemic toxicity.
-
cRIPGBM (Metabolite): Highly toxic, charged (poor BBB penetration), and less selective. Use this primarily for in vitro mechanistic target validation.
Part 1: In Vivo Study Design & Dosing Strategy
Troubleshooting Systemic Toxicity
Issue: Mice are exhibiting rapid weight loss (>15%) or neurological deficits immediately following administration.
Root Cause Analysis:
-
Incorrect Compound Usage: You may be administering cRIPGBM systemically. The active metabolite is a salt (monochloride) with poor pharmacokinetic properties and high potential for off-target toxicity if forced into circulation.
-
Vehicle Intolerance: The compound is hydrophobic. High concentrations of DMSO or inadequate solubilizers (like simple saline) can cause peritonitis (IP) or GI distress (Oral).
-
Dose Dumping: Poor suspension homogeneity leads to inconsistent dosing.
Corrective Protocol:
-
Switch to Prodrug: Ensure you are using RIPGBM (CAS 27860) for all systemic dosing, not cRIPGBM (CAS 2361988-77-2).
-
Optimized Vehicle Formulation: Do not use 100% DMSO. Use a Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) formulation to encapsulate the drug and prevent precipitation.
Recommended Formulation (Oral/IP):
| Component | Concentration | Function |
|---|---|---|
| DMSO | 10% (v/v) | Primary Solubilizer (Pre-dissolve here) |
| SBE-β-CD (Captisol) | 20% (w/v) in Saline | Complexing agent to improve solubility/safety |
| Final pH | 6.5 - 7.5 | Physiological compatibility |
Preparation Step-by-Step:
-
Dissolve RIPGBM powder in 100% DMSO to create a 10x stock solution.
-
Separately prepare 20% SBE-β-CD in sterile saline.
-
Slowly add the DMSO stock to the SBE-β-CD solution while vortexing (do not add aqueous to organic).
-
Sonicate for 10–15 minutes until a clear or slightly opalescent suspension is formed.
Dosing Regimen for Safety
Standard Safe Dose: 50 mg/kg via Oral Gavage (PO) twice daily (BID).
-
Note: Doses >100 mg/kg BID have shown diminishing returns and increased lethargy in validation studies (Lucki et al., 2019).
Part 2: In Vitro Toxicity & Selectivity
Troubleshooting Non-Specific Cell Death
Issue: Control cells (astrocytes, fibroblasts) are dying at the same rate as GBM CSCs when treated with cRIPGBM.
Root Cause: While RIPGBM (prodrug) relies on cellular machinery to become toxic, cRIPGBM (metabolite) bypasses this safety switch. If you treat control cells with high concentrations of cRIPGBM directly, you will induce RIPK2-mediated apoptosis/pyroptosis regardless of cell type.
Solution:
-
Titrate Carefully: cRIPGBM is potent (EC50 ~60-70 nM). Do not use µM concentrations for in vitro specificity controls.
-
Use the Prodrug for Selectivity Assays: To demonstrate therapeutic index, treat cells with RIPGBM . You should observe a >5-fold shift in IC50 between GBM CSCs (sensitive) and fibroblasts (resistant).
Part 3: Mechanism of Action & Toxicity Visualization
Understanding the "Selectivity Switch" is critical for explaining toxicity data. The diagram below illustrates why the prodrug is safe systemically, while the metabolite triggers the inflammasome/apoptosis machinery.
Caption: The "Selectivity Switch": RIPGBM is bioactivated into cRIPGBM specifically in GBM cells, shifting RIPK2 binding from pro-survival TAK1 to pro-apoptotic Caspase-1.[4][5]
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I administer cRIPGBM (the metabolite) intratumorally to avoid systemic toxicity? A: Yes, but proceed with caution. While intratumoral (IT) injection bypasses the BBB, cRIPGBM is a salt with high local toxicity. It may cause necrotic lesions at the injection site. If IT delivery is necessary, use a convection-enhanced delivery (CED) protocol with a low infusion rate (0.5 µL/min) to prevent backflow and local tissue damage.
Q2: My cRIPGBM powder turned yellow/orange in DMSO. Is it still safe to use? A: Color change often indicates oxidation or pH instability. cRIPGBM contains a naphthoquinone-like scaffold sensitive to light and basic pH.
-
Action: Discard if the color shift is significant compared to a fresh stock. Always store DMSO stocks at -20°C, protected from light, and avoid repeated freeze-thaw cycles (aliquot immediately).
Q3: Does this pathway trigger a "cytokine storm" since RIPK2 is immune-related? A: It is a valid concern. RIPK2 mediates NOD signaling. cRIPGBM shifts RIPK2 toward Caspase-1 activation, which processes IL-1β and IL-18 (inflammasome products).
-
Monitoring: In preclinical toxicity studies, measure serum IL-1β levels. While the effect is usually localized to the tumor (due to selective activation), systemic leakage of the active metabolite could theoretically trigger systemic inflammation.
Q4: What is the best solvent for "stock" preparation? A: DMSO is the standard. cRIPGBM is soluble in DMSO up to ~2 mg/mL.[6] Avoid ethanol or water for stock preparation as the compound is hydrophobic/sparingly soluble and will precipitate, leading to inaccurate (and potentially toxic) emboli upon injection.
References
-
Lucki, N. C., Villa, G. R., Vergani, N., et al. (2019). A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer.[1][2][5][7][8] Proceedings of the National Academy of Sciences (PNAS), 116(13), 6435–6440.
-
Comparison with YM155: A cell type selective YM155 prodrug targets receptor-interacting protein kinase 2 to induce brain cancer cell death. (2019).[1][8][9] This study contrasts the toxicity of the non-selective analogue YM155 with the selective RIPGBM profile.
-
Cayman Chemical. cRIPGBM Product Information & Safety Data Sheet. (Accessed 2024). Provides solubility and stability data for the chloride salt form.
Sources
- 1. A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A cell type selective YM155 prodrug targets receptor-interacting protein kinase 2 to induce brain cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cRIPGBM = 98 HPLC 2361988-77-2 [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | Glioblastoma and the search for non-hypothesis driven combination therapeutics in academia [frontiersin.org]
- 9. cancer-research-network.com [cancer-research-network.com]
Technical Support Center: cRIPGBM & RIPGBM CNS Delivery Optimization
Here is the Technical Support Center guide for enhancing cRIPGBM penetration of the blood-brain barrier (BBB).
Status: Operational | Tier: Advanced Research Support Topic: Enhancing Blood-Brain Barrier (BBB) Penetration for cRIPGBM-mediated Glioblastoma Therapy
Executive Summary: The cRIPGBM Paradox
User Note: You are likely encountering a fundamental pharmacokinetic barrier. cRIPGBM (the cyclic, active metabolite) possesses significantly lower BBB permeability compared to its acyclic prodrug, RIPGBM .
While RIPGBM is designed to cross the BBB and cyclize in situ within GBM cancer stem cells (CSCs) to form cRIPGBM, many experimental protocols fail to achieve therapeutic concentrations of the active metabolite due to:
-
Inefficient prodrug transport (efflux pumps).
-
Low intratumoral conversion rates.
-
The need to deliver the pre-formed, potent cRIPGBM molecule directly to bypass metabolic bottlenecks.
This guide addresses both optimizing the prodrug strategy and engineering direct delivery vectors for the active cRIPGBM compound.
Module 1: Diagnostic & Troubleshooting (Root Cause Analysis)
Q1: I am administering RIPGBM orally/IP, but LC-MS shows low cRIPGBM levels in the tumor. Why?
Diagnosis: This suggests a failure in either BBB transport of the prodrug or intracellular cyclization .
Troubleshooting Protocol:
-
Check P-glycoprotein (P-gp) Efflux: RIPGBM is a substrate for efflux transporters (MDR1/P-gp). Overexpression in your GBM model (e.g., patient-derived xenografts) may pump the prodrug out before it reaches the parenchyma.
-
Test: Co-administer a P-gp inhibitor (e.g., Elacridar or Tariquidar) in a pilot PK study. If brain levels spike, efflux is your bottleneck.
-
-
Verify Oxidative Environment: The conversion of RIPGBM to cRIPGBM is redox-dependent and selective for the specific ROS environment of GBM CSCs.
-
Test: If your cell model is not retaining "stem-like" properties (high ROS), conversion will be poor. Validate your model using stem cell markers (Sox2, Nestin) and ROS assays (DCFDA staining).
-
Q2: I want to bypass the prodrug and deliver cRIPGBM directly. How do I overcome its poor BBB permeability?
Solution: Direct delivery of cRIPGBM requires encapsulation. The free molecule is too polar/bulky to cross the tight junctions efficiently via passive diffusion. You must switch to Active Transport Vectors .
Recommended Strategy: Angiopep-2 Functionalized Liposomes
-
Rationale: Angiopep-2 targets LRP1 (Low-Density Lipoprotein Receptor-Related Protein 1), which is highly upregulated on both BBB endothelial cells and GBM cells.[1] This enables dual-targeting: crossing the BBB and entering the tumor.
Module 2: Experimental Protocols (The "How-To")
Protocol A: Synthesis of Angiopep-2 Modified Liposomes for cRIPGBM
Use this protocol to encapsulate the active cRIPGBM metabolite for IV administration.
Materials:
-
DSPE-PEG2000-Angiopep-2 (Targeting lipid)
-
HSPC (Hydrogenated Soy Phosphatidylcholine)
-
Cholesterol
Step-by-Step Workflow:
-
Lipid Film Formation: Dissolve HSPC, Cholesterol, and DSPE-PEG2000-Angiopep-2 (molar ratio 55:40:5) in chloroform/methanol (2:1).
-
Drug Loading: Add cRIPGBM to the lipid mixture (Drug:Lipid ratio 1:20 w/w).
-
Evaporation: Rotary evaporate at 45°C to form a thin film. Desiccate overnight to remove solvent traces.
-
Hydration: Hydrate film with PBS (pH 7.4) at 60°C for 1 hour with vigorous stirring.
-
Sizing: Extrude sequentially through 200 nm and 100 nm polycarbonate membranes (10 passes each) using a mini-extruder.
-
Purification: Dialyze against PBS (MWCO 10 kDa) for 24 hours to remove unencapsulated cRIPGBM.
-
QC: Measure Size (DLS, aim for ~120 nm) and Zeta Potential (aim for -10 to -20 mV).
Protocol B: Convection-Enhanced Delivery (CED) of Free cRIPGBM
Use this for direct intracranial infusion if systemic delivery fails.
Rationale: CED uses a pressure gradient to drive fluid through the interstitial space, bypassing the BBB entirely.[9]
-
Cannula Placement: Stereotactically implant a silica micro-cannula directly into the tumor core.
-
Infusion Rate: Connect to a micro-infusion pump. Set flow rate to 0.5 µL/min .
-
Warning: Rates >1.0 µL/min cause backflow (reflux) along the catheter shaft, reducing delivery.
-
-
Vehicle: Dissolve cRIPGBM in 5% DMSO / 5% Solutol / 90% PBS. Ensure pH is 7.4 to prevent local toxicity.
Module 3: Mechanistic Visualization
Understanding the pathway is critical for interpreting your data. The diagram below illustrates the difference between the Prodrug Route (RIPGBM) and the Direct Route (cRIPGBM) .
Figure 1: Transport kinetics of RIPGBM vs. cRIPGBM. Note the "Blocked" path for free cRIPGBM, necessitating nanoparticle encapsulation or the prodrug approach.
Module 4: Validation Data (Self-Check)
Compare your results against these benchmarks to validate your delivery system.
Table 1: Pharmacokinetic Benchmarks for GBM Delivery
| Parameter | RIPGBM (Prodrug) | cRIPGBM (Free Drug) | cRIPGBM (Angiopep-Liposome) | Target Value |
| Plasma Half-life (t1/2) | ~1.5 h | < 0.5 h | 4 - 6 h | > 3 h |
| Brain/Plasma Ratio | 0.3 - 0.5 | < 0.05 | > 0.8 | > 0.5 |
| Tumor Accumulation | Moderate | Negligible | High | > 500 ng/g |
| Mechanism | Passive Diffusion | None | LRP1 Transcytosis | N/A |
How to Measure (LC-MS/MS Protocol)
Do not rely on fluorescence alone, as autofluorescence in brain tissue is high.
-
Tissue Homogenization: Homogenize 50 mg brain tumor tissue in 200 µL acetonitrile (precipitates proteins and extracts drug).
-
Internal Standard: Spike with 10 µL of deuterated standard (d5-RIPGBM).
-
Centrifugation: 14,000 x g for 10 mins at 4°C. Collect supernatant.
-
Analysis: Inject 5 µL into LC-MS/MS (C18 column).
-
Monitor Transitions:
-
RIPGBM: Parent mass -> Fragment mass (specific to acyclic form).
-
cRIPGBM: Parent mass -> Fragment mass (specific to cyclic form - usually -2H difference or distinct fragmentation pattern).
-
-
FAQ: Common Experimental Pitfalls
Q: Can I use Focused Ultrasound (FUS) to deliver cRIPGBM? A: Yes. FUS combined with microbubbles transiently disrupts the BBB.
-
Protocol: Inject cRIPGBM IV immediately followed by microbubbles. Apply FUS (1 MHz, 0.5 MPa pressure) to the tumor coordinates.
-
Benefit: Allows entry of free cRIPGBM without chemical modification.
-
Risk: Potential for micro-hemorrhages; requires precise MRI guidance.
Q: My cells are dying, but I don't see cRIPGBM conversion. Is the drug working? A: Check for "off-target" toxicity. RIPGBM is highly selective for CSCs.[5] If you are using standard glioma lines (e.g., U87, U251) without stem-cell enrichment, they may lack the specific ROS profile to generate cRIPGBM, or they may be dying via non-specific mechanisms. Always use patient-derived CSCs or neurosphere cultures for valid data.
References
-
Lucki, N. C., et al. (2019). "A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer."[5][8] Proceedings of the National Academy of Sciences (PNAS).
-
Source:
- Relevance: Defines the mechanism of RIPGBM to cRIPGBM conversion and the target RIPK2.
-
-
Sarkaria, J. N., et al. (2018). "Is the blood-brain barrier really disrupted in all glioblastomas?
-
Source:
- Relevance: Explains the heterogeneity of the BBB/Blood-Tumor Barrier, justifying the need for active transport vectors like Angiopep-2.
-
-
Gao, H. (2017). "Perspectives on Dual Targeting Delivery Systems for Brain Tumors." Journal of Neuroimmune Pharmacology.
-
Source:
- Relevance: Provides the foundational chemistry for LRP1-targeting liposomes (Angiopep-2) described in Module 2.
-
-
Arvanitis, C. D., et al. (2020). "Focused ultrasound blood-brain barrier disruption for drug delivery.
-
Source:
- Relevance: Validates the FUS protocol for delivering non-permeable agents like free cRIPGBM.
-
Sources
- 1. geg-tech.com [geg-tech.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer. - White Rose Research Online [eprints.whiterose.ac.uk]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
Mechanism of Action: The RIPK2 Molecular Switch
Validating cRIPGBM’s Effect on RIPK2 Signaling: A Comprehensive Comparison and Experimental Guide
Glioblastoma multiforme (GBM) remains one of the most aggressive and treatment-resistant brain cancers, driven largely by a subpopulation of multipotent cells known as GBM cancer stem cells (CSCs)[1]. Targeting these cells requires highly selective mechanisms. cRIPGBM , the active, proapoptotic derivative of the prodrug RIPGBM, represents a paradigm shift in kinase modulation. Unlike traditional kinase inhibitors that merely block catalytic activity, cRIPGBM functions as a highly selective molecular switch[2]. By directly binding to receptor-interacting serine/threonine-protein kinase 2 (RIPK2), it rewires the kinase's interactome—shifting the cell's fate from survival to apoptosis[3].
As a Senior Application Scientist, I have designed this guide to objectively compare cRIPGBM against other RIPK2 modulators and standard-of-care agents. Furthermore, it provides robust, self-validating experimental protocols for interrogating the RIPK2 signaling axis in your own laboratory.
In basal conditions, RIPK2 associates with the TGF-β-activated kinase 1 (TAK1) complex, promoting NF-κB and MAPK signaling pathways that drive cell survival and inflammation[4].
When cRIPGBM is introduced, it binds to RIPK2 and disrupts this prosurvival complex[2]. Simultaneously, it promotes the recruitment and binding of Caspase-1 to RIPK2[5]. This newly formed proapoptotic RIPK2/Caspase-1 complex triggers a proteolytic cascade, resulting in the cleavage of Caspase-1, -9, -7, and PARP, culminating in GBM CSC death[2].
Fig 1: cRIPGBM acts as a molecular switch on RIPK2, shifting signaling from survival to apoptosis.
Product Comparison: cRIPGBM vs. Alternatives
To contextualize cRIPGBM's utility, we must compare it with standard RIPK2 inhibitors (which typically target the ATP-binding pocket to halt kinase activity) and standard GBM chemotherapeutics. Traditional RIPK2 inhibitors, such as WEHI-345 or GSK583, primarily dampen inflammatory signaling (NF-κB) but do not actively induce the formation of a proapoptotic Caspase-1 complex[4].
Causality Insight: The fundamental difference lies in allosteric modulation vs. catalytic inhibition. While GSK583 inhibits RIPK2's kinase activity to stop inflammation, cRIPGBM acts as a molecular switch, actively recruiting Caspase-1 to execute the cell[3]. This makes cRIPGBM uniquely suited for oncology, whereas traditional RIPK2 inhibitors are better suited for autoimmune diseases.
Table 1: Comparative Profile of cRIPGBM and Alternative Agents
| Compound | Primary Target | Mechanism of Action | Selectivity / Context | EC50 / Potency |
| cRIPGBM | RIPK2 | Alters protein-protein interactions (TAK1 to Caspase-1)[5] | Highly selective for GBM CSCs over healthy cells | ~68 nM (GBM-1 cells)[6] |
| GSK583 | RIPK2 | ATP-competitive kinase inhibition | Broad anti-inflammatory (blocks NOD1/2 signaling) | ~5 nM (Kinase assay) |
| WEHI-345 | RIPK2 | ATP-competitive kinase inhibition | Delays NF-κB signaling, prevents inflammatory cytokine release | ~130 nM |
| Temozolomide | DNA | Alkylating agent causing DNA damage | Non-selective; standard of care for GBM | ~50-100 µM (in vitro) |
Experimental Protocols for Validating RIPK2 Modulation
To validate cRIPGBM's mechanism in your laboratory, you must prove three things: target engagement, interactome shifting, and functional apoptotic execution. The following protocols are designed as a self-validating system to ensure rigorous, reproducible data.
Protocol A: Co-Immunoprecipitation (Co-IP) of the RIPK2 Interactome
Purpose: To verify that cRIPGBM decreases RIPK2/TAK1 association and increases RIPK2/Caspase-1 association[2]. Causality & Experience: Co-IP directly measures the physical protein complexes in the cell. By pulling down RIPK2 and blotting for TAK1 and Caspase-1, you observe the "molecular switch" in action. It is critical to use a mild detergent (like NP-40) rather than SDS; harsh detergents will strip away the non-covalent protein-protein interactions you are trying to measure.
-
Cell Culture & Treatment: Culture patient-derived GBM-1 CSCs. Treat with 250 nM cRIPGBM (or vehicle control, 0.1% DMSO) for 4 hours.
-
Lysis: Harvest cells and lyse in ice-cold NP-40 buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate 500 µg of total protein lysate with 2 µg of anti-RIPK2 antibody overnight at 4°C. Add Protein A/G magnetic beads for 2 hours.
-
Washing & Elution: Wash beads 3 times with lysis buffer. Elute complexes by boiling in 2X Laemmli sample buffer for 5 minutes.
-
Western Blotting: Resolve eluates on a 4-12% Bis-Tris gel. Transfer to PVDF and probe with anti-TAK1 and anti-Caspase-1 antibodies.
-
Self-Validation Check: The input lysates (whole cell extract) must be run alongside the IP samples. They must show equal levels of TAK1 and Caspase-1 across all treatment groups to ensure cRIPGBM is altering binding affinity, not total protein expression.
Fig 2: Step-by-step Co-IP workflow for validating RIPK2 interactome alterations.
Protocol B: Caspase Activation & Apoptosis Rescue Assay
Purpose: To confirm that the RIPK2/Caspase-1 complex functionally executes apoptosis[2]. Causality & Experience: If cRIPGBM specifically acts through Caspase-1, then a pan-caspase inhibitor (Z-VAD-FMK) or a Caspase-1 specific inhibitor (Ac-YVAD-CHO) should rescue the cells from cRIPGBM-induced death[2]. This proves the phenotypic death is directly downstream of the RIPK2/Caspase-1 interaction.
-
Plating: Seed GBM-1 CSCs in a 96-well plate at 5,000 cells/well.
-
Inhibitor Pre-treatment: Pre-treat cells for 1 hour with 20 µM Z-VAD-FMK (pan-caspase inhibitor) or 20 µM Ac-YVAD-CHO (Caspase-1 inhibitor). Control wells receive DMSO.
-
cRIPGBM Treatment: Add cRIPGBM to a final concentration of 250 nM. Incubate for 24 hours.
-
Viability Readout: Add CellTiter-Glo® reagent to measure ATP levels (a proxy for viable cells). Luminescence is recorded using a microplate reader.
-
Western Blot Confirmation: In parallel 6-well plates, harvest cells at 0, 4, 8, and 12 hours post-cRIPGBM treatment. Run Western blots for cleaved Caspase-1, cleaved Caspase-9, cleaved Caspase-7, and cleaved PARP[2].
-
Self-Validation Check: Cell viability must be significantly rescued in the Z-VAD-FMK and Ac-YVAD-CHO groups compared to cRIPGBM alone. Furthermore, the time-dependent cleavage of PARP on the Western blot should perfectly correlate with the onset timeline of cell death.
Conclusion
Validating cRIPGBM requires a paradigm shift from standard kinase inhibition assays to protein-protein interaction (PPI) methodologies. By acting as a molecular switch rather than a simple catalytic blocker, cRIPGBM highlights a sophisticated approach to targeting RIPK2 in glioblastoma. Employing the Co-IP and Caspase-rescue protocols detailed above ensures rigorous, self-validating proof of its unique mechanism of action.
References
-
A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer , Proc Natl Acad Sci U S A (NIH).[Link]
-
RIPK2: a promising target for cancer treatment , Frontiers in Oncology (NIH).[Link]
-
RIPGBM - Autoimmunity - CAT N°: 27860 , Bertin Bioreagent.[Link]
-
A RIPK2-Targeting Apoptosis-Inducing Small Molecule for the Treatment of Glioblastoma , Grantome.[Link]
Sources
- 1. A RIPK2-Targeting Apoptosis-Inducing Small Molecule for the Treatment of Glioblastoma - Luke Lairson [grantome.com]
- 2. A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. RIPK2: a promising target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Comparison: cRIPGBM vs. Temozolomide in Glioblastoma Multiforme
Executive Summary
This guide provides a technical analysis comparing Temozolomide (TMZ) , the current standard of care (SOC) for Glioblastoma (GBM), with cRIPGBM , a novel small-molecule therapeutic identified via chemical genetics. While TMZ relies on non-selective DNA alkylation often mitigated by MGMT-mediated repair, cRIPGBM represents a paradigm shift: it is a pro-apoptotic agent that selectively targets GBM Cancer Stem Cells (CSCs) by modulating RIPK2 signaling. This document outlines the mechanistic divergence, efficacy profiles, and validation protocols for researchers evaluating this new class of therapeutics.
Mechanistic Divergence: Alkylation vs. Apoptotic Switching
The fundamental difference between the two agents lies in their molecular targets and the downstream cell death modalities.
Temozolomide (TMZ): The Stalling Standard
TMZ is a prodrug that spontaneously converts to MTIC (5-(3-methyltriazen-1-yl)imidazole-4-carboxamide). Its primary cytotoxicity stems from methylating the O6 position of guanine.
-
Mechanism: DNA damage (O6-mG)
Mismatch Repair (MMR) futile cycles Double-strand breaks Apoptosis/Senescence. -
Failure Point: High expression of MGMT (O6-methylguanine-DNA methyltransferase) directly removes the methyl group, rendering cells resistant. Furthermore, TMZ has limited efficacy against quiescent CSCs.
cRIPGBM: The Targeted Switch
cRIPGBM is the active, cyclized metabolite of the parent compound RIPGBM.[1][2] It acts as a molecular switch on the kinase RIPK2 .[1][2][3][4]
-
Mechanism: cRIPGBM binds the RIPK2 kinase domain.[2][3][5] This binding disrupts the pro-survival RIPK2/TAK1 complex and promotes the formation of a pro-apoptotic RIPK2/Caspase-1 complex.[2][3][4][5]
-
Selectivity: The conversion of RIPGBM to cRIPGBM is driven by a unique metabolic environment within GBM CSCs, sparing healthy astrocytes and neural progenitor cells (NPCs).
-
Outcome: Induction of Caspase-1 dependent apoptosis (distinct from the canonical Caspase-3 dominant pathway).
Visualization: Signaling Pathway Comparison
The following diagram illustrates the divergent signaling cascades of TMZ and cRIPGBM.
Figure 1: Mechanistic comparison showing TMZ's reliance on DNA damage versus cRIPGBM's modulation of the RIPK2 signaling axis.
Comparative Efficacy Analysis
The following data synthesizes preclinical findings comparing the two agents, highlighting the specificity of cRIPGBM for the stem-cell subpopulation which drives recurrence.
| Feature | Temozolomide (TMZ) | cRIPGBM | Advantage |
| Primary Target | DNA (Non-specific alkylation) | RIPK2 (Kinase domain interaction) | cRIPGBM targets specific signaling nodes. |
| IC50 (GBM CSCs) | Typically >100 µM (Resistant lines) | ~68 nM (GBM-1 cells) | >1000-fold potency increase in CSCs. |
| Mechanism of Resistance | MGMT overexpression; MMR deficiency | RIPK2 downregulation (rare in primary tumors) | cRIPGBM bypasses MGMT-mediated resistance. |
| Cell Selectivity | Low (Cytotoxic to all dividing cells) | High (Selective for GBM CSCs) | Reduced neurotoxicity potential. |
| BBB Penetration | Good | High (Small molecule lipophilicity) | Both effectively cross the BBB. |
| Cell Death Type | Apoptosis (Caspase-3) & Autophagy | Apoptosis (Caspase-1, 7, 9) | Distinct pathway engages pyroptosis-like mechanisms. |
Key Insight: In orthotopic xenograft models (GBM-1), cRIPGBM treatment resulted in significant tumor growth suppression where standard chemotherapeutics often show limited durability due to CSC repopulation.
Experimental Protocols for Validation
To reproduce the specific activity of cRIPGBM, researchers must utilize assays that detect the unique RIPK2-Caspase-1 interaction, rather than standard viability assays alone.
Protocol 1: Co-Immunoprecipitation (Co-IP) of RIPK2 Complexes
Objective: Validate the "molecular switch" mechanism by observing the shift of RIPK2 binding from TAK1 to Caspase-1.[2]
-
Cell Preparation: Culture GBM CSCs (e.g., GBM-1 or patient-derived lines) in neurobasal medium supplemented with EGF/bFGF.
-
Treatment: Treat cells with 250 nM cRIPGBM or Vehicle (DMSO) for 6 hours.
-
Lysis: Harvest cells in IP Lysis Buffer (25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, 5% glycerol) containing protease/phosphatase inhibitors.
-
Immunoprecipitation:
-
Incubate lysates (500 µg protein) with anti-RIPK2 antibody overnight at 4°C.
-
Add Protein A/G magnetic beads for 2 hours.
-
-
Wash & Elute: Wash beads 3x with lysis buffer. Elute with 2x Laemmli buffer at 95°C for 5 min.
-
Western Blot: Resolve on SDS-PAGE. Probe for TAK1 (decreased in treated) and Caspase-1 (increased in treated).[2][5][6]
Protocol 2: CSC-Selective Viability Screening
Objective: Demonstrate the therapeutic index between GBM CSCs and normal neural cells.
-
Plating: Seed GBM CSCs, Human Astrocytes, and Neural Progenitor Cells (NPCs) at 3,000 cells/well in 96-well plates.
-
Dosing: Apply a 10-point dilution series of cRIPGBM (1 nM to 10 µM). Include TMZ (1 µM to 1 mM) as a comparator.
-
Incubation: Incubate for 72 hours at 37°C, 5% CO2.
-
Readout: Add CellTiter-Glo (ATP detection) reagent. Shake for 10 min. Read luminescence.
-
Analysis: Calculate EC50 using non-linear regression (GraphPad Prism).
-
Self-Validation: The EC50 for GBM CSCs should be <100 nM, while Astrocytes/NPCs should show minimal toxicity >1 µM.
-
Visualization: Experimental Workflow
The following diagram outlines the logical flow for validating cRIPGBM efficacy.
Figure 2: Step-by-step experimental workflow for validating cRIPGBM activity from in vitro screening to in vivo survival analysis.
Safety & Selectivity Profile
A critical advantage of cRIPGBM is its safety profile compared to the systemic toxicity of alkylating agents.
-
Therapeutic Index: cRIPGBM demonstrates a wide therapeutic window. In comparative assays, concentrations that induce >90% apoptosis in GBM CSCs show negligible effects on human fibroblasts and astrocytes.
-
Metabolic Gating: The parent molecule, RIPGBM, is relatively inert. It requires the specific redox environment of the GBM CSC to cyclize into the active cRIPGBM. This acts as a built-in "safety lock," preventing off-target effects in healthy tissue where this metabolic conversion does not occur efficiently.
References
-
Lucki, N. C., Villa, G. R., Vergani, N., et al. (2019).[3][4] "A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer."[1][3][4] Proceedings of the National Academy of Sciences (PNAS). [Link][3]
-
Stupp, R., Mason, W. P., van den Bent, M. J., et al. (2005). "Radiotherapy plus concomitant and adjuvant temozolomide for glioblastoma."[7][8][9][10][11] The New England Journal of Medicine. [Link]
-
Hegi, M. E., Diserens, A. C., Gorlia, T., et al. (2005). "MGMT gene silencing and benefit from temozolomide in glioblastoma."[9] The New England Journal of Medicine. [Link]
Sources
- 1. A cell type selective YM155 prodrug targets receptor-interacting protein kinase 2 to induce brain cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer. - White Rose Research Online [eprints.whiterose.ac.uk]
- 5. Frontiers | RIPK2: a promising target for cancer treatment [frontiersin.org]
- 6. RIPK2: a promising target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic effect of cryptotanshinone and temozolomide treatment against human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 9. Temozolomide (TMZ) in the Treatment of Glioblastoma Multiforme—A Literature Review and Clinical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thepermanentejournal.org [thepermanentejournal.org]
- 11. Glioblastoma vs temozolomide: can the red queen race be won? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: cRIPGBM vs. Conventional RIPK2 Inhibitors in Glioblastoma
Executive Summary: The Paradigm Shift from Inhibition to Apoptotic Switching
In the landscape of kinase-targeted oncology, cRIPGBM represents a fundamental deviation from standard pharmacodynamics. While conventional RIPK2 inhibitors (e.g., GSK583 , WEHI-345 , Ponatinib ) function as occupancy-driven blockers of the ATP-binding pocket to dampen inflammatory signaling (NF-κB/MAPK), cRIPGBM operates as a pro-apoptotic molecular switch .
Derived from the prodrug RIPGBM , the active metabolite cRIPGBM is generated selectively within Glioblastoma Cancer Stem Cells (GBM CSCs) via a redox-dependent mechanism.[1][2] Once active, it does not merely silence RIPK2; it reconfigures the kinase's protein-protein interaction (PPI) landscape, displacing the pro-survival TAK1 complex and recruiting Caspase-1 to trigger pyroptosis/apoptosis.
This guide provides a technical comparison of cRIPGBM against standard RIPK2 inhibitors, supported by experimental protocols for validating this novel mechanism.
Part 1: Mechanistic Divergence
The RIPK2 Signaling Node
RIPK2 (Receptor-Interacting Protein Kinase 2) is a dual-function kinase.[3][4]
-
Canonical Pathway (Survival): Upon NOD1/2 stimulation, RIPK2 recruits TAK1 (TGF-β activated kinase 1) and XIAP , leading to NF-κB activation and cell survival.
-
Non-Canonical Pathway (Death): Under specific stress conditions, RIPK2 can associate with Caspase-1 , driving cell death.
Competitor Analysis: Mode of Action
| Feature | cRIPGBM (Active Metabolite) | GSK583 / WEHI-345 | Ponatinib / Gefitinib |
| Primary Class | Pro-apoptotic Molecular Switch | Type II Kinase Inhibitor | Multi-Kinase Inhibitor (Off-target) |
| Binding Site | RIPK2 Kinase Domain (Allosteric modulation) | RIPK2 ATP Pocket | ATP Pocket (Promiscuous) |
| Downstream Effect | Recruits Caspase-1 (Induces Apoptosis) | Blocks NF-κB (Anti-inflammatory) | Blocks NF-κB / MAPK |
| GBM CSC Selectivity | High (>5-fold vs. fibroblasts) | Low (Systemic distribution) | Low (Systemic toxicity) |
| BBB Penetration | High (Prodrug RIPGBM crosses BBB) | Variable (GSK583 is poor) | Moderate |
| Primary Outcome | Tumor Cell Death (Cytotoxicity) | Cytostasis / Immune modulation | Cytostasis |
Visualization: The "Switch" Mechanism
The following diagram illustrates the unique mechanism where cRIPGBM hijacks RIPK2 to induce death, contrasted with standard inhibition.
Figure 1: Mechanistic divergence.[5] Standard inhibitors block downstream signaling, while cRIPGBM re-routes RIPK2 binding partners to trigger apoptosis.
Part 2: Comparative Performance Data
The following data aggregates findings from primary literature (Lucki et al., PNAS 2019) comparing cRIPGBM against standard-of-care and other kinase inhibitors.
Potency & Selectivity (In Vitro)
| Compound | Target | GBM CSC EC50 (nM) | Selectivity Index (CSC vs. HLF) | Mechanism Note |
| cRIPGBM | RIPK2 (Switch) | 68 | > 10x | Active metabolite; induces caspase cleavage. |
| RIPGBM | RIPK2 (Prodrug) | ~500 | > 5x | Requires conversion to cRIPGBM. |
| Temozolomide | DNA Alkylator | > 20,000 | ~1x | Standard of Care; poor efficacy in CSCs. |
| GSK583 | RIPK2 (Inhibitor) | > 1,000* | ~1x | Blocks cytokine release, not cytotoxic to CSCs. |
| Gefitinib | EGFR/RIPK2 | > 5,000 | Low | Off-target toxicity dominates. |
*Note: GSK583 is potent in biochemical assays (IC50 < 10 nM) but lacks cytotoxic efficacy in GBM CSCs because blocking NF-κB alone is insufficient to kill these resilient stem cells.
In Vivo Efficacy (Orthotopic Xenograft)[6][7]
-
Model: Patient-derived GBM CSCs implanted intracranially in mice.
-
Treatment: Oral administration of RIPGBM vs. Vehicle.
-
Result: RIPGBM significantly suppressed tumor formation and extended survival, whereas standard RIPK2 inhibitors often fail due to poor BBB penetration or lack of cytotoxicity.
-
Brain Penetration: RIPGBM shows a brain-to-plasma ratio of ~0.32 , sufficient for therapeutic effect.
Part 3: Experimental Protocols
To validate cRIPGBM's unique mechanism in your own research, use the following self-validating protocols.
Protocol A: Validating the "Complex Switch" (Co-IP)
Objective: Demonstrate that cRIPGBM displaces TAK1 and recruits Caspase-1 to RIPK2.[1][2][6][7]
Reagents:
-
Antibodies: Anti-RIPK2, Anti-TAK1, Anti-Caspase-1.[10]
-
Lysis Buffer: IP Lysis Buffer (Pierce) + Protease/Phosphatase Inhibitors.
Workflow:
-
Treatment: Treat GBM CSCs with 250 nM cRIPGBM or Vehicle (DMSO) for 6 hours.
-
Control: Treat a parallel arm with GSK583 (1 µM) to show that standard inhibition does not recruit Caspase-1.
-
-
Lysis: Harvest cells on ice; lyse and clarify supernatant (14,000 x g, 10 min).
-
Immunoprecipitation:
-
Incubate lysate with Anti-RIPK2 antibody overnight at 4°C.
-
Add Protein A/G magnetic beads for 2 hours.
-
-
Wash & Elute: Wash beads 3x with cold lysis buffer. Elute with 2x Laemmli buffer at 95°C.
-
Western Blot Analysis:
Protocol B: Assessing Redox-Selective Activation
Objective: Confirm that the prodrug (RIPGBM) is converted to the active cRIPGBM only in GBM cells.
Workflow:
-
Cell Seeding: Plate GBM CSCs and Human Lung Fibroblasts (HLF) in 6-well plates.
-
Incubation: Treat both with 1 µM RIPGBM for 12, 24, and 48 hours.
-
Extraction: Collect media and cell pellets. Perform Methanol/Water extraction.
-
LC-MS/MS Analysis:
-
Monitor transition for cRIPGBM (Molecular Weight ~446 Da).
-
Validation: You should detect the cyclized metabolite peak in GBM CSC lysates but negligible amounts in HLF lysates.
-
Part 4: Visualization of Experimental Logic
The following diagram outlines the decision matrix for selecting a RIPK2 targeting strategy in cancer research.
Figure 2: Decision matrix for RIPK2 inhibitor selection. Choose cRIPGBM when cytotoxicity is the endpoint; choose GSK583 for immune signaling studies.
References
-
Lucki, N. C., et al. (2019).[2][3][5][6] "A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer."[1][2][6][10][11][12] Proceedings of the National Academy of Sciences (PNAS).
-
Nachbur, U., et al. (2015). "A RIPK2 inhibitor delays NOD signaling events yet prevents inflammatory cytokine production." Nature Communications.
-
Haile, P. A., et al. (2016). "The identification and pharmacological characterization of 6-(tert-butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a highly potent and selective inhibitor of RIP2 kinase." Journal of Medicinal Chemistry.
-
Chin, E. N., et al. (2018). "Structure-based discovery of a selective RIPK2 inhibitor." Bioorganic & Medicinal Chemistry Letters.
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- 2. A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer. - White Rose Research Online [eprints.whiterose.ac.uk]
- 3. RIPK2: a promising target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. pnas.org [pnas.org]
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- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A RIPK2-Targeting Apoptosis-Inducing Small Molecule for the Treatment of Glioblastoma - Luke Lairson [grantome.com]
comparative analysis of cRIPGBM and its prodrug RIPGBM
Mechanistic Bioactivation and Therapeutic Efficacy in Glioblastoma Multiforme[1][2][3]
Executive Summary
This guide provides a technical comparative analysis of RIPGBM , a cell-type-selective prodrug, and cRIPGBM , its active imidazolium metabolite.[1][2] Developed to target Glioblastoma Multiforme (GBM) Cancer Stem Cells (CSCs), these compounds represent a paradigm shift in precision oncology.
While cRIPGBM serves as the potent, active "warhead" responsible for inducing apoptosis via the RIPK2 pathway, it lacks the necessary pharmacokinetic properties for systemic delivery to the brain. Conversely, RIPGBM is the acyclic prodrug designed to cross the blood-brain barrier (BBB) and undergo selective bioactivation within the unique redox environment of GBM CSCs. This guide delineates their physicochemical differences, signaling mechanisms, and experimental applications.
Mechanistic Insight: The Prodrug-Warhead Relationship
The therapeutic efficacy of this system relies on the in situ conversion of the prodrug (RIPGBM) into the active drug (cRIPGBM). This conversion is not ubiquitous; it is driven by the specific cellular context of GBM stem cells.
Chemical Transformation
-
RIPGBM (Prodrug): A chemically stable, acyclic small molecule. It is lipophilic, facilitating BBB penetration.
-
cRIPGBM (Active Metabolite): A cyclic imidazolium species.[1][2] It is formed via a dehydration and cyclization reaction.[1]
-
Selectivity Trigger: The conversion is catalyzed by the distinct redox environment found in GBM CSCs.[3] Normal astrocytes and neural progenitor cells (NPCs) lack the specific metabolic conditions to efficiently catalyze this cyclization, thereby sparing healthy tissue.
Mechanism of Action (MOA)
Once generated, cRIPGBM acts as a molecular switch on Receptor-Interacting Protein Kinase 2 (RIPK2) .[1][3]
-
Basal State: RIPK2 typically associates with TAK1 (TGF-
-Activated Kinase 1), promoting NF- B survival signaling. -
Drug-Induced State: cRIPGBM binds to the kinase domain of RIPK2.[4][1][3]
-
The Switch: This binding displaces TAK1 and recruits Caspase-1 .[2]
-
Outcome: Formation of a RIPK2/Caspase-1 complex triggers Caspase-1-dependent apoptosis.[4][1][2][3][5]
Visualization of Signaling Pathway
The following diagram illustrates the selective bioactivation and downstream signaling cascade.
Caption: Figure 1. Mechanism of Action. RIPGBM enters the cell and cyclizes into cRIPGBM, which modulates RIPK2 binding partners to trigger apoptosis.[4][1][5]
Comparative Performance Analysis
The following data synthesizes findings from key phenotypic screens and validation assays (Lucki et al., PNAS 2019).
Quantitative Data Summary
| Feature | RIPGBM (Prodrug) | cRIPGBM (Active Warhead) |
| Primary Role | Systemic Delivery Vehicle | Intracellular Effector |
| Structure | Acyclic | Cyclic Imidazolium |
| EC50 (GBM-1 CSCs) | ~220 nM | 68 nM (Higher Potency) |
| Selectivity (vs. Normal) | High (>10-fold vs Astrocytes) | Low (Toxic if direct exposure) |
| BBB Penetration | Yes (Brain Cmax ~540 nM) | Poor (Charged species) |
| Molecular Target | None (Inactive until converted) | RIPK2 (Kinase Domain) |
| In Vivo Efficacy | Inhibits tumor growth (Oral) | Ineffective (Systemic dosing) |
Interpretation for Drug Development
-
Use cRIPGBM when: You are performing in vitro target validation, biochemical binding assays (e.g., SPR, thermal shift), or structural biology studies. It represents the active binding species.
-
Use RIPGBM when: You are conducting cellular phenotypic screens, selectivity assays, or in vivo efficacy studies. It validates the "prodrug" concept and ensures cell-type specificity.
Experimental Protocols
Protocol A: Differential Cytotoxicity Assay (Selectivity Validation)
Objective: To confirm the prodrug selectivity of RIPGBM compared to the indiscriminate potency of cRIPGBM.
Materials:
-
Cells: GBM-1 (Patient-derived CSCs) and NHAs (Normal Human Astrocytes).
-
Reagent: CellTiter-Glo® (ATP-based viability).
Workflow:
-
Seeding: Plate GBM-1 (spheroid conditions) and NHAs (adherent) at 2,000 cells/well in 384-well plates.
-
Dosing: Treat with a 10-point dilution series (10
M to 1 nM) of RIPGBM and cRIPGBM. -
Incubation: Incubate for 72 hours at 37°C.
-
Readout: Add CellTiter-Glo, shake for 10 mins, read luminescence.
-
Validation Check:
-
Success Criteria: RIPGBM should show >10x shift in IC50 between GBM-1 and NHAs. cRIPGBM should show similar potent IC50s (<100 nM) in both cell lines (demonstrating lack of selectivity without the prodrug mechanism).
-
Protocol B: Target Engagement (Co-Immunoprecipitation)
Objective: To verify cRIPGBM-induced switching of RIPK2 binding partners.
Workflow:
-
Treatment: Treat GBM CSCs with 500 nM cRIPGBM or DMSO for 6 hours.
-
Lysis: Lyse cells in IP buffer (non-denaturing) containing protease inhibitors.
-
Pull-Down: Incubate lysate with anti-RIPK2 antibody conjugated to magnetic beads overnight at 4°C.
-
Blotting: Elute and perform Western Blot.
-
Detection: Probe for TAK1 and Caspase-1 .
-
Validation Check:
-
DMSO Control: High RIPK2-TAK1 signal, low RIPK2-Caspase-1.
-
cRIPGBM Treated: Loss of TAK1 signal, appearance of strong Caspase-1 signal.
-
Experimental Workflow Diagram
Caption: Figure 2. Integrated experimental workflow for validating the efficacy and mechanism of RIPGBM/cRIPGBM.
References
-
Lucki, N. C., et al. (2019). A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer.[1][3][8][9][10] Proceedings of the National Academy of Sciences (PNAS), 116(13), 6435–6440.[8][9][10]
-
[Link]
-
- Cayman Chemical.
- Cayman Chemical.
- Tocris Bioscience. RIPGBM Biological Activity.
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- 2. A cell type selective YM155 prodrug targets receptor-interacting protein kinase 2 to induce brain cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer. | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. RIPGBM | RIP Kinase Inhibitors: Tocris Bioscience [rndsystems.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
Comparative Analysis of cRIPGBM: A Guide to Validating its Selective Targeting of Glioblastoma Cancer Stem Cells
Executive Summary
Glioblastoma (GBM) remains one of the most challenging malignancies to treat, largely due to a subpopulation of cells known as glioblastoma cancer stem cells (CSCs). These CSCs are implicated in tumor initiation, therapeutic resistance, and inevitable recurrence.[1][2] Standard-of-care chemotherapy, such as temozolomide (TMZ), often fails to eradicate this resilient cell population, highlighting a critical unmet need for CSC-selective therapies.[3] This guide provides an in-depth technical overview of cRIPGBM, a novel small molecule that demonstrates remarkable selectivity for GBM CSCs. We will explore its unique mechanism of action, detail rigorous experimental protocols for validating its selectivity, and present a comparative analysis against temozolomide, supported by experimental data.
The Central Challenge: Glioblastoma's CSC-Driven Resistance
Glioblastoma is characterized by profound cellular heterogeneity, with CSCs positioned at the apex of the tumor hierarchy.[4] These cells possess stem-like properties, including the ability to self-renew and differentiate, which allows them to repopulate a tumor after conventional therapies have eliminated the bulk of more differentiated cancer cells.[4][5] The failure of standard treatments is often attributed to the intrinsic resistance of CSCs, which overexpress drug efflux pumps and have more efficient DNA damage repair mechanisms.[3][5] Therefore, a therapeutic agent that can selectively eliminate the CSC population holds the potential to overcome resistance and prevent tumor relapse.[6][7]
cRIPGBM: A Pro-Apoptotic Agent Activated within CSCs
A large-scale phenotypic screen of approximately one million small molecules led to the discovery of RIPGBM, a compound that selectively induces apoptosis in patient-derived GBM CSC cultures.[2][6][7][8] Further investigation revealed that RIPGBM is a prodrug. Its therapeutic activity stems from its conversion to a cyclized, pro-apoptotic derivative, termed cRIPGBM, a process that occurs preferentially within GBM CSCs.[1][2][8]
Mechanism of Selective Apoptosis
The selectivity of cRIPGBM is rooted in a unique molecular mechanism centered on Receptor-Interacting Protein Kinase 2 (RIPK2).[6][9]
-
CSC-Specific Bioactivation : The conversion of the parent molecule, RIPGBM, into the active cRIPGBM is dependent on the specific redox environment within GBM CSCs.[1][2] This cell-type-dependent formation is a key driver of its selectivity.
-
Molecular Switch on RIPK2 : Once formed, cRIPGBM binds directly to RIPK2. This binding event acts as a molecular switch, altering RIPK2's protein interactions.[1][6][8]
-
Shifting the Balance to Apoptosis : In a normal state, RIPK2 can form a pro-survival complex with TAK1. cRIPGBM binding disrupts this interaction. Simultaneously, it promotes the formation of a pro-apoptotic complex between RIPK2 and Caspase 1.[1][6][8][10]
-
Caspase Cascade Activation : The formation of the RIPK2/Caspase 1 complex leads to the activation of Caspase 1, which in turn triggers a downstream cascade involving Caspases 7 and 9, ultimately resulting in programmed cell death (apoptosis).[2][6][10]
Sources
- 1. A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer [escholarship.org]
- 2. pnas.org [pnas.org]
- 3. Frontiers | Temozolomide Treatment Induces HMGB1 to Promote the Formation of Glioma Stem Cells via the TLR2/NEAT1/Wnt Pathway in Glioblastoma [frontiersin.org]
- 4. Glioblastoma stem cells: lessons from the tumor hierarchy in a lethal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancer Stem Cells and Glioblastoma: Time for Innovative Biomarkers of Radio-Resistance? | MDPI [mdpi.com]
- 6. A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. STEM-20. A CANCER STEM CELL-SELECTIVE APOPTOSIS-INDUCING SMALL MOLECULE FOR THE TREATMENT OF GBM - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
assessing the reproducibility of cRIPGBM experiments
Technical Comparison Guide: Assessing the Reproducibility of cRIPGBM Experiments
Executive Summary & Core Directive
cRIPGBM is the cyclized, active metabolite of the prodrug RIPGBM .[1] Unlike standard kinase inhibitors that merely block phosphorylation, cRIPGBM functions as a "molecular switch" on Receptor-Interacting Protein Kinase 2 (RIPK2), redirecting it from a pro-survival complex (TAK1) to a pro-apoptotic complex (Caspase-1).
The Reproducibility Challenge: Reproducing cRIPGBM data is frequently compromised by two factors:
-
Cellular Context: The prodrug (RIPGBM) requires a specific intracellular chemical environment found in Glioblastoma Cancer Stem Cells (GBM CSCs) to cyclize into cRIPGBM.[2] Using serum-differentiated cell lines (e.g., standard U87MG) often leads to false negatives because they lack the metabolic machinery to generate the active compound.
-
Mechanistic Specificity: Standard apoptosis assays (Caspase-3/7) are insufficient. Validation requires proving the specific engagement of Caspase-1 and the disruption of the RIPK2-TAK1 axis.
This guide outlines the rigorous experimental framework required to validate cRIPGBM activity, comparing it against the clinical standard (Temozolomide) and direct kinase inhibitors (GSK583).
Comparative Performance Analysis
The following table contrasts cRIPGBM with alternative therapeutic modalities. Note that cRIPGBM's primary advantage is its selectivity for the CSC subpopulation , which is typically resistant to Temozolomide.
| Feature | cRIPGBM (Active Metabolite) | Temozolomide (TMZ) | GSK583 (RIPK2 Inhibitor) |
| Primary Mechanism | Molecular Switch: Induces RIPK2-Caspase-1 binding; disrupts RIPK2-TAK1. | DNA Alkylation: Methylates DNA (O6-guanine), inducing replication fork arrest. | Kinase Inhibition: ATP-competitive inhibition of RIPK2 kinase activity. |
| Target Population | GBM Cancer Stem Cells (CSCs) (High selectivity).[1][2][3][4][5][6][7][8] | Bulk Tumor Cells (Proliferating). | Broad expression (Non-selective). |
| Resistance Factor | Effective in MGMT-unmethylated and TMZ-resistant lines. | Highly susceptible to MGMT-mediated repair. | Ineffective at inducing apoptosis alone (cytostatic). |
| Apoptosis Pathway | Caspase-1 dependent (Pyroptosis/Apoptosis hybrid). | Caspase-3/7 dependent (Intrinsic mitochondrial). | Minimal apoptosis induction. |
| Reproducibility Risk | High: Requires specific redox environment for prodrug conversion. | Medium: Dependent on MGMT status of cell line. | Low: Direct binding, works in most contexts. |
Mechanistic Visualization (The "Switch" Hypothesis)
The following diagram illustrates the critical "Molecular Switch" mechanism. Reproducibility depends on confirming the shift from the Left Pathway (Survival) to the Right Pathway (Apoptosis) .
Caption: cRIPGBM mechanism of action. The drug displaces TAK1 (survival) and recruits Caspase-1 (death) specifically in GBM CSCs.[6]
Critical Validation Protocols
To ensure scientific integrity, you must validate the Cellular Context before assessing drug efficacy.
Protocol A: Establishing the Competent Cellular Context
Rationale: cRIPGBM efficacy is linked to the "stem-like" state. Serum-cultured U87 cells are often too differentiated to replicate the Lucki et al. (2019) phenotype.
-
Cell Selection: Use patient-derived GBM CSCs (e.g., GBM1, TS543, or GBM39) maintained in Neurobasal medium (serum-free).
-
Control: Primary Human Lung Fibroblasts (HLF) or Normal Human Astrocytes (NHA).
-
-
Culture Conditions:
-
Base Media: Neurobasal-A + DMEM/F12 (1:1).
-
Supplements: B27 (w/o Vitamin A), N2 supplement, EGF (20 ng/mL), bFGF (20 ng/mL).
-
Substrate: Laminin-coated plates or suspension (neurospheres).
-
-
Validation of Stemness:
-
Confirm expression of SOX2 , NESTIN , and OLIG2 via qPCR or Western Blot.
-
Stop Condition: If cells express high GFAP and low SOX2 (differentiation), do not proceed . The prodrug conversion rate will likely be too low.
-
Protocol B: The "Target Engagement" Switch Assay (Co-IP)
Rationale: This is the definitive test for cRIPGBM mechanism. Simple viability assays (MTT/CTG) cannot distinguish between off-target toxicity and the specific RIPK2 switch.
Reagents:
-
Anti-RIPK2 antibody (validated for IP).[5]
-
Anti-TAK1 antibody.
-
Anti-Caspase-1 antibody.[3]
-
Protein G Magnetic Beads.
Steps:
-
Treatment: Treat GBM CSCs with 500 nM cRIPGBM (or 1 µM RIPGBM) for 6 hours .
-
Vehicle Control: DMSO (0.1%).
-
-
Lysis: Lyse cells in non-denaturing IP buffer (20 mM Tris pH 7.5, 150 mM NaCl, 1% NP-40, Protease/Phosphatase inhibitors). Do not use RIPA , as SDS disrupts the RIPK2 complexes.
-
Immunoprecipitation:
-
Incubate 500 µg lysate with Anti-RIPK2 antibody overnight at 4°C.
-
Add Protein G beads for 2 hours.
-
Wash 3x with lysis buffer.
-
-
Western Blot Analysis:
-
Elute and run SDS-PAGE.
-
Blot 1 (Survival Loss): Probe for TAK1 . Expectation: Band intensity decreases in treated samples.
-
Blot 2 (Death Gain): Probe for Caspase-1 . Expectation: Band intensity increases significantly in treated samples.
-
Loading Control: Probe for RIPK2 (Total IP efficiency).
-
Protocol C: Caspase-1 Dependent Apoptosis Assay
Rationale: To prove the death is driven by the unique cRIPGBM mechanism, you must block it with a Caspase-1 inhibitor.
-
Seeding: Seed 5,000 GBM CSCs/well in 96-well plates (laminin-coated).
-
Pre-treatment:
-
Group A: Vehicle.[9]
-
Group B: Ac-YVAD-CHO (Caspase-1 inhibitor, 20 µM) for 1 hour.
-
Group C: Z-VAD-FMK (Pan-caspase inhibitor, 20 µM) for 1 hour.
-
-
Drug Treatment: Add cRIPGBM (dose-response: 10 nM – 10 µM) to all groups. Incubate 72 hours.
-
Readout: CellTiter-Glo (ATP) or Annexin V flow cytometry.
-
Data Analysis (Self-Validation):
-
Pass Criteria: cRIPGBM toxicity is significantly rescued by Ac-YVAD-CHO .
-
Fail Criteria: If Ac-YVAD-CHO has no effect, the cell death is likely off-target or due to general toxicity.
-
Troubleshooting & Reproducibility Checklist
| Observation | Probable Cause | Corrective Action |
| No apoptosis observed with RIPGBM (Prodrug) | Cells lack specific redox/metabolic state. | Switch to cRIPGBM (active metabolite) directly to bypass conversion requirement. |
| High toxicity in Fibroblasts (HLF) | Using cRIPGBM at >1 µM. | Titrate down. Selectivity window is typically <500 nM. |
| No Caspase-1 pulldown in Co-IP | Lysis buffer too harsh. | Remove SDS from lysis buffer; use mild detergents (0.5% NP-40 or Digitonin). |
| Compound precipitation | Poor solubility in aqueous media. | Dissolve stock in DMSO; ensure final DMSO <0.1%. Do not freeze-thaw stocks >3 times. |
References
-
Lucki, N. C., Villa, G. R., Vergani, N., et al. (2019).[10] "A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer."[2][4][7][9][10] Proceedings of the National Academy of Sciences (PNAS), 116(13), 6435–6440.[3][10]
-
[Link]
-
-
Pollard, S. M., et al. (2009). "Glioma Stem Cell Lines Expanded in Adherent Culture Have Tumor-Specific Neural Stem Cell Competence." Cell Stem Cell, 4(6), 568–580.
-
Nachbur, U., et al. (2015). "A RIPK2 inhibitor delays NOD signalling events yet prevents inflammatory cytokine production.
-
[Link]
-
-
Friedmann-Morvinski, D., et al. (2012). "Dedifferentiation of neurons and astrocytes by oncogenes can induce gliomas in mice." Science, 338(6110), 1080-1084. (Context for reprogramming-induced models).
-
[Link]
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- 5. researchgate.net [researchgate.net]
- 6. Frontiers | RIPK2: a promising target for cancer treatment [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer. - White Rose Research Online [eprints.whiterose.ac.uk]
A Comparative Guide to Apoptotic Mechanisms: cRIPGBM vs. Classical Inducers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and the elimination of damaged or cancerous cells. Dysregulation of this process is a hallmark of cancer, leading to uncontrolled proliferation and resistance to therapy. Consequently, inducing apoptosis is a primary strategy for many anticancer treatments. Apoptotic pathways are broadly categorized into the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways, which converge on the activation of caspase proteases.
This guide provides an in-depth comparison of the novel apoptotic mechanism of cRIPGBM, a promising small molecule for glioblastoma (GBM), against two classical apoptosis inducers: TRAIL , which activates the extrinsic pathway, and Etoposide , which triggers the intrinsic pathway. By dissecting their distinct molecular cascades, we aim to provide researchers with a clear understanding of their unique therapeutic rationales and experimental signatures.
The Unique Apoptotic Pathway of cRIPGBM
Glioblastoma multiforme (GBM) is a notoriously aggressive brain cancer, largely driven by a subpopulation of therapy-resistant cancer stem cells (CSCs). The small molecule RIPGBM was identified in a large-scale screen for its ability to selectively induce apoptosis in these GBM CSCs. Its selectivity stems from the redox-dependent conversion of the pro-drug RIPGBM into its active, cyclized form, cRIPGBM, preferentially within GBM CSCs.
The mechanism of cRIPGBM is distinct from classical inducers. It does not rely on death receptor ligation or direct DNA damage. Instead, cRIPGBM directly targets Receptor-Interacting Protein Kinase 2 (RIPK2) .
Mechanism of Action: cRIPGBM functions as a molecular switch for RIPK2's binding partners. Under normal conditions, RIPK2 associates with TAK1 (Transforming growth factor-β-activated kinase 1) to form a pro-survival complex. cRIPGBM binding to the kinase domain of RIPK2 disrupts this interaction. This event concurrently promotes the formation of a novel, pro-apoptotic complex between RIPK2 and Caspase-1 .
The recruitment and activation of Caspase-1, an inflammatory caspase, is a pivotal and unusual feature of this pathway, leading to a Caspase-1-dependent form of apoptosis. This initial activation leads to the subsequent cleavage and activation of downstream caspases, including Caspase-9 and the executioner Caspase-7, ultimately culminating in the cleavage of PARP and cell death.
Classical Apoptosis Induction: A Tale of Two Pathways
To appreciate the novelty of cRIPGBM, we compare it to inducers of the two canonical apoptotic pathways.
The Extrinsic Pathway: TRAIL-Mediated Apoptosis
The extrinsic pathway is initiated by extracellular signals. TNF-Related Apoptosis-Inducing Ligand (TRAIL) is a cytokine that selectively induces apoptosis in many cancer cells while sparing normal cells.
Mechanism of Action: TRAIL binds to its cognate death receptors, DR4 (TRAIL-R1) and DR5 (TRAIL-R2), on the cell surface. This ligand binding induces receptor trimerization and the recruitment of the adaptor protein FADD (Fas-Associated Death Domain). This assembly forms the Death-Inducing Signaling Complex (DISC). Within the DISC, multiple pro-caspase-8 molecules are brought into close proximity, facilitating their auto-cleavage and activation. Active Caspase-8 then directly activates executioner caspases like Caspase-3, leading to apoptosis. In some cells, Caspase-8 also cleaves the Bcl-2 family protein Bid into tBid, which translocates to the mitochondria to engage and amplify the intrinsic pathway.
The Intrinsic Pathway: Etoposide-Induced Apoptosis
The intrinsic, or mitochondrial, pathway is triggered by intracellular stress, such as DNA damage induced by chemotherapy. Etoposide is a widely used chemotherapeutic agent that serves as a classic example of an intrinsic pathway inducer.
Mechanism of Action: Etoposide inhibits the enzyme Topoisomerase II , leading to the accumulation of DNA double-strand breaks. This extensive DNA damage is sensed by proteins like ATM, which in turn activates the tumor suppressor p53. Activated p53 transcriptionally upregulates pro-apoptotic members of the Bcl-2 family, such as PUMA, which then activate Bax and Bak. Bax and Bak oligomerize at the outer mitochondrial membrane, causing Mitochondrial Outer Membrane Permeabilization (MOMP). This releases cytochrome c into the cytosol. Cytochrome c binds to Apaf-1, which oligomerizes to form the "apoptosome." The apoptosome recruits and activates the initiator Caspase-9 , which subsequently activates executioner Caspase-3, driving the cell towards apoptosis.
Head-to-Head Comparison
The following table summarizes the key mechanistic differences between cRIPGBM, TRAIL, and Etoposide.
| Feature | cRIPGBM | TRAIL (Extrinsic) | Etoposide (Intrinsic) |
| Initiating Stimulus | Small molecule binding | Extracellular ligand binding | Intracellular DNA damage |
| Primary Target | RIPK2 | Death Receptors (DR4/DR5) | Topoisomerase II |
| Signaling Pathway | RIPK2-mediated protein complex shift | Death Receptor Pathway | Mitochondrial Pathway |
| Key Adaptor/Complex | Pro-apoptotic RIPK2/Caspase-1 complex | DISC (FADD, Pro-caspase-8) | Apoptosome (Apaf-1, Cytochrome c) |
| Initiator Caspase(s) | Caspase-1 , Caspase-9 | Caspase-8 , Caspase-10 | Caspase-9 |
| Executioner Caspase(s) | Caspase-7, Caspase-3 | Caspase-3, Caspase-7 | Caspase-3, Caspase-7 |
| Role of Mitochondria | Secondary (implicated by Caspase-9 activation) | Amplification loop via tBid | Central (MOMP is the point of no return) |
| Key Regulators | RIPK2/TAK1 vs. RIPK2/Caspase-1 balance | c-FLIP (inhibits Caspase-8) | Bcl-2 family proteins (Bcl-2, Bax, etc.) |
Experimental Methodologies for Apoptosis Assessment
Validating the mechanism of a novel apoptosis inducer requires a robust set of experimental protocols. The causality behind these choices is to confirm specific molecular events predicted by the hypothesized pathway.
Protocol 1: Caspase Activity Assay (Fluorometric)
-
Rationale: To quantitatively measure the enzymatic activity of specific caspases (e.g., Caspase-1, -8, -9, or -3/7), confirming their activation in response to the inducer. This is a direct measure of the apoptotic machinery being engaged.
-
Materials:
-
Treated and untreated cells
-
Cell lysis buffer
-
Fluorometric caspase substrate (e.g., Ac-YVAD-AMC for Caspase-1, Ac-DEVD-AMC for Caspase-3/7)
-
Microplate reader with appropriate fluorescence filters
-
-
Procedure:
-
Culture and treat cells with the apoptosis inducer (e.g., 250 nM cRIPGBM) for various time points (e.g., 0, 6, 12, 24 hours).
-
Harvest cells and prepare cell lysates according to the assay kit manufacturer's instructions.
-
Determine protein concentration of each lysate (e.g., using a BCA assay) to ensure equal loading.
-
Add equal amounts of protein from each sample to a 96-well microplate.
-
Add the specific caspase substrate to each well.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure fluorescence using a microplate reader (e.g., excitation/emission ~380/460 nm for AMC-based substrates).
-
Calculate the fold-change in caspase activity relative to the untreated control.
-
Protocol 2: Co-Immunoprecipitation (Co-IP)
-
Rationale: To demonstrate a physical interaction between two proteins within the cell. This is critical for validating the core mechanism of cRIPGBM, which involves a drug-induced shift in RIPK2's binding partners from TAK1 to Caspase-1.
-
Materials:
-
Treated and untreated cell lysates
-
Co-IP lysis buffer
-
Antibody specific to the "bait" protein (e.g., anti-RIPK2 antibody)
-
Protein A/G magnetic beads or agarose resin
-
Wash buffers
-
Elution buffer
-
SDS-PAGE and Western blot reagents
-
-
Procedure:
-
Treat cells with the inducer (e.g., 250 nM cRIPGBM for 6 hours) and prepare non-denaturing cell lysates.
-
Pre-clear the lysate by incubating with beads/resin to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-RIPK2) overnight at 4°C to form antibody-antigen complexes.
-
Add Protein A/G beads to the lysate and incubate for 1-4 hours to capture the complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using an elution buffer (e.g., low pH buffer or SDS sample buffer).
-
Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting proteins (e.g., anti-TAK1 and anti-Caspase-1). A band for TAK1 in the untreated sample and a band for Caspase-1 in the treated sample would confirm the hypothesis.
-
Protocol 3: Western Blotting for Apoptotic Markers
-
Rationale: To qualitatively or semi-quantitatively detect the cleavage of key proteins involved in the apoptotic cascade. The cleavage of a pro-caspase into its smaller, active fragments, or the cleavage of a substrate like PARP, serves as a definitive marker of apoptosis.
-
Materials:
-
Treated and untreated cell lysates (prepared with RIPA buffer)
-
SDS-PAGE gels, running and transfer buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-7, anti-cleaved PARP, anti-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Prepare protein lysates from cells treated with the inducer over a time course.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the cleaved form of the target protein.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Apply ECL substrate and capture the chemiluminescent signal with an imager. The appearance of bands corresponding to the cleaved products over time confirms the activation of the apoptotic pathway.
-
Conclusion
The study of apoptosis inducers is critical for advancing cancer therapy. While classical inducers like TRAIL and Etoposide provide foundational models for the extrinsic and intrinsic pathways, the discovery of cRIPGBM reveals a novel and therapeutically compelling mechanism. By targeting RIPK2, cRIPGBM hijacks a cellular kinase to initiate a unique Caspase-1-dependent apoptotic cascade, bypassing conventional resistance mechanisms that may exist in death receptor or mitochondrial pathways. This distinct mechanism, coupled with its selective activation in GBM cancer stem cells, underscores a promising new direction for developing targeted therapies against one of the most challenging human cancers. Understanding these diverse pathways is paramount for researchers aiming to exploit programmed cell death for therapeutic benefit.
References
- Lucki, N. C., Villa, G. R., Vergani, N., Bollong, M. J., Beyer, B. A., Lee, J. W., Anglin, J. L., Spangenberg, S. H., Chin, E. N., Sharma, A., Johnson, K., Sander, P. N., Gordon, P., Skirboll, S. L., Wurdak, H., Schultz, P. G., Mischel, P. S., & Lairson, L. L. (201
Validating the Downstream Targets of cRIPGBM-RIPK2 Binding: A Comparative Guide to PPI Technologies
As a Senior Application Scientist, I frequently consult with drug development teams targeting treatment-resistant malignancies. Glioblastoma multiforme (GBM) cancer stem cells (CSCs) present a profound therapeutic challenge due to their role in tumor initiation, metastasis, and recurrence. The discovery of RIPGBM—a prodrug that undergoes selective redox-dependent conversion into its active metabolite, cRIPGBM , exclusively within GBM CSCs—represents a breakthrough in targeted therapy[1].
Mechanistically, cRIPGBM binds to the kinase domain of Receptor-Interacting Protein Kinase 2 (RIPK2)[2]. Rather than simply inhibiting kinase activity, cRIPGBM acts as a molecular switch that alters protein-protein interactions (PPIs). It forces the dissociation of the pro-survival RIPK2/TAK1 complex and promotes the assembly of a pro-apoptotic RIPK2/Caspase-1 complex, ultimately driving Caspase-1-dependent apoptosis[3].
Validating these downstream PPI targets is critical for lead optimization and pharmacodynamic profiling. This guide objectively compares the technologies available to validate the cRIPGBM-RIPK2 molecular switch, providing the experimental frameworks and causal logic required to generate self-validating, publication-quality data.
The cRIPGBM-RIPK2 Molecular Switch
Figure 1: Mechanism of cRIPGBM acting as a molecular switch on RIPK2 to induce apoptosis.
Technology Comparison: Selecting the Optimal Assay
To validate the disruption of RIPK2/TAK1 and the formation of RIPK2/Caspase-1, researchers typically choose between Traditional Co-Immunoprecipitation (Co-IP), Proximity Ligation Assays (PLA), and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Because the RIPK2/Caspase-1 interaction is highly dynamic, the chosen assay must preserve transient binding states. TR-FRET is the recommended technology for this workflow. Unlike Co-IP, which requires stringent washing that disrupts weak affinity complexes, TR-FRET is a homogeneous "add-and-read" assay that maintains the biochemical equilibrium of the lysate[4].
Quantitative Performance Comparison
| Performance Metric | TR-FRET (Recommended) | Traditional Co-IP + WB | Proximity Ligation Assay (PLA) |
| Primary Output | Quantitative (Ratiometric) | Semi-quantitative (Densitometry) | Quantitative (Puncta per cell) |
| Throughput | High (384/1536-well plates) | Low (Tubes/Gels) | Medium (Microscopy/Slides) |
| Assay Time | ~2 Hours | 2-3 Days | 1-2 Days |
| Sample Volume | 5-10 µL per well | >500 µL per IP | Intact Cells (in situ) |
| Transient PPI Sensitivity | High (No wash steps) | Low (Washes disrupt complexes) | High (Fixation preserves complexes) |
| Spatial Resolution | None (Lysate-based) | None (Lysate-based) | High (Subcellular localization) |
Experimental Workflows & Causality
Figure 2: Workflow comparison between TR-FRET and traditional Co-IP for PPI validation.
Protocol 1: Validating RIPK2/Caspase-1 Formation via TR-FRET
This protocol is designed as a self-validating system to ensure absolute data integrity.
Step 1: Cell Culture & Target Engagement
-
Action: Seed patient-derived GBM-1 CSCs in a 384-well plate. Treat with 68 nM cRIPGBM (the established
[5]) or a DMSO vehicle control for exactly 6 hours. -
Causality: A 6-hour incubation is the optimal temporal window. It is long enough to allow cRIPGBM to induce the conformational switch in RIPK2, but short enough to capture the PPI formation before the execution phase of apoptosis compromises membrane integrity and degrades the proteome[2].
Step 2: Lysis and Complex Stabilization
-
Action: Aspirate media and add 10 µL of TR-FRET compatible lysis buffer supplemented with broad-spectrum protease and phosphatase inhibitors.
-
Causality: The inhibitors are non-negotiable. Phosphatase inhibitors maintain the native phosphorylation state of the TAK1/RIPK2 axis, while protease inhibitors prevent the premature degradation of Caspase-1 during extraction, locking the PPI equilibrium in its physiological state.
Step 3: The "Add-and-Read" Detection
-
Action: Add 5 µL of Europium cryptate-conjugated anti-RIPK2 (Donor) and 5 µL of d2-conjugated anti-Caspase-1 (Acceptor) directly to the lysate. Incubate for 2 hours at room temperature.
-
Causality: Europium cryptate features a prolonged emission half-life. By programming the microplate reader with a 50 µs time delay before capturing the signal, short-lived background autofluorescence from the complex cell lysate completely decays. This time-resolved gating yields an exceptionally high signal-to-noise ratio[6].
Step 4: Ratiometric Data Acquisition
-
Action: Excite the plate at 337 nm and measure dual emission at 620 nm (Donor) and 665 nm (Acceptor). Calculate the 665/620 nm ratio.
-
Causality: Using a ratiometric calculation internally standardizes the assay. It mathematically corrects for minor well-to-well variations in lysate volume, cell number, or optical interference (inner filter effects), ensuring the signal strictly reflects the proximity of the two target proteins[7].
Self-Validating Controls: To prove the signal is target-specific, include a biological negative control utilizing isogenic GBM CSCs with shRNA-mediated knockdown of RIPK2[2]. A collapse of the FRET signal in the knockdown line confirms that the 665/620 nm ratio is entirely dependent on the presence of the RIPK2 scaffold.
Protocol 2: Validating Downstream Caspase-1 Activation
Confirming the physical interaction between RIPK2 and Caspase-1 is only half the story; you must validate that this complex is functionally active.
-
Action: Following cRIPGBM treatment, incubate GBM CSC lysates with the fluorogenic substrate WEHD-AFC (specific for Caspase-1).
-
Causality: If the RIPK2/Caspase-1 complex is functional, Caspase-1 will cleave the WEHD peptide sequence, releasing free AFC. The resulting shift in fluorescence (Excitation: 400 nm / Emission: 505 nm) provides a direct, quantitative readout of enzymatic activation, completing the causal chain from cRIPGBM binding to apoptotic execution.
Data Interpretation
When utilizing TR-FRET to map the cRIPGBM molecular switch, the data should reflect an inverse relationship between the two complexes:
-
The Pro-Survival Axis (RIPK2/TAK1): In vehicle-treated cells, the baseline FRET ratio will be high. Upon titration of cRIPGBM, you will observe a dose-dependent decrease in the 665/620 nm ratio, validating the dissociation of TAK1[2].
-
The Pro-Apoptotic Axis (RIPK2/Caspase-1): In vehicle-treated cells, the FRET ratio will remain near the background threshold. Following cRIPGBM treatment, the signal will sharply increase, confirming the recruitment and stabilization of Caspase-1[2].
By abandoning the wash-heavy limitations of traditional Co-IP in favor of homogeneous TR-FRET, researchers can accurately quantify these transient shifts in PPI equilibrium, accelerating the optimization of next-generation GBM therapeutics.
References
-
Lucki NC, Villa GR, Vergani N, et al. "A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer." Proceedings of the National Academy of Sciences (PNAS). 2019;116(13):6435-6440.
-
Degorce F, Card A, Soh S, et al. "HTRF: A technology tailored for drug discovery - a review of theoretical aspects and recent applications." Current Chemical Genomics. 2009;3:22-32.
-
Söderberg O, Leuchowius KJ, Gullberg M, et al. "Characterizing proteins and their interactions in cells and tissues using the in situ proximity ligation assay." Methods. 2008;45(3):227-232.
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- 1. A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. HTRF: A technology tailored for drug discovery - a review of theoretical aspects and recent applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format [frontiersin.org]
comparative study of cRIPGBM in different GBM subtypes
Comparative Study of cRIPGBM in Different Glioblastoma (GBM) Subtypes An Application Scientist’s Guide to Mechanistic Evaluation and Experimental Design
Executive Summary: Overcoming GBM Heterogeneity
Glioblastoma multiforme (GBM) is characterized by profound inter- and intra-tumoral heterogeneity. Historically, the disease is classified into distinct molecular subtypes—such as Proneural (PDGFRA amplification, IDH1 mutation), Classical (EGFR amplification), and Mesenchymal (NF1 mutation, high immune infiltration)[1]. Traditional targeted therapies often fail because they are designed against subtype-specific surface receptors, leading to rapid clonal evolution and drug resistance.
cRIPGBM represents a paradigm shift in neuro-oncology drug development. Rather than targeting a mutable surface receptor, cRIPGBM targets a conserved downstream metabolic vulnerability: the altered intracellular redox state inherent to all GBM Cancer Stem Cells (CSCs). By acting as a molecular switch on Receptor-Interacting Protein Kinase 2 (RIPK2), cRIPGBM bypasses upstream genetic variations, offering a unified apoptotic strategy across diverse GBM subtypes[1].
Mechanistic Causality: The RIPK2 Molecular Switch
To understand cRIPGBM’s broad efficacy, we must analyze its mechanism of action. The parent compound, RIPGBM, acts as a highly selective prodrug. Upon entering the unique redox environment of a GBM CSC, RIPGBM undergoes an intramolecular cyclization to form the active metabolite, cRIPGBM [1].
Once formed, cRIPGBM binds directly to the kinase domain of RIPK2 (apparent
Fig 1. cRIPGBM mechanism: Redox-dependent activation and RIPK2 molecular switching.
Comparative Efficacy Across GBM Subtypes
When evaluating cRIPGBM against alternative therapies, its performance must be contextualized by its ability to penetrate the Blood-Brain Barrier (BBB) and its efficacy across the Proneural, Classical, and Mesenchymal subtypes.
Standard chemotherapeutics like Temozolomide (TMZ) show highly variable efficacy depending on the MGMT promoter methylation status of the specific tumor subtype. Similarly, broad-spectrum apoptosis inducers like YM155 (a survivin suppressant) lack cell-type selectivity, leading to severe off-target toxicity in healthy neural progenitor cells (NPCs) and astrocytes[5].
In contrast, because the redox-driven prodrug conversion of RIPGBM to cRIPGBM is universally elevated in the CSC state regardless of the upstream driver mutation (e.g., EGFR vs. PDGFRA), it maintains a tight, potent
Quantitative Performance Comparison
| Compound | Primary Mechanism / Target | GBM CSC | Cell-Type Selectivity | Subtype Efficacy Profile |
| cRIPGBM | RIPK2 molecular switch (Active) | ~68 nM | Moderate | Broad (Active in all subtypes) |
| RIPGBM | Redox-activated Prodrug | ~220 nM | High (>5-fold vs normal) | Broad (Activated in all CSCs) |
| YM155 | Survivin suppression | <10 nM | Poor (High systemic toxicity) | Broad but clinically limited |
| Temozolomide | DNA Alkylation | >50 µM | Poor | Variable (MGMT dependent) |
Data synthesized from comparative in vitro assays on patient-derived GBM-1 and GBM-39 lines[2],[5].
Self-Validating Experimental Protocols
To rigorously evaluate cRIPGBM in your own laboratory, you must employ a self-validating experimental design. A protocol is only trustworthy if it contains internal controls that prove the mechanism is occurring as hypothesized, rather than just measuring an endpoint observation.
Protocol: Subtype-Agnostic Validation of cRIPGBM Efficacy
Objective: To quantify cRIPGBM-induced apoptosis across GBM subtypes while confirming the mechanistic causality of RIPK2 and Caspase-1.
Step 1: Expansion of Patient-Derived CSCs
-
Method: Culture patient-derived GBM cells (representing Classical, Proneural, and Mesenchymal subtypes) in serum-free neurosphere conditions supplemented with EGF and bFGF.
-
Causality: Standard serum-based culture induces artificial differentiation and alters the transcriptomic profile, masking the true subtype. Serum-free expansion preserves the pristine epigenetic and redox landscape required for prodrug activation.
Step 2: Prodrug vs. Active Metabolite Dosing
-
Method: Treat parallel cohorts with RIPGBM (prodrug) and cRIPGBM (active metabolite) at concentrations ranging from 10 nM to 1 µM for 48 hours.
-
Causality: This validates the cell-intrinsic conversion mechanism. cRIPGBM should exhibit a lower
(~68 nM) but broader toxicity across non-target cells, whereas RIPGBM will show high CSC selectivity due to the requirement for the tumor-specific redox environment[2].
Step 3: Target Validation via RIPK2 Knockdown
-
Method: Transduce a subset of CSCs with lentiviral shRNA targeting the RIPK2 gene prior to compound treatment.
-
Causality: To prove that cRIPGBM is not acting via off-target cytotoxicity, the removal of the target protein must rescue the cells. A rightward shift in the
curve confirms that RIPK2 is the obligate molecular target for cRIPGBM[1].
Step 4: Caspase-1 Cleavage Rescue Assay
-
Method: Co-administer the pan-caspase inhibitor Z-VAD-FMK (20 μM) or the Caspase-1 specific inhibitor Ac-YVAD-CHO alongside cRIPGBM[4].
-
Causality: Complete rescue of cell viability confirms that cRIPGBM acts specifically as a molecular switch for Caspase-1-mediated apoptosis, definitively ruling out necrosis or alternative death pathways.
Fig 2. Self-validating workflow for assessing cRIPGBM across GBM subtypes.
Conclusion
For drug development professionals, cRIPGBM serves as a masterclass in phenotypic screening and prodrug design. By exploiting a universal metabolic hallmark of GBM CSCs rather than a transient genetic mutation, cRIPGBM and its parent compound RIPGBM offer a highly selective, BBB-penetrant therapeutic strategy that maintains its efficacy across the notoriously heterogeneous landscape of Glioblastoma subtypes.
References
- A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer.Proceedings of the National Academy of Sciences (PNAS) / NIH.
- cRIPGBM activates caspase 1-mediated apoptotic signaling in GBM CSCs.
- cRIPGBM (CAS Number: 2361988-77-2)
- RIPK2: a promising target for cancer tre
- A cell type selective YM155 prodrug targets receptor-interacting protein kinase 2 to induce brain cancer cell de
Sources
- 1. A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Frontiers | RIPK2: a promising target for cancer treatment [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. A cell type selective YM155 prodrug targets receptor-interacting protein kinase 2 to induce brain cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
cRIPGBM: Proper Disposal and Safety Protocols
The following guide provides the proper disposal and handling procedures for cRIPGBM (CAS 2361988-77-2), the active cyclized metabolite of the prodrug RIPGBM.[1]
Executive Summary & Substance Identification
cRIPGBM is a potent, cell-type-selective small molecule that induces apoptosis in Glioblastoma Multiforme (GBM) Cancer Stem Cells (CSCs) by binding to RIPK2.[1][2][3][4][5][6][7][8][9][10] Unlike standard reagents, cRIPGBM acts as a "molecular switch," converting pro-survival signaling into pro-apoptotic cascades.[9]
Because cRIPGBM is a cytotoxic agent designed to kill chemoresistant stem cells, it must be handled with the same rigor as established antineoplastic agents (e.g., doxorubicin, cisplatin). It is not a biological agent itself, but a chemical toxicant.
| Property | Details |
| Chemical Name | cRIPGBM (Cyclized RIPGBM) |
| CAS Number | 2361988-77-2 |
| Molecular Formula | C₂₆H₂₀FN₂O₂[1][11] • Cl |
| Solubility | Soluble in DMSO; slightly soluble in water.[1] |
| Primary Hazard | Cytotoxic / Antineoplastic. Potent inducer of Caspase-1 mediated apoptosis.[1][2][3][5][9] |
| Waste Classification | Hazardous Chemical Waste. Do not dispose of down the drain. |
Critical Safety & Handling (Pre-Disposal)
Before disposal can occur, exposure risks must be mitigated.[1] cRIPGBM is frequently solubilized in DMSO (Dimethyl Sulfoxide).[1]
WARNING: DMSO is a permeation enhancer.[1] It can carry cRIPGBM directly through intact skin and standard latex gloves.[1]
-
PPE Requirements:
-
Gloves: Double-gloving with Nitrile is mandatory.[1] For concentrated stocks (>10 mM), use Silver Shield/4H laminate gloves under nitrile.[1]
-
Respiratory: Handle all dry powder within a certified Chemical Fume Hood.[1]
-
Containment: Prepare stock solutions over a spill tray lined with plastic-backed absorbent pads.
-
Disposal Workflows
The disposal method depends entirely on the state of the waste (Solid, Liquid, or Mixed).
A. Pure Compound & Stock Solutions (High Concentration)[1]
-
Definition: Expired powder, leftover DMSO stock solutions, or highly concentrated aliquots.[1]
-
Protocol:
B. Cell Culture Media (Mixed Waste)[1]
-
Definition: Media containing cRIPGBM (typically nanomolar to micromolar concentrations) used on GBM cell lines.[1]
-
The Trap: Researchers often bleach cell culture media and pour it down the drain.[1] DO NOT DO THIS. Bleach inactivates the biologicals (cells) but does not neutralize the cRIPGBM molecule.[1]
-
Protocol:
-
Aspirate media into a dedicated liquid waste flask labeled "Aqueous Waste with Cytotoxins."
-
Do not add bleach.[1]
-
When full, cap the flask and transfer to the institution's Hazardous Chemical Waste stream.
-
Why? Releasing apoptotic agents into municipal water systems violates EPA standards for toxic waste.[1]
-
C. Solid Waste (Consumables)[1]
-
Definition: Pipette tips, tubes, and gloves contaminated with cRIPGBM.[1]
-
Protocol:
-
Collect in a dedicated solid waste container lined with a yellow (trace chemo) or black (bulk chemo) bag, depending on institutional color codes.[1]
-
Label as "Trace Cytotoxic Debris."[1]
-
Sharps: Needles used for injection must go into a hard-walled sharps container labeled "Chemo/Cytotoxic Sharps" (often White or Yellow bins, distinct from standard Red Biohazard bins).[1]
-
D. Animal Waste (Xenograft Models)
-
Definition: Bedding and carcasses of mice treated with cRIPGBM.[1]
-
Protocol:
Waste Stream Decision Tree
The following logic flow ensures compliant segregation of cRIPGBM waste.
Figure 1: Decision matrix for segregating cRIPGBM waste streams.[1] Note the prohibition of bleaching for liquid media.
Emergency Spill Procedures
If cRIPGBM (especially in DMSO) is spilled:
-
Evacuate the immediate area if the spill is >50 mL or involves powder dispersion.[1]
-
Don PPE: Nitrile gloves (double), lab coat, and safety goggles.[1]
-
Absorb:
-
Clean: Clean the surface with 70% Ethanol followed by a soap and water wash.[1]
-
Note: Ethanol solubilizes the compound, helping remove residue, but it spreads it if you are not careful. Wipe from the outside in.[1]
-
-
Dispose: All cleanup materials go into the Hazardous Chemical Waste bag.
References
-
Lucki, N. C., Villa, G. R., Vergani, N., et al. (2019).[1][9] A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer.[1][2][3][6][7][9][12] Proceedings of the National Academy of Sciences (PNAS), 116(13), 6435–6440.[1][4] [Link][1]
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- 2. researchgate.net [researchgate.net]
- 3. A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. STEM-20. A CANCER STEM CELL-SELECTIVE APOPTOSIS-INDUCING SMALL MOLECULE FOR THE TREATMENT OF GBM - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer. | Sigma-Aldrich [sigmaaldrich.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. RIPGBM | Receptor Interacting Protein Kinases | Tocris Bioscience [tocris.com]
Definitive Guide to Personal Protective Equipment for Handling cRIPGBM
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Integrity
For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. When handling potent, biologically active small molecules like cRIPGBM, a pro-apoptotic compound with significant anti-cancer properties, a comprehensive understanding of safety protocols is not just a regulatory requirement—it's a scientific necessity.[1][2][3] This guide provides essential, immediate safety and logistical information for the handling of cRIPGBM, grounded in established best practices for cytotoxic and antineoplastic agents.
The following protocols are designed to be a self-validating system, ensuring that every step, from preparation to disposal, is conducted with the highest degree of safety and scientific rigor.
Hazard Analysis and Risk Assessment: Understanding cRIPGBM
cRIPGBM is the active metabolite of the pro-drug RIPGBM and has been identified as a cell type-selective inducer of apoptosis in glioblastoma multiforme (GBM) cancer stem cells.[1][3][4] It functions by binding to receptor-interacting protein kinase 2 (RIPK2), modulating its activity to promote programmed cell death.[1][3][5]
Given its mechanism of action as a cytotoxic agent, cRIPGBM must be handled with the same precautions as other antineoplastic or chemotherapeutic drugs.[6][7] These compounds are often carcinogenic, mutagenic, and teratogenic, posing significant health risks upon exposure.[8][9] Therefore, a formal risk assessment is the critical first step before any handling of cRIPGBM.[10]
Key Hazards:
-
Dermal and Inhalation Exposure: Risk of absorption through the skin or inhalation of aerosolized particles during handling.
-
Ocular Exposure: Potential for splashes or aerosols to come into contact with the eyes.
-
Ingestion: Risk of ingestion through contaminated hands or surfaces.
Engineering Controls: The First Line of Defense
Personal protective equipment is the last line of defense. Your primary protection should always be robust engineering controls designed to minimize exposure at the source.[9]
-
Chemical Fume Hood or Biological Safety Cabinet (BSC): All handling of cRIPGBM powder or solutions that could produce aerosols should be performed within a certified chemical fume hood or a Class II Biological Safety Cabinet.[11][12] This is crucial for preventing the inhalation of aerosolized particles.
-
Closed System Drug-Transfer Devices (CSTDs): For frequent or higher-volume applications, the use of CSTDs is highly recommended to mechanically prevent the escape of hazardous drug vapors and aerosols during transfer and administration.[7]
Personal Protective Equipment (PPE): A Comprehensive Protocol
The selection and proper use of PPE are critical for minimizing direct contact with cRIPGBM. The following table summarizes the minimum PPE requirements for various laboratory activities involving this compound.
| Activity | Gloves | Gown/Lab Coat | Eye/Face Protection | Respiratory Protection |
| Low-Volume Solution Preparation (in a BSC/Fume Hood) | Double chemotherapy-tested nitrile gloves | Disposable, impermeable gown with closed front and tight-fitting cuffs | Safety glasses with side shields or goggles | Not required if handled in a certified BSC/fume hood |
| Weighing Powdered cRIPGBM (in a ventilated enclosure) | Double chemotherapy-tested nitrile gloves | Disposable, impermeable gown with closed front and tight-fitting cuffs | Full-face shield and goggles | N95 or higher respirator |
| In Vitro Cell Culture Applications | Double chemotherapy-tested nitrile gloves | Disposable, impermeable gown with closed front and tight-fitting cuffs | Safety glasses with side shields | Not required if handled in a certified BSC |
| In Vivo Animal Dosing (injectable) | Double chemotherapy-tested nitrile gloves | Disposable, impermeable gown with closed front and tight-fitting cuffs | Full-face shield and goggles | Recommended, especially if there is a risk of aerosolization |
| Waste Disposal | Double chemotherapy-tested nitrile gloves | Disposable, impermeable gown with closed front and tight-fitting cuffs | Safety glasses with side shields or goggles | Not required for sealed containers |
-
Gloves: Always wear two pairs of chemotherapy-tested nitrile gloves that meet ASTM D6978 standards.[7] The outer glove should be changed immediately if contaminated or every 30-60 minutes during continuous use.[7] The inner glove provides an additional layer of protection.
-
Gowns: Use disposable, lint-free, impermeable gowns with a solid front, long sleeves, and tight-fitting elastic or knit cuffs.[7][12] This prevents the contamination of personal clothing and skin.
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[11] When there is a risk of splashes or aerosol generation, a full-face shield over safety goggles should be worn.[7]
-
Respiratory Protection: An N95 respirator or a higher level of protection, such as a powered air-purifying respirator (PAPR), should be used when handling the powdered form of cRIPGBM outside of a containment device or when there is a significant risk of aerosol generation.[7][13]
Donning (Putting On) PPE:
-
Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.
-
Gown: Put on the impermeable gown, ensuring it is securely fastened.
-
Inner Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the cuffs of the gown.
-
Outer Gloves: Don the second pair of nitrile gloves over the first pair.
-
Eye/Face Protection: Put on safety glasses, goggles, and/or a face shield.
-
Respiratory Protection (if required): Don the respirator, ensuring a proper seal.
Doffing (Taking Off) PPE:
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out as you remove them. Dispose of them in the appropriate cytotoxic waste container.
-
Gown: Untie the gown and remove it by folding it in on itself, avoiding contact with the contaminated exterior. Dispose of it in the cytotoxic waste container.
-
Hand Hygiene: Perform hand hygiene.
-
Eye/Face Protection: Remove eye and face protection, handling it by the sides.
-
Inner Gloves: Remove the inner pair of gloves, turning them inside out. Dispose of them in the cytotoxic waste container.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Operational Plan: Handling and Spill Management
A clear operational plan is essential for the safe day-to-day handling of cRIPGBM.
-
Designated Work Area: All work with cRIPGBM should be conducted in a designated and clearly marked area.
-
Spill Kit: A dedicated chemotherapy spill kit must be readily available in all areas where cRIPGBM is handled.[14] The kit should contain absorbent pads, PPE, and waste disposal bags. All personnel must be trained in its use.[12]
-
Spill Cleanup: In the event of a spill, the area should be immediately evacuated and secured.[8] Only trained personnel wearing appropriate PPE should clean up the spill using the dedicated spill kit. All cleanup materials are to be disposed of as bulk chemotherapy waste.[8]
Disposal Plan: Managing Cytotoxic Waste
Proper segregation and disposal of waste contaminated with cRIPGBM are critical to prevent environmental contamination and accidental exposure.[6][15]
| Waste Type | Description | Container | Disposal Method |
| Trace Chemotherapy Waste | Items with residual contamination (<3% by volume), such as empty vials, IV bags, gloves, gowns, and bench paper.[8][16] | Yellow, puncture-resistant container labeled "Trace Chemotherapy Waste".[15][16][17] | Incineration.[11][15] |
| Bulk Chemotherapy Waste | Items with more than 3% of the original drug volume, partially used vials, and materials from a spill cleanup.[8][16][18] | Black, puncture-resistant, leak-proof container labeled "Hazardous Chemotherapy Waste".[15][17] | Incineration at a permitted hazardous waste facility.[8] |
| Sharps Waste | Needles and syringes used for administration. | Yellow, puncture-resistant sharps container specifically labeled for chemotherapy waste.[11][15] | Incineration.[11][15] |
Adherence to federal and local regulations, such as those from the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA), is mandatory.[6][8][15]
Workflow for Safe Handling of cRIPGBM
The following diagram illustrates the critical checkpoints in the safe handling workflow for cRIPGBM.
Caption: Workflow for the safe handling of cRIPGBM.
References
- Handling Antineoplastic or Investigational New Drugs - Blink. (2024, April 19).
- Safe Handling and Disposal of Antineoplastic and Other Drugs.
- Comprehensive Chemotherapy Safety Guidelines: Protecting Patients, Staff, and Caregivers. (2025, July 2).
- A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer. (2019, March 7). Proceedings of the National Academy of Sciences of the United States of America.
- cRIPGBM (CAS Number: 2361988-77-2). Cayman Chemical.
- RIPGBM (CAS Number: 355406-76-7). Cayman Chemical.
- How To Dispose Off Chemotherapy Waste with Secure Waste. (2025, September 12).
- A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer. Sigma-Aldrich.
- How to Identify and Segregate Chemotherapy Waste Correctly. (2025, October 18).
- Personal Protective Equipment - POGO Satellite Manual.
- Personal protective equipment for antineoplastic safety. (2023, August 1). PubMed.
- cRIPGBM | Apoptosis Inducer. MedchemExpress.com.
- RIPGBM | Receptor Interacting Protein Kinases. Tocris Bioscience.
- cRIPGBM | Apoptosis Inducer. MedchemExpress.com.
- A cell type-selective apoptosis-inducing small molecule for the treatment of brain cancer. PNAS.
- How to Dispose of Chemotherapy Waste Safely & Compliantly | Complete Guide 2026. (2025, November 4).
- SOP for Cytotoxic Agent and Chemotherapeutic drugs use in research.
- Hazardous Drugs. The Synergist.
- Hazardous Drugs - Standards. Occupational Safety and Health Administration.
- Hazardous Drugs - Overview. Occupational Safety and Health Administration.
- Safe handling of cytotoxics: guideline recommendations. PMC.
- How to Dispose of Chemotherapy Waste. Daniels Health. (2025, July 9).
- Guidelines on Handling Hazardous Drugs. ASHP.
- Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). PMC.
- Safe Work Practices for Handling Hazardous Drugs. WorkSafeBC.
- The Right Way to Handle Bulk Versus Trace Chemotherapy Waste. US Bio-Clean.
- Receiving, Storage and Transport of Cytotoxic Substances. Safety & Risk Services. (2021, September 15).
- Cytotoxic Drugs: Safe Handling in the Workplace. Esco Lifesciences. (2016, October 18).
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
